Retinyl retinoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCTWCFXYGJGKU-CHOOPKNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165764 | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15498-86-9 | |
| Record name | Retinyl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinyl retinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETINYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Retinyl Retinoate from Retinol and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a hybrid retinoid molecule formed from the esterification of retinol (B82714) and retinoic acid, is emerging as a promising compound in dermatology and cosmetics. It offers the potential for enhanced stability and a more favorable therapeutic window compared to its parent compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both chemical and enzymatic methodologies. It includes structured data on reaction parameters, yields, and analytical characterization, along with detailed experimental protocols. Furthermore, this document illustrates the metabolic activation and subsequent signaling pathway of this compound, providing a complete picture for researchers and professionals in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are widely recognized for their crucial roles in various biological processes, including cell growth and differentiation, vision, and immune function.[1] Retinoic acid, the biologically active form, and its precursor, retinol, are extensively used in dermatological applications for treating conditions such as acne and photoaging.[2] However, their use can be limited by instability and skin irritation.[3]
This compound is a novel retinoid that combines retinol and retinoic acid through an ester linkage.[4] This structural modification is designed to improve the compound's stability and reduce its irritation potential, as the active components are gradually released upon metabolic cleavage in the skin.[5] This guide focuses on the core synthesis methodologies for producing this compound, providing detailed protocols and quantitative data to aid in its research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
The most direct method for synthesizing this compound is through the condensation reaction of retinol and retinoic acid. This is typically achieved using a coupling agent to facilitate the esterification.
A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7]
Materials:
-
Retinol
-
Retinoic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve retinol (1.00g, 0.0035mol) in anhydrous dichloromethane (50 mL) at 0°C under a nitrogen atmosphere, ensuring protection from light and moisture.[8]
-
To this solution, add retinoic acid (1.26g, 0.0042mol), dicyclohexylcarbodiimide (DCC) (0.87g, 0.0042mol), and a catalytic amount of dimethylaminopyridine (DMAP).[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[8]
-
Remove the solvent from the filtrate by distillation under reduced pressure.[8]
-
Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether (19/1, v/v) eluent to yield pale yellow this compound.[8]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Reference |
| Retinol | 286.45 | 0.0035 | 1.00 | - | [8] |
| Retinoic Acid | 300.44 | 0.0042 | 1.26 | - | [8] |
| DCC | 206.33 | 0.0042 | 0.87 | - | [8] |
| This compound | 568.89 | - | 1.58 | 82 | [8] |
Enzymatic Synthesis
Enzymatic synthesis offers a greener and often more selective alternative to chemical methods. Lipases are commonly employed for the esterification of retinoids.[9][10][11] While a specific protocol for the lipase-catalyzed synthesis of this compound is not extensively documented, a general procedure can be inferred from the successful synthesis of other retinyl esters.[12]
This proposed protocol is based on methodologies used for the synthesis of other long-chain retinyl esters.
Materials:
-
Retinol or Retinyl Acetate (B1210297)
-
Retinoic Acid
-
Immobilized Lipase (B570770) (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Combine retinol (or a short-chain retinyl ester like retinyl acetate) and retinoic acid in a suitable molar ratio (e.g., 1:1.1) in anhydrous n-hexane.[13]
-
Add the immobilized lipase (e.g., 10 g/L).[13]
-
The reaction can be conducted with gentle shaking or stirring at a controlled temperature (e.g., 30-60°C).[9][13] Ultrasound assistance has been shown to enhance reaction rates for similar syntheses.[9]
-
Monitor the reaction progress over time (e.g., 2-6 hours) using HPLC.[9]
-
Upon reaching the desired conversion, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure and purify the product using column chromatography.
| Substrates | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Retinyl acetate and Lauric acid | Novozym® 435 | - | 40-60 | 2-6 | 88.31 (conversion) | [9][10] |
| Retinol and Palmitic acid | Immobilized Lipase | n-hexane | 30 | - | 97.5 (yield) | [13] |
Analytical Characterization
The synthesized this compound must be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound and to monitor the progress of the reaction.
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm) | [14] |
| Mobile Phase | Isocratic: 85% methanol (B129727) / 15% 0.01 M sodium acetate buffer, pH 5.2 | [14] |
| Flow Rate | 1.5 mL/min | [14] |
| Detection | UV at 325-330 nm | [15] |
| Retention Time | Retinol: ~11 min, Retinoic Acid: ~5.7 min (all-trans) | [14] |
Note: The retention time for this compound will be longer than that of retinol due to its increased hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
The following ¹H NMR data has been reported for this compound (300 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.10 | dd | 2H | C₁₁H, C₂₀H | [8] |
| 6.32 | d | 2H | C₁₉H, C₁₂H | [8] |
| 6.31 | d | 2H | C₁₀H, C₂₁H | [8] |
| 6.18 | d | 2H | C₂₃H, C₈H | [8] |
| 6.13 | d | 2H | C₇H, C₂₄H | [8] |
| 5.78 | s | 2H | C₁₇H, C₁₄H | [8] |
| 2.40 | s | 6H | C₁₅CH₃, C₁₃CH₃ | [8] |
| 2.04 | m | 4H | C₄H₂, C₂₇H₂ | [8] |
| 2.02 | s | 6H | C₂₂CH₃, C₉CH₃ | [8] |
| 1.72 | s | 6H | C₅CH₃, C₂₆CH₃ | [8] |
| 1.62 | m | 4H | C₃H₂, C₂₈H₂ | [8] |
| 1.47 | m | 4H | C₂H₂, C₂₉H₂ | [8] |
| 1.03 | s | 12H | C₁(CH₃)₂, C₃₀(CH₃)₂ | [8] |
Signaling Pathway and Mechanism of Action
This compound itself is not the biologically active molecule. Upon topical application, it penetrates the skin where it is metabolized into its constituent parts: retinol and retinoic acid.[5] These molecules then exert their effects through established retinoid signaling pathways.
Metabolic Activation and Signaling:
-
Hydrolysis: Skin enzymes, likely esterases, hydrolyze the ester bond of this compound, releasing retinol and retinoic acid.
-
Retinoic Acid Pathway: The released retinoic acid directly enters the nucleus of skin cells.[16] It binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[16][17] This RAR-RXR complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and collagen production.[18]
-
Retinol Pathway: The released retinol can be stored in the skin as retinyl esters or undergo a two-step oxidation process to be converted first to retinaldehyde and then to retinoic acid, providing an additional source of the active molecule.[1]
This dual-release mechanism is thought to contribute to the sustained action and potentially lower irritation profile of this compound compared to the direct application of retinoic acid.
Visualizations
Chemical Synthesis Workflow
References
- 1. Vitamin A - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. escholarship.org [escholarship.org]
- 5. Retinol esterification in bovine retinal pigment epithelium: reversibility of lecithin:retinol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. WO2002057212A1 - Retinol derivatives and process for preparing same - Google Patents [patents.google.com]
- 9. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound Assistance and Artificial Neural Network Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound Assistance and Artificial Neural Network Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Retinoic Acid Efficacy: Lipase-Catalyzed Synthesis of Derivatives with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. benchchem.com [benchchem.com]
- 16. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Retinyl Retinoate to Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinyl retinoate, a hybrid retinoid molecule, represents a novel approach in topical retinoid therapy. This technical guide provides an in-depth exploration of its conversion to the biologically active retinoic acid. By being enzymatically hydrolyzed in the skin, this compound uniquely yields both retinol (B82714) and retinoic acid, offering a dual pathway for retinoid activity. This guide synthesizes the current understanding of this metabolic process, presenting available quantitative data, detailed experimental protocols for its study, and a visualization of the involved biochemical pathways. The information is intended to support further research and development in the field of dermatology and cosmetic science.
Introduction to this compound
This compound is a synthetic retinoid ester formed by the chemical condensation of retinol and retinoic acid. This molecular design aims to enhance stability and potentially improve the therapeutic index compared to traditional retinoids like retinol or prescription retinoic acid. Upon topical application, its efficacy is contingent on its metabolism within the skin to release its active components.
The Metabolic Conversion Pathway
The core of this compound's mechanism of action lies in its unique metabolic fate within the skin. Unlike other retinyl esters, such as retinyl palmitate, which are solely converted to retinol, this compound undergoes hydrolysis to yield two biologically significant molecules: retinol and retinoic acid.
This initial hydrolysis is catalyzed by retinyl ester hydrolases (REHs), a family of enzymes present in the skin, including various carboxylesterases. The liberation of retinoic acid provides a direct pathway to biological activity, while the released retinol enters the classical retinoid metabolic cascade to be converted to retinoic acid in a two-step enzymatic process.
The retinol molecule is first oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). This dual-release mechanism suggests that this compound may offer both immediate and sustained retinoid activity.
Signaling Pathway of Retinoic Acid
The retinoic acid generated from both the direct hydrolysis of this compound and the subsequent conversion of the released retinol exerts its biological effects by activating nuclear receptors. Retinoic acid enters the nucleus and binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse physiological and therapeutic effects of retinoids on the skin, including the stimulation of collagen synthesis, regulation of keratinocyte proliferation and differentiation, and reduction of inflammation.
Quantitative Analysis of Conversion
While the dual hydrolysis pathway of this compound is established, comprehensive quantitative data on its conversion efficiency remains an area of active research. The available literature provides a foundation for comparison with other retinoids. For instance, studies on retinol metabolism in human keratinocytes have quantified the rate of retinoic acid formation.
| Precursor | Cell/Tissue Model | Rate of Retinoic Acid Formation (pmol/h per mg protein) | Reference |
| Retinol | Differentiating Human Keratinocytes | 4.49 ± 0.17 | [1] |
| Retinaldehyde | Differentiating Human Keratinocytes | 51.6 | [1] |
| Retinaldehyde | Non-differentiated Human Keratinocytes | 14.4 | [1] |
Table 1: Rate of Retinoic Acid Formation from Precursors in Human Keratinocytes.[1]
A recent study using a 3-D human skin equivalent model provided quantitative data on the bioconversion of retinol and retinaldehyde to retinoic acid.
| Precursor | Time Point | Amount of Retinoic Acid Formed (µM) | Reference |
| Retinol | 2 hours | 0.68 ± 0.13 | [2] |
| Retinol | 24 hours | 0.60 ± 0.04 | [2] |
| Retinaldehyde | 2 hours | 0.70 ± 0.10 | [2] |
| Retinaldehyde | 24 hours | 0.57 ± 0.06 | [2] |
Table 2: Bioconversion of Retinoids to Retinoic Acid in a 3-D Human Skin Equivalent Model.[2]
It is important to note that direct quantitative comparisons of this compound to these precursors are not yet widely published. The overall conversion of retinyl esters to retinoic acid is generally considered to be a slow and inefficient process.
Experimental Protocols
The study of this compound metabolism necessitates robust experimental designs and analytical methodologies. Below are detailed protocols adapted from established methods for retinoid analysis in skin models.
Ex Vivo Human Skin Explant Model
This model provides a physiologically relevant system for studying the metabolism of topically applied compounds.
Protocol:
-
Tissue Preparation: Obtain fresh human skin from elective surgery with informed consent. Remove subcutaneous fat and prepare full-thickness skin explants using a biopsy punch (e.g., 8-12 mm).
-
Culture Setup: Place explants, dermal side down, on a sterile support (e.g., gelatin sponge or stainless steel grid) in a culture dish or transwell insert at the air-liquid interface. The support should be saturated with culture medium (e.g., DMEM with supplements), ensuring the dermis is in contact with the medium while the epidermis remains exposed to the air.
-
Topical Application: Prepare the this compound formulation and apply a defined amount to the epidermal surface of the skin explant.
-
Incubation: Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for a specified time course (e.g., 2, 8, 24 hours).
-
Sample Harvesting and Processing:
-
At each time point, harvest the explants.
-
Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 2 minutes) or enzymatic digestion.
-
Homogenize the separated tissues in an appropriate buffer.
-
Proceed with retinoid extraction for subsequent analysis.
-
Cultured Human Keratinocytes Model
Primary human keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are valuable in vitro models for mechanistic studies of retinoid metabolism.
Protocol:
-
Cell Culture: Culture human keratinocytes in a specialized keratinocyte growth medium until they reach the desired confluency. Differentiation can be induced by increasing the calcium concentration in the medium.
-
Treatment: Treat the cells with this compound at various concentrations and for different durations.
-
Cell Lysis and Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer or by sonication.
-
Extract the retinoids from the cell lysate using an organic solvent system (e.g., hexane (B92381)/isopropanol).
-
HPLC-MS/MS for Simultaneous Quantification
A highly sensitive and specific method for the simultaneous analysis of this compound, retinol, and retinoic acid is crucial for metabolic studies.
Sample Preparation:
-
To the homogenized tissue or cell lysate, add an internal standard (e.g., a deuterated retinoid).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or a mixture of hexane, isopropanol, and ethyl acetate).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
HPLC-MS/MS Parameters (Example):
| Parameter | Setting |
| HPLC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Example HPLC-MS/MS Parameters for Retinoid Analysis.
Workflow Diagram:
Conclusion and Future Directions
This compound presents a compelling molecule in the field of retinoid research and development due to its unique dual-hydrolysis pathway. The generation of both retinol and retinoic acid from a single precursor holds therapeutic promise. However, a comprehensive understanding of its metabolic kinetics and comparative efficacy is still emerging. Future research should focus on:
-
Quantitative Metabolic Profiling: Conducting head-to-head studies comparing the conversion efficiency of this compound to retinoic acid against other retinoids like retinol and retinyl palmitate in human skin models.
-
Enzyme Kinetics: Elucidating the specific retinyl ester hydrolases responsible for this compound hydrolysis and determining their kinetic parameters (Km and Vmax).
-
Gene Expression Analysis: Investigating the downstream effects on retinoic acid-responsive gene expression to fully characterize its biological activity.
Such studies will be instrumental in optimizing the therapeutic application of this compound and advancing the development of next-generation retinoid-based therapies.
References
The Cellular Fate of Retinyl Retinoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid retinoid molecule synthesized from retinol (B82714) and retinoic acid, has garnered significant interest in dermatology and cosmetic science for its potential to deliver the benefits of both parent compounds with an improved tolerability profile. Understanding its cellular uptake and subsequent metabolic cascade is paramount for optimizing its formulation and predicting its biological activity. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and metabolism of this compound, detailing experimental methodologies and visualizing key pathways. While specific quantitative data for this compound remains an area of active research, this guide extrapolates from the broader understanding of retinyl ester and retinoid metabolism to provide a robust framework for researchers in the field.
Cellular Uptake of this compound
The cellular uptake of retinoids is a complex process that can involve both passive diffusion and protein-mediated transport. As a lipophilic molecule, this compound is expected to readily partition into the lipid bilayer of the cell membrane. However, the precise mechanisms and kinetics of its entry into target cells like keratinocytes and fibroblasts have not been extensively quantified.
General retinoid uptake mechanisms suggest that once it crosses the cell membrane, this compound would be subject to intracellular binding proteins and enzymatic activity. The initial rate of uptake and potential saturation kinetics are key parameters that require further investigation to fully elucidate its bioavailability.
Intracellular Metabolism of this compound
Upon entering the cell, this compound undergoes enzymatic hydrolysis to yield its constituent molecules: retinol and retinoic acid. This bioconversion is a critical step, as the biological effects of this compound are largely attributed to the activities of its metabolic products.
Enzymatic Hydrolysis
The hydrolysis of the ester bond in this compound is catalyzed by intracellular esterases, such as retinyl ester hydrolases (REHs).[1] These enzymes are responsible for liberating retinol and retinoic acid, making them available for their respective metabolic and signaling pathways.[2] The activity of these hydrolases can vary between different cell types and may be influenced by the local cellular environment. In skin, esterase activity has been shown to hydrolyze retinyl palmitate, a similar retinyl ester, to retinol.[2]
Metabolic Fate of Hydrolysis Products
-
Retinoic Acid: The released retinoic acid can directly enter the nucleus and bind to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs).[3][4] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and other key cellular processes.[5][6]
-
Retinol: The liberated retinol can follow several metabolic routes:
-
Oxidation to Retinoic Acid: Retinol can be sequentially oxidized to retinaldehyde and then to retinoic acid, thus contributing to the intracellular pool of active retinoids.[7] This two-step process is catalyzed by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs), followed by retinaldehyde dehydrogenases (RALDHs).[8]
-
Esterification for Storage: Retinol can be re-esterified by lecithin:retinol acyltransferase (LRAT) to form retinyl esters (e.g., retinyl palmitate), which are stored in intracellular lipid droplets.[9] This storage mechanism serves as a reservoir for retinol, which can be mobilized by REHs when needed.[9]
-
The relative ratio of retinol being oxidized versus esterified is a critical determinant of the overall retinoid activity within the cell.
Signaling Pathways
The primary signaling pathway activated by the metabolism of this compound is the canonical genomic pathway mediated by retinoic acid. However, non-genomic signaling by retinoids is also an emerging area of research.
Genomic Signaling
As described above, the retinoic acid derived from this compound metabolism directly activates RAR/RXR heterodimers in the nucleus, leading to changes in gene expression. This is the classical and best-understood mechanism of retinoid action.[6]
Non-Genomic Signaling
Recent studies have indicated that retinoids can also elicit rapid, non-genomic effects that do not involve direct gene transcription.[10][11][12] These can include the activation of various cellular kinases, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway.[10][13] While not specifically demonstrated for this compound, it is plausible that its metabolic products, particularly retinoic acid, could participate in such rapid signaling events, influencing cellular processes independently of gene regulation.[10][12]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables provide a template for the types of data that are crucial for a comprehensive understanding of its cellular uptake and metabolism. These tables also include representative data for related retinoids to provide a comparative context.
Table 1: Cellular Uptake Parameters of Retinoids (Hypothetical for this compound)
| Compound | Cell Type | Uptake Rate (pmol/mg protein/hr) | Km (µM) | Vmax (pmol/mg protein/min) |
| This compound | Human Keratinocytes | Data not available | Data not available | Data not available |
| Retinol | Human Keratinocytes | 4.49 ± 0.17 (conversion to RA)[14][15][16][17] | Data not available | Data not available |
| Retinal | Human Keratinocytes | 51.6 (conversion to RA in differentiating cells)[14][15][16][17] | Data not available | Data not available |
| Retinoic Acid | Dermal Fibroblasts | Rapid uptake, not saturated up to 1 µM[18] | Data not available | Data not available |
Table 2: Metabolic Products of Retinoid Metabolism in Skin Cells
| Substrate | Cell Type | Incubation Time | Retinol (%) | Retinoic Acid (%) | Retinyl Esters (%) | Other Metabolites (%) |
| This compound | Human Fibroblasts | 24h | Data not available | Data not available | Data not available | Data not available |
| Retinol | Human Keratinocytes | 48h | - | Low levels (11.47-131.3 ng/mg protein)[19] | 90%[19] | Small amounts of 13-cis-RA[19] |
| Retinaldehyde | Mouse Skin (in vivo) | - | 10-fold increase[20] | Low amounts[20] | 30-fold increase[20] | - |
| Retinyl Palmitate | Human Skin (ex vivo) | - | 44% of absorbed dose[2] | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the cellular uptake and metabolism of this compound.
Protocol 1: Cellular Uptake Assay for this compound
Objective: To quantify the rate of this compound uptake by cultured cells (e.g., human keratinocytes or fibroblasts).
Materials:
-
Cultured human keratinocytes (e.g., HaCaT) or dermal fibroblasts
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Radiolabeled [³H]-retinyl retinoate (if available) or a suitable fluorescent analog
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials (for radiolabeled compound)
-
Fluorometer (for fluorescent analog)
-
HPLC system for quantification of non-labeled compound
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to confluence.
-
Preparation of Treatment Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free culture medium. If using a labeled compound, add it to the medium.
-
Uptake Experiment:
-
Wash the cells twice with warm PBS.
-
Add the treatment medium to each well.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Termination of Uptake:
-
Aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in a suitable buffer.
-
For Radiolabeled Compound: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For Fluorescent Analog: Measure fluorescence of the cell lysate using a fluorometer.
-
For Non-labeled Compound: Extract the retinoids from the cell lysate (see Protocol 2) and quantify the amount of intracellular this compound using HPLC (see Protocol 3).
-
-
Data Analysis: Normalize the amount of internalized this compound to the total protein content of the cell lysate. Plot the uptake over time to determine the initial uptake rate. For kinetic analysis, perform the assay with varying concentrations of this compound.
Protocol 2: Extraction of Retinoids from Cultured Cells
Objective: To extract this compound and its metabolites from cell lysates for subsequent analysis.
Materials:
-
Cell lysate from uptake or metabolism experiment
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the cell lysate, add two volumes of ethanol containing BHT to precipitate proteins.
-
Add four volumes of hexane to extract the lipids, including retinoids.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer.
-
Repeat the hexane extraction on the lower aqueous phase.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) for analysis.
Protocol 3: HPLC Analysis of this compound and its Metabolites
Objective: To separate and quantify this compound, retinol, and retinoic acid in cell extracts.
Materials:
-
HPLC system with a UV or diode-array detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, acetic acid)
-
Standards for this compound, retinol, and retinoic acid
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v)
-
Mobile Phase B: Methanol:Acetonitrile (e.g., 90:10, v/v)
-
Gradient: A linear gradient from 100% A to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm (for retinoic acid) and 325 nm (for retinol and this compound).
-
-
Analysis:
-
Inject the reconstituted cell extract onto the HPLC column.
-
Run the gradient program and record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to this compound, retinol, and retinoic acid by comparing their retention times with those of the standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.[21][22]
-
Mandatory Visualizations
Diagram 1: Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and metabolic conversion of this compound.
Diagram 2: Experimental Workflow for Analyzing this compound Metabolism
Caption: Workflow for studying this compound metabolism.
Diagram 3: Retinoic Acid Genomic Signaling Pathway
Caption: Genomic signaling pathway of retinoic acid.
Conclusion
This compound represents a promising retinoid with a unique metabolic profile, offering the potential for dual action through its conversion to both retinol and retinoic acid. While the qualitative aspects of its metabolism are understood within the broader context of retinyl ester biochemistry, there is a clear need for rigorous quantitative studies to determine its cellular uptake kinetics and the precise fate of its metabolic products in relevant cell types. The experimental protocols and frameworks provided in this guide are intended to facilitate such research, ultimately leading to a more complete understanding of this compound's mechanism of action and its optimization for therapeutic and cosmetic applications.
References
- 1. Retinyl-palmitate esterase - Wikipedia [en.wikipedia.org]
- 2. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin A - Wikipedia [en.wikipedia.org]
- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in the action and metabolism between retinol and retinoic acid in B lymphocytes. [vivo.weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin A and retinoid signaling: genomic and nongenomic effects: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-canonical retinoid signaling in neural development, regeneration and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular uptake of retinoic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dermal fibroblasts actively metabolize retinoic acid but not retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of topical retinaldehyde and retinol by mouse skin in vivo: predominant formation of retinyl esters and identification of 14-hydroxy-4, 14-retro-retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
Retinyl Retinoate: A Prodrug Approach to Retinoic Acid Receptor Activation
For Immediate Release
Mechanism of Action: Hydrolysis-Dependent Activation
Retinyl retinoate is a retinyl ester, a class of compounds known to function as storage forms of retinol (B82714).[1] These esters are generally considered biologically inactive until they are enzymatically cleaved.[1] In biological systems, retinyl esters are hydrolyzed by various retinyl ester hydrolases (REHs) to release retinol and the corresponding fatty acid—in this case, retinoic acid.[1][2] The liberated retinol can then be oxidized in a two-step process to form all-trans-retinoic acid (ATRA).[1] It is this resulting ATRA that serves as the high-affinity ligand for retinoic acid receptors, initiating the downstream signaling cascade.
Studies have demonstrated the RAR-mediated activity of this compound. For instance, it has been shown to possess higher inhibitory activity against c-Jun and superior collagen synthesis effects compared to retinol.[3][4] These biological outcomes are consistent with the activation of RAR signaling pathways.
Quantitative Binding Affinity of All-Trans-Retinoic Acid (ATRA) for RARs
The binding of all-trans-retinoic acid to the three RAR isotypes (RARα, RARβ, and RARγ) has been extensively characterized. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, demonstrates high affinity across all subtypes. The data presented below is a summary from various studies.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) [nM] | Reference(s) |
| All-Trans-Retinoic Acid (ATRA) | RARα | 0.2 - 0.4 | [5][6] |
| All-Trans-Retinoic Acid (ATRA) | RARβ | 0.2 - 0.4 | [5][6] |
| All-Trans-Retinoic Acid (ATRA) | RARγ | 0.2 - 0.7 | [5][6] |
| 9-cis-Retinoic Acid | RARα | 0.2 - 0.8 | [5][6] |
| 9-cis-Retinoic Acid | RARβ | 0.2 - 0.8 | [5][6] |
| 9-cis-Retinoic Acid | RARγ | 0.2 - 0.8 | [5][6] |
Experimental Protocols
The determination of binding affinities for retinoids to RARs and the assessment of their transcriptional activity are typically conducted using radioligand binding assays and transactivation assays, respectively.
Radioligand Binding Assay
This method directly measures the interaction between a radiolabeled ligand and a receptor.
Objective: To determine the dissociation constant (Kd) of a ligand for a specific RAR isotype.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid).
-
Unlabeled competitor ligand (the compound being tested).
-
Incubation buffer (e.g., Tris-HCl buffer with additives like DTT and BSA).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and the recombinant RAR-LBD are incubated in the presence of increasing concentrations of the unlabeled competitor ligand.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximal binding capacity (Bmax). For competitive binding assays, the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki (inhibition constant).
Transactivation Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of an RAR.
Objective: To determine the EC50 (the concentration of a ligand that produces 50% of the maximal response) for RAR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1, or HeLa).
-
Expression vector for the full-length RAR isotype (e.g., RARα, RARβ, or RARγ).
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound or ATRA).
-
Luminometer or spectrophotometer for reporter gene quantification.
Procedure:
-
Transfection: Cells are co-transfected with the RAR expression vector and the RARE-reporter plasmid.
-
Treatment: After a period of expression, the cells are treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for ligand-induced gene transcription.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The reporter activity is plotted against the ligand concentration, and the data is fitted to a dose-response curve to determine the EC50 value.
Visualizations
RAR Signaling Pathway
The binding of a retinoid agonist, such as ATRA, to the RAR/RXR heterodimer initiates a cascade of events leading to the regulation of gene expression.
Caption: this compound to Gene Transcription Pathway.
Experimental Workflow for Determining RAR Binding Affinity
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
A Technical Guide to the Historical Development of Hybrid Retinoids: The Case of Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evolution of retinoids for dermatological applications has been driven by the dual pursuit of enhanced efficacy and improved tolerability. First-generation retinoids, while effective, are often associated with significant skin irritation and instability. This has led to the development of novel derivatives, among which hybrid retinoids represent a significant advancement. Retinyl retinoate, a hybrid molecule synthesized from retinol (B82714) and retinoic acid, has emerged as a promising agent in the management of skin aging. This technical guide provides an in-depth exploration of the historical development, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data and detailed experimental methodologies for the scientific community.
Introduction: The Genesis of a Hybrid Retinoid
The therapeutic use of retinoids, derivatives of vitamin A, dates back to ancient Egypt, where liver, a rich source of vitamin A, was used to treat night blindness.[1] The 20th century saw the isolation of vitamin A and the synthesis of its derivatives, leading to the development of topical retinoids for various skin conditions.[2][3] Tretinoin (all-trans retinoic acid) became a gold standard for treating acne and photoaging, but its use was often limited by side effects such as erythema, peeling, and photosensitivity. Retinol, a precursor to retinoic acid, offered a gentler alternative but with reduced potency and stability.[2]
This efficacy-tolerability trade-off spurred the development of new retinoid molecules. The concept of a "hybrid" retinoid emerged from the idea of combining two existing retinoid molecules to create a new chemical entity with potentially superior properties. This compound is a prime example of this approach, created through the esterification of retinol with retinoic acid.[4][5] The rationale behind this molecular design was to create a more stable compound that could deliver the benefits of both parent molecules with reduced irritation.[4][5]
Synthesis of this compound
This compound is synthesized through a condensation reaction between all-trans-retinol and all-trans-retinoic acid.[4] This esterification process creates a molecule that is more stable than its parent compounds, particularly in the presence of light and heat.[4]
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the following steps, based on the principles of Steglich esterification[6][7]:
-
Reactant Preparation: All-trans-retinoic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Activation of Carboxylic Acid: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is added to the solution of retinoic acid. This reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalysis: A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the reaction mixture. DMAP acts as an acyl transfer catalyst, further enhancing the reactivity of the intermediate.
-
Addition of Alcohol: A solution of all-trans-retinol in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified period, typically several hours, to allow the esterification to proceed to completion.
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct, which is insoluble in the solvent.
-
The filtrate is washed sequentially with a dilute acid (e.g., 5% HCl) to remove any unreacted DMAP, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted retinoic acid, and finally with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.
-
Mechanism of Action: A Dual-Delivery System
Upon topical application, this compound is enzymatically cleaved in the skin into its constituent parts: retinoic acid and retinol.[8] This unique breakdown process provides a dual mechanism of action:
-
Immediate Activity: The released retinoic acid is the biologically active form of vitamin A and can directly bind to and activate retinoic acid receptors (RARs) within the keratinocytes.[8][9]
-
Sustained Activity: The released retinol acts as a reservoir, undergoing a two-step conversion process to retinaldehyde and then to retinoic acid, providing a more gradual and sustained effect.[8][9]
This dual-delivery system is thought to contribute to the enhanced efficacy and improved tolerability of this compound compared to its parent molecules.
Signaling Pathway
The cellular effects of retinoids are mediated through nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11] Retinoic acid, released from the hydrolysis of this compound, enters the nucleus and binds to RARs. This ligand-receptor complex then heterodimerizes with RXRs and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10][11] This binding initiates a cascade of transcriptional events that regulate cellular processes such as proliferation, differentiation, and extracellular matrix protein synthesis.
Figure 1. Signaling pathway of this compound in skin cells.
In Vitro Biological Activity
Key in vitro studies have been instrumental in elucidating the biological activity of this compound and comparing it to other retinoids. These studies have primarily focused on its ability to activate RARs and stimulate collagen synthesis in human dermal fibroblasts.
Retinoic Acid Receptor (RAR) Activation
The activation of RARs is a critical step in the mechanism of action of retinoids. This is often assessed using a luciferase reporter gene assay.
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in a suitable medium. The cells are then transiently co-transfected with a luciferase reporter plasmid containing RAREs upstream of the luciferase gene and an expression vector for the specific RAR isotype being studied (e.g., RARα, RARβ, or RARγ). A control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency.
-
Treatment: After a post-transfection period, the cells are treated with various concentrations of this compound, retinoic acid (positive control), retinol (comparative control), or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each treatment condition.
Figure 2. Experimental workflow for the RAR transactivation assay.
Collagen Synthesis
The anti-wrinkle effects of retinoids are largely attributed to their ability to stimulate the production of collagen in the dermis. The amount of newly synthesized collagen can be quantified by measuring the levels of pro-collagen type I C-peptide (PICP) released by dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium.
-
Treatment: The cells are treated with various concentrations of retinyl retinoote, retinoic acid, retinol, or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 48-72 hours) to allow for collagen synthesis and secretion of PICP into the culture medium.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of PICP in the supernatant is determined using a commercially available sandwich ELISA kit according to the manufacturer's instructions. This typically involves:
-
Adding the samples and standards to a microplate pre-coated with a capture antibody specific for PICP.
-
Incubating to allow the PICP to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to form an antibody-antigen-antibody sandwich.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of PICP in the samples is calculated from a standard curve generated using known concentrations of PICP.
| In Vitro Biological Activity of Retinoids[4] | | :--- | :--- | | Parameter | Result | | RARα Activity (Fold Induction) | | | Retinoic Acid (10⁻⁶ M) | ~12.5 | | this compound (10⁻⁶ M) | ~8.0 | | Retinol (10⁻⁶ M) | ~3.5 | | Collagen Synthesis (% of Control) | | | Retinoic Acid (10⁻⁶ M) | ~180% | | this compound (10⁻⁶ M) | ~160% | | Retinol (10⁻⁶ M) | ~120% |
Clinical Efficacy in the Treatment of Photoaged Skin
Several randomized, controlled clinical trials have been conducted to evaluate the efficacy and safety of topical this compound in improving the signs of photoaging, particularly periorbital wrinkles.
Clinical Trial Design and Methodologies
A representative clinical study design is a double-blind, randomized, controlled trial.
-
Subjects: A cohort of female volunteers (typically over 30 years old) with visible periorbital wrinkles is recruited.
-
Randomization and Blinding: Subjects are randomly assigned to apply a cream containing this compound (e.g., 0.06%) to one side of their face and a control cream (either a placebo or a cream containing another retinoid like retinol, e.g., 0.075%) to the other side, twice daily. Both the subjects and the investigators are blinded to the treatment allocation.
-
Duration: The study is conducted over a period of several weeks (e.g., 12 weeks).
-
Efficacy Assessments: Assessments are performed at baseline and at regular intervals (e.g., every 4 weeks).
-
Global Photodamage Score: A dermatologist assesses the overall severity of photodamage based on a standardized scale.
-
Standardized Photography: High-resolution photographs of the periorbital area are taken under standardized lighting conditions.
-
Skin Replica Analysis and Visiometer: Silicone replicas of the skin surface are taken. These replicas are then analyzed using a Visiometer (e.g., Skin-Visiometer® SV 600) to quantify various wrinkle parameters.
-
Dermascan C: A high-frequency ultrasound device (e.g., Dermascan C) is used to measure changes in dermal density and thickness, which can be indicative of increased collagen content.
-
The Visiometer software calculates several parameters to characterize skin topography, including:
-
R1 (Skin Roughness): The maximum roughness height.
-
R2 (Maximum Roughness): The average of the five highest peaks and five lowest valleys.
-
R3 (Average Roughness): The arithmetic average of all roughness values.
-
R4 (Smoothness Depth): The average depth of the wrinkles.
-
R5 (Arithmetic Average Roughness): A measure of the overall texture.
Clinical Trial Results
Clinical studies have consistently demonstrated that this compound is effective in improving the appearance of wrinkles and other signs of photoaging.
| Clinical Efficacy of this compound vs. Retinol for Periorbital Wrinkles (12 Weeks)[12] | | :--- | :--- | :--- | | Parameter | 0.06% this compound | 0.075% Retinol | | Visual Wrinkle Improvement Rate | 22% higher than retinol | - | | Maximum Roughness (R2) Improvement Rate | 22% higher than retinol | - | | Dermal Distance (Dermascan C) | Statistically significant increase at 8 weeks (P<0.05) | Not reported | | Dermal Intensity (Dermascan C) | Statistically significant increase at 4 weeks (P<0.05) | Not reported |
| Clinical Efficacy of this compound vs. Placebo for Periorbital Wrinkles (12 Weeks) | | :--- | :--- | :--- | | Parameter | 0.06% this compound | Placebo | | Global Photodamage Score | Statistically significant improvement (P<0.05) | No significant change | | Average Roughness (Visiometer) | Statistically significant improvement (P<0.05) | No significant change |
Conclusion
This compound represents a significant milestone in the historical development of retinoids for dermatological use. By creating a hybrid molecule, researchers have successfully addressed some of the key limitations of earlier-generation retinoids. Its unique dual-delivery mechanism, leading to both immediate and sustained release of active retinoic acid, provides a favorable balance of efficacy and tolerability. In vitro studies have confirmed its biological activity in terms of RAR activation and collagen synthesis, and clinical trials have provided robust evidence for its effectiveness in improving the signs of photoaged skin. As research in this area continues, this compound serves as a compelling example of how innovative molecular design can lead to the development of superior therapeutic agents for a wide range of skin conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermal thickness and echogenicity using DermaScan C high frequency ultrasound: Methodology and reliability testing in people with and without primary lymphoedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. takarabio.com [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 12. econtent.hogrefe.com [econtent.hogrefe.com]
Retinyl Retinoate: A Deep Dive into its Modulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a hybrid retinoid molecule formed from the esterification of retinol (B82714) and retinoic acid, represents a significant advancement in the field of dermatology and skincare. Its unique chemical structure is designed to deliver the potent effects of retinoic acid with a more favorable tolerability profile. This technical guide delves into the core mechanisms by which this compound modulates gene expression, a key process underpinning its clinical efficacy in anti-aging, acne treatment, and overall skin health. We will explore the relevant signaling pathways, present available quantitative data on gene expression changes, and provide detailed experimental protocols for researchers investigating its activity.
Introduction: The Retinoid Family and the Advent of this compound
Vitamin A and its derivatives, collectively known as retinoids, are potent regulators of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Their biological effects are primarily mediated by the regulation of gene expression.[2][3] First-generation retinoids, such as tretinoin (B1684217) (all-trans retinoic acid), are highly effective but can be associated with significant skin irritation.[4][5] This has driven the development of newer generation retinoids, including this compound, which aim to optimize the therapeutic window by maximizing efficacy while minimizing side effects.
This compound is unique in that it needs to be converted into both retinoic acid and retinol to become active in the skin.[6] This dual-conversion pathway is thought to contribute to its gradual release of active molecules, potentially explaining its improved tolerability.
The Core Mechanism: Signaling Pathways of Retinoid Action
The modulation of gene expression by retinoids is a complex process orchestrated by nuclear receptors and a cascade of molecular interactions.
The Canonical Retinoid Signaling Pathway
The primary mechanism of action for retinoids involves their interaction with nuclear receptors. After cellular uptake, this compound is metabolized to retinoic acid.[6] Retinoic acid then enters the nucleus and binds to two types of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][2] These receptors exist as three subtypes each: α, β, and γ.[7]
In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, where they are complexed with corepressor proteins that inhibit gene transcription.[1] The binding of retinoic acid induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This coactivator complex then initiates the transcription of target genes.[1]
Crosstalk with the TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of extracellular matrix (ECM) homeostasis, playing a key role in collagen synthesis.[8] Retinoids can interact with this pathway at multiple levels. All-trans retinoic acid (ATRA) has been shown to increase the transcription of TGF-β and induce the expression of SMADs, the key intracellular mediators of TGF-β signaling.[8] This interaction is crucial for the anti-aging effects of retinoids, as it leads to increased collagen production. The TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[9] The activated type I receptor phosphorylates receptor-activated SMADs (R-SMADs), which then form a complex with a common mediator SMAD (Co-SMAD), SMAD4.[9] This complex translocates to the nucleus to regulate the transcription of target genes, including those encoding collagen.[9]
Quantitative Data on Gene Expression Modulation
Direct quantitative data on the modulation of gene expression by this compound is limited in publicly available literature. However, data from studies on its metabolic precursors, retinol and retinoic acid, provide valuable insights into its expected biological activity.
Upregulation of Extracellular Matrix Genes
Retinoids are well-documented for their ability to stimulate the production of extracellular matrix components, which contributes to their anti-aging effects.
| Gene | Retinoid | Cell/Tissue Type | Fold/Percentage Change | Reference |
| COL1A1 | Retinol (0.4%) | Photoaged human forearm skin | ~2.3-fold increase in mRNA | [10] |
| COL1A1 | Retinoic Acid | Human skin fibroblasts | Upregulated | [11] |
| COL3A1 | Retinoic Acid | Human skin fibroblasts | Upregulated | [11] |
| Procollagen I | Retinoic Acid | Photoaged mouse skin | Significant increase in protein | [12] |
Downregulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are enzymes responsible for the degradation of the extracellular matrix. Their inhibition is a key mechanism in preventing and repairing signs of aging.
| Gene/Protein | Retinoid | Cell/Tissue Type | Fold/Percentage Change | Reference |
| MMP-1 (Collagenase) | Retinoic Acid | Synovial fibroblasts | Decreased expression | [13] |
| MMP-3 | Retinoic Acid | Photoaged mouse skin | Significant decrease in protein | [12] |
| MMP-13 | Retinoic Acid | Photoaged mouse skin | Significant decrease in protein | [12] |
| MMP-9 | Retinoic Acid / Retinol | Murine macrophages | Enhanced production | [10] |
Modulation of Inflammatory Genes
Retinoids also possess anti-inflammatory properties, which are beneficial in conditions like acne.
| Gene/Protein | Retinoid | Cell/Tissue Type | Effect | Reference |
| IL-1β, TNF-α | Retinoic Acid | HaCaT cells | Decreased gene expression | |
| iNOS | Retinoic Acid | L929 cells | Inhibition of gene expression | |
| CCL6, CCL9 | 9-cis-retinoic acid | Murine macrophages | Upregulation of gene expression | [1] |
Experimental Protocols
To aid researchers in the investigation of this compound's effects on gene expression, we provide detailed methodologies for key experiments.
Experimental Workflow Overview
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of target genes in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts or keratinocytes in appropriate media. Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Isolation: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
qPCR: Perform qPCR using a real-time PCR system (e.g., Applied Biosystems StepOnePlus).
-
Reaction Mixture (per 20 µL reaction):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, HPRT). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[2]
Western Blot for Protein Expression Analysis
Objective: To determine the protein levels of target genes (e.g., collagen, MMPs) following this compound treatment.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Collagen I, anti-MMP-1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of RAR/RXR in response to this compound treatment.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RAR or RXR overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating the samples.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the transcription factor.
Conclusion
This compound exerts its profound effects on skin physiology primarily through the modulation of gene expression. By activating the canonical retinoid signaling pathway and interacting with other key pathways like TGF-β/SMAD, it orchestrates a complex transcriptional response that leads to increased collagen synthesis, reduced matrix degradation, and attenuated inflammation. While direct quantitative gene expression data for this compound is still emerging, the extensive research on its precursors, retinol and retinoic acid, provides a strong foundation for understanding its molecular mechanisms. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the specific gene regulatory networks controlled by this promising retinoid. Future research focusing on comprehensive gene expression profiling and ChIP-seq analysis following this compound treatment will be invaluable in fully characterizing its molecular signature and further optimizing its therapeutic applications.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medik8.com [medik8.com]
- 6. Gene expression profiling elucidates a specific role for RARgamma in the retinoic acid-induced differentiation of F9 teratocarcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoic acid-induced inhibition of type I collagen gene expression by human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibition of rabbit collagenase (matrix metalloproteinase-1; MMP-1) transcription by retinoid receptors: evidence for binding of RARs/RXRs to the -77 AP-1 site through interactions with c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Early-Stage Research on the Biological Activity of Retinyl Retinoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a hybrid retinoid formed by the esterification of retinol (B82714) and retinoic acid, has emerged as a promising compound in the field of dermatology and skin aging. This technical guide provides an in-depth overview of the early-stage research on the biological activity of this compound. It consolidates available quantitative data on its effects on key dermal components, details the experimental protocols used to elicit these findings, and visualizes the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic applications.
Introduction
Retinoids, derivatives of vitamin A, are well-established as gold-standard ingredients in the management of skin aging and various dermatological conditions. This compound distinguishes itself from other retinoids through its unique molecular structure, which is hypothesized to offer enhanced stability and a favorable therapeutic window. Upon topical application, it is enzymatically converted to both retinol and retinoic acid, the biologically active form, allowing for a potentially sustained and less irritating effect. This guide focuses on the foundational in vitro and in vivo studies that elucidate the biological mechanisms of this compound, with a particular emphasis on its role in extracellular matrix synthesis and cellular signaling.
Biological Activities and Quantitative Data
Early-stage research has primarily focused on the effects of this compound on two critical components of the dermal extracellular matrix: collagen and hyaluronic acid. Furthermore, its influence on cellular signaling pathways, particularly those involving retinoic acid receptors (RARs) and the transcription factor activator protein-1 (AP-1), has been investigated.
Collagen Synthesis
This compound has been demonstrated to stimulate the synthesis of collagen, the primary structural protein in the skin, which is crucial for its firmness and elasticity. In vitro studies have shown that this compound exhibits superior effects on collagen synthesis compared to retinol.[1]
| Cell Type | Compound | Concentration | Effect on Collagen Synthesis | Reference |
| Human Dermal Fibroblasts | This compound | Not specified | Superior to retinol | [1] |
| Human Dermal Fibroblasts | Retinoid Mixture | 0.625 mg/mL | 230% increase | [2] |
| Human Dermal Fibroblasts | Retinoid Mixture | 1.25 mg/mL | 386% increase | [2] |
Note: The study by Nobile et al. (2021) used a mixture of retinoids, and the specific contribution of this compound to the observed effect is not delineated.
Hyaluronic Acid Production and HAS2 Expression
Hyaluronic acid (HA) is a glycosaminoglycan that plays a vital role in skin hydration and volume. Research indicates that this compound upregulates the expression of Hyaluronan Synthase 2 (HAS2), a key enzyme responsible for HA synthesis in the skin.[3] This leads to an overall increase in HA production.
| Cell/Tissue Type | Compound | Effect on HAS2 mRNA | Effect on Hyaluronic Acid | Reference |
| Primary Human Keratinocytes | This compound | Upregulation | Increased production | [3] |
| Hairless Mouse Epidermal Skin | This compound | Upregulation | Increased staining intensity | [3] |
Cellular Signaling and Other Biological Activities
This compound exerts its effects by modulating key cellular signaling pathways. It has been shown to have a higher inhibitory activity against c-Jun, a component of the AP-1 transcription factor, compared to retinol.[1] AP-1 is known to upregulate matrix metalloproteinases (MMPs) that degrade collagen. By inhibiting c-Jun, this compound may indirectly prevent collagen degradation.
| Activity | Compound | Effect | Reference |
| c-Jun Inhibition | This compound | Higher inhibitory activity than retinol | [1] |
| Cytotoxicity | This compound | Decreased cell toxicity compared to retinol | [1] |
Signaling Pathways
The biological effects of this compound are primarily mediated through its conversion to retinoic acid, which then interacts with nuclear receptors to modulate gene expression.
Retinoic Acid Signaling Pathway
Upon entering the cell, this compound is hydrolyzed to release retinol and retinoic acid. Retinoic acid binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is crucial for the observed increases in collagen and hyaluronic acid synthesis.
Metabolic conversion and nuclear receptor activation by this compound.
Inhibition of AP-1 Pathway
Retinoic acid, derived from this compound, can interfere with the AP-1 signaling pathway. This is a crucial mechanism for its anti-aging effects, as AP-1 activation (often induced by stressors like UV radiation) leads to the expression of MMPs, which degrade the extracellular matrix. One proposed mechanism is the disruption of the c-Jun/c-Fos dimer (AP-1) formation by liganded RARs.
Inhibition of the AP-1 pathway by retinoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound's biological activity.
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
Primary Human Dermal Fibroblasts (HDFs) for collagen synthesis assays.
-
Primary Human Epidermal Keratinocytes (HEKs) for hyaluronic acid and HAS2 expression studies.
-
-
Culture Conditions:
-
HDFs are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEKs are cultured in a serum-free keratinocyte growth medium.
-
All cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates) and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a medium containing various concentrations of this compound or control vehicles (e.g., DMSO).
-
The treatment duration varies depending on the endpoint being measured (e.g., 24-72 hours for gene expression and protein synthesis).
-
References
In Silico Modeling of Retinyl Retinoate and Retinoic Acid Receptor (RAR) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a synthetic retinoid formed from the esterification of retinol (B82714) and retinoic acid, is a promising compound in dermatology and oncology.[1][2] Its biological effects are mediated through interaction with nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors that regulate gene expression related to cell growth, differentiation, and apoptosis.[3][4] Understanding the molecular interactions between this compound and the three RAR isotypes (RARα, RARβ, and RARγ) is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies to elucidate this interaction, presenting a structured approach to molecular docking and molecular dynamics simulations. Due to the absence of specific published binding data for this compound with RARs, this guide establishes a foundational workflow and presents hypothetical data for illustrative purposes.
Introduction to Retinoic Acid Receptor (RAR) Signaling
Retinoic acid receptors are members of the nuclear receptor superfamily.[3][5] In their inactive state, RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on DNA, recruiting corepressor proteins to inhibit gene transcription.[6][7] Upon binding of an agonist like all-trans retinoic acid (ATRA) or potentially this compound, a conformational change is induced in the RAR ligand-binding domain (LBD). This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which facilitates the transcription of target genes.[3][4] This signaling cascade is pivotal in numerous physiological processes, and its dysregulation is implicated in various diseases, including cancer.[8]
RAR Signaling Pathway Diagram
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway Activation.
Quantitative Data Summary (Hypothetical)
As there is no specific published data on the in silico interaction of this compound with RARs, the following table provides a representative summary of quantitative data that could be expected from such studies. These values are based on typical ranges observed for other retinoids binding to RARs.
| Ligand | Receptor Isotype | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | RARα | -9.0 to -11.5 | 10 - 50 | Ser232, Arg278, Phe288 |
| RARβ | -8.5 to -11.0 | 15 - 60 | Arg269, Ser280 | |
| RARγ | -9.5 to -12.0 | 5 - 40 | Ser289, Arg278 | |
| All-trans Retinoic Acid (ATRA) | RARα | -8.0 to -10.0 | 0.2 - 1.0 | Ser232, Arg278, Phe288 |
| RARβ | -7.5 to -9.5 | 0.2 - 1.0 | Arg269, Ser280 | |
| RARγ | -8.5 to -10.5 | 0.2 - 1.0 | Ser289, Arg278 |
Note: This data is hypothetical and for illustrative purposes. Actual values would need to be determined through rigorous in silico and in vitro experiments.
Experimental Protocols for In Silico Modeling
A robust in silico analysis of the this compound-RAR interaction involves a multi-step workflow.
Preparation of Receptor and Ligand Structures
3.1.1. Receptor Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of the human RARα, RARβ, and RARγ ligand-binding domains from the Protein Data Bank (PDB).[6][9][10][11][12]
-
Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio) to:
-
Remove water molecules and any co-crystallized ligands and ions.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (7.4).
-
Repair any missing side chains or loops using tools like Prime.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
3.1.2. Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem (CID 10303376).[13]
-
Energy Minimization: Use a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable force field (e.g., OPLS, MMFF94) to generate a low-energy 3D conformation of the ligand.
-
Generate Ionization States: Generate possible ionization states of the ligand at physiological pH.
Molecular Docking
Protocol:
-
Grid Generation: Define the binding site (grid box) on the receptor based on the location of the co-crystallized ligand in the original PDB structure or by using site-finding algorithms. The grid should be centered on the binding pocket and large enough to accommodate the ligand.
-
Docking Algorithm: Employ a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Execution: Perform the docking of the prepared this compound structure into the defined grid of each RAR isotype. Generate multiple binding poses (e.g., 10-20).
-
Scoring and Analysis:
-
Rank the generated poses based on the docking score (e.g., binding energy in kcal/mol).
-
Analyze the top-ranked pose for key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) with the amino acid residues in the binding pocket.
-
Compare the binding mode of this compound to that of known RAR agonists like ATRA.
-
Molecular Dynamics (MD) Simulation
Protocol:
-
System Setup:
-
Take the top-ranked docked complex of this compound with each RAR isotype.
-
Place the complex in a periodic boundary box (e.g., cubic or triclinic) with a minimum distance of 10 Å from the box edge.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a multi-step energy minimization of the entire system to remove bad contacts, first with restraints on the protein and ligand, then with restraints only on the protein backbone, and finally with no restraints.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) simulation (e.g., 1 ns) to bring the system to the target temperature (e.g., 300 K), with position restraints on the protein and ligand.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation (e.g., 5-10 ns) to equilibrate the pressure and density of the system, gradually releasing the position restraints.
-
-
Production Run: Run a long production MD simulation (e.g., 100-200 ns) without any restraints. Save the coordinates at regular intervals (e.g., every 100 ps).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between the ligand and receptor throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Visualization of In Silico Workflow
Caption: Workflow for In Silico Modeling of this compound-RAR Interaction.
Conclusion
In silico modeling provides a powerful framework for investigating the molecular interactions between this compound and the different RAR isotypes. Through a systematic approach of molecular docking and molecular dynamics simulations, it is possible to predict the binding modes, estimate binding affinities, and assess the stability of the ligand-receptor complexes. This detailed understanding at the atomic level is invaluable for guiding the development of novel retinoids with improved efficacy and selectivity for therapeutic applications. The protocols and workflows outlined in this guide serve as a foundational methodology for researchers entering this exciting area of drug discovery.
References
- 1. This compound: why you should know about it - Methode Physiodermie [physiodermie.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 7. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional and docking studies of retinoids for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Retinoic acid receptor gamma - Wikipedia [en.wikipedia.org]
- 11. Retinoic acid receptor beta - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. This compound | C40H56O2 | CID 10303376 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Retinoid Era: A Technical Guide to the Discovery and Synthesis of Novel Retinyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous biological processes, including vision, immune function, cellular differentiation, and proliferation.[1] While the therapeutic potential of retinoids is vast, their application is often hampered by issues of instability and local irritation. Retinyl esters, which are esters of retinol (B82714), offer a promising solution by improving the stability and safety profile of retinoids.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel retinyl esters, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to empower researchers in this dynamic field. We delve into both chemical and enzymatic synthesis strategies, methods for purification and characterization, and assays for evaluating biological activity, with a focus on providing actionable information for the development of next-generation retinoid therapeutics.
Introduction: The Case for Novel Retinyl Esters
Retinol and its derivatives, such as retinoic acid, are mainstays in dermatology and oncology. However, their inherent instability, particularly their sensitivity to light and air, presents significant formulation challenges.[4] Furthermore, their potent biological activity can lead to undesirable side effects, including skin irritation and teratogenicity.[5]
Novel retinyl esters are being designed to overcome these limitations. By esterifying retinol with various moieties, researchers can modulate the molecule's physicochemical properties, leading to:
-
Enhanced Stability: Esterification protects the reactive hydroxyl group of retinol, increasing its resistance to degradation.[4]
-
Improved Safety Profile: Many novel retinyl esters exhibit reduced cytotoxicity and skin irritation compared to their parent compounds.[6]
-
Controlled Release: Once absorbed into the skin or body, these esters can be hydrolyzed by endogenous esterases, leading to a slower, more controlled release of active retinoids.
-
Tailored Bioactivity: The choice of the esterifying acid can influence the molecule's properties, allowing for the design of compounds with specific therapeutic activities.
This guide will provide the necessary tools and knowledge to contribute to this exciting area of research.
Synthesis of Novel Retinyl Esters: Methodologies and Protocols
The synthesis of retinyl esters can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired ester, required purity, and scalability of the process.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods, often leading to high yields and purity under mild reaction conditions. A common approach involves the enzymatic transesterification of a readily available short-chain retinyl ester, such as retinyl acetate (B1210297), with a long-chain fatty acid.
This protocol is adapted from a highly efficient two-step chemoenzymatic approach.[7]
Step 1: Hydrolysis of Retinyl Acetate to Retinol
-
Materials: Retinyl acetate, potassium hydroxide (B78521) (5M), anhydrous ethanol (B145695).
-
Procedure:
-
For every 10 g of retinyl acetate, add 10 mL of anhydrous ethanol as a co-solvent to increase solubility.
-
Add 8 mL of 5 M potassium hydroxide.
-
Stir the mixture until the hydrolysis is complete (monitor by TLC or HPLC). A 100% hydrolysis rate should be achievable.[7]
-
Step 2: Enzymatic Esterification of Retinol with Palmitic Acid
-
Materials: Retinol (from Step 1), palmitic acid, immobilized lipase (B570770) on macroporous acrylic resin (e.g., Novozym 435), n-hexane.
-
Procedure:
-
Use a substrate molar ratio of retinol to palmitic acid of 1:1.1.
-
Dissolve the substrates in n-hexane to a retinol concentration of 300 g/L.
-
Add the immobilized lipase to a concentration of 10 g/L.
-
Maintain the reaction temperature at 30 °C and stir.
-
Monitor the reaction progress by HPLC. A yield of up to 97.5% can be achieved.[7]
-
Purification:
-
Filter the reaction mixture to remove the immobilized enzyme.
-
The filtrate can be further purified by methods such as column chromatography on silica (B1680970) gel or preparative HPLC to achieve >99% purity.[7]
Synthesis of Other Novel Retinyl Esters
The general principles of chemoenzymatic synthesis can be adapted to produce a variety of novel retinyl esters.
-
Retinyl Retinoate: This hybrid molecule is synthesized through a condensation reaction between retinol and retinoic acid.[6] This process typically requires a coupling agent to facilitate the ester bond formation.
-
Water-Soluble Retinyl Esters: To enhance water solubility, retinol can be esterified with diacids (e.g., succinic acid, adipic acid) followed by reaction with hydrophilic molecules like sugars or polyols.[5] This is often a two-step enzymatic process.[5]
-
Retinyl Ascorbate (B8700270): This antioxidant ester is prepared by reacting a protected form of ascorbic acid with retinoic acid, followed by a deprotection step. The esterification is typically carried out at a low temperature (1-20°C).[8]
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purification and quantitative analysis of retinyl esters.
Experimental Protocol: HPLC Analysis of Retinol and Retinyl Esters
This protocol provides a general framework for the analysis of retinol and retinyl palmitate, which can be adapted for other novel esters.[12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A polar mobile phase is used. The exact composition will depend on the specific esters being analyzed but is often a mixture of acetonitrile, methanol, and water.
-
Detection: UV detection at the maximum absorbance wavelength for retinoids, typically around 325-330 nm.[12]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of each retinyl ester in the sample.
For more complex mixtures or for identification of unknown esters, HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool.[13]
Biological Evaluation of Novel Retinyl Esters
A crucial aspect of developing novel retinyl esters is the thorough evaluation of their biological activity. This includes assessing their efficacy, cytotoxicity, and pharmacokinetic profile.
In Vitro Efficacy Assays
Retinoids are known to stimulate collagen production in the skin. The following protocol outlines a method to quantify collagen synthesis in vitro.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the novel retinyl esters.
-
Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a colorimetric assay, such as the Sirius Red-based assay.[14][15]
-
Data Analysis: The increase in collagen synthesis is typically expressed as a percentage relative to untreated control cells.
| Compound/Product | Concentration | Increase in Collagen Synthesis (%) | Cell Line | Reference |
| Retinoids Serum | 0.625 mg/mL | 230 | NHDF | [14] |
| Retinoids Serum | 1.25 mg/mL | 386 | NHDF | [14] |
| Retinol + Camphor | 10 ppm Camphor | 22.25 | Fibroblasts | [16] |
| Retinol + Camphor | 100 ppm Camphor | 13.85 | Fibroblasts | [16] |
Cytotoxicity Assays
The cytotoxicity of novel retinyl esters is a critical parameter to assess their safety. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.
-
Cell Seeding: Plate cells (e.g., human keratinocytes, fibroblasts, or cancer cell lines) in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of the novel retinyl ester for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Retinoic Acid | AMJ13 (Breast Cancer) | 104.7 ± 3.8 | [17] |
| Retinoic Acid | MCF-7 (Breast Cancer) | 139.9 ± 4.6 | [17] |
| Retinoic Acid | CAL-51 (Breast Cancer) | 169.1 ± 8.2 | [17] |
| Retinoic Acid | HBL-100 (Normal) | 454.8 ± 5.7 | [17] |
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of novel retinyl esters. These studies are typically performed in animal models or human subjects.
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | ~4.45 µmol/L | Single oral dose of 105 µmol | [4] |
| Time to Peak (Tmax) | 3.5 to 12 hours | Single oral dose of 105 µmol | [4] |
| Plasma Concentration at Day 7 | 13.4% of peak | Single oral dose of 105 µmol | [4] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel retinyl esters requires knowledge of the underlying signaling pathways. Furthermore, efficient discovery relies on well-designed experimental workflows.
Retinoid Signaling Pathway
Retinoids exert their effects primarily through the activation of nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Caption: Retinoid signaling pathway from retinol metabolism to gene transcription.
Experimental Workflow for High-Throughput Screening
The discovery of novel retinyl esters can be accelerated by employing high-throughput screening (HTS) assays. The following workflow describes a conceptual HTS process to identify compounds that modulate retinoid signaling.
References
- 1. Plasma kinetics of an oral dose of [2H4]retinyl acetate in human subjects with estimated low or high total body stores of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of retinyl esters in Yarrowia lipolytica through metabolic engineering and fermentation condition optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Plasma kinetics of vitamin A in humans after a single oral dose of [8,9,19-13C]retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of water-soluble retinol derivatives by enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR101002795B1 - Novel retinyl ascorbate compounds and preparation method thereof - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
Retinyl Retinoate's Impact on Cellular Differentiation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a hybrid retinoid molecule synthesized from retinol (B82714) and retinoic acid, represents a significant advancement in the field of dermatology and cellular biology. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences cellular differentiation pathways, with a particular focus on keratinocytes and fibroblasts. By leveraging the biological activity of its constituent parts upon metabolic hydrolysis, this compound modulates key signaling cascades, leading to measurable changes in gene expression and protein synthesis that underpin its effects on skin physiology. This document details the metabolic fate of this compound, its interaction with the canonical retinoic acid signaling pathway, and its quantifiable impact on markers of cellular differentiation and extracellular matrix production. Furthermore, comprehensive experimental protocols are provided to facilitate further research in this area.
Introduction
Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular proliferation, differentiation, and apoptosis.[1] Their therapeutic applications in dermatology are well-established, though often limited by irritation and instability.[2] this compound has been engineered to overcome these limitations, demonstrating enhanced photostability and a favorable tolerability profile compared to its parent molecules.[3] This guide elucidates the cellular and molecular basis of this compound's efficacy, providing a scientific framework for its application in research and drug development.
Metabolism and Mechanism of Action
Upon topical application and absorption into the skin, this compound is enzymatically hydrolyzed by esterases present in keratinocytes and fibroblasts into its constituent molecules: all-trans retinol and all-trans-retinoic acid.[4][5] This bio-conversion is central to its mechanism of action, as these metabolites are the primary effectors of the subsequent cellular responses.
The liberated all-trans-retinoic acid directly engages the canonical retinoic acid signaling pathway. It diffuses into the nucleus and binds to Retinoic Acid Receptors (RARs), which exist as heterodimers with Retinoid X Receptors (RXRs).[3][6] This ligand-receptor binding event induces a conformational change in the RAR-RXR complex, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][7]
The all-trans retinol released from the hydrolysis of this compound can be converted to all-trans-retinoic acid through a two-step oxidation process, thus serving as a reservoir for the active ligand.[8][9]
Impact on Keratinocyte Differentiation
Keratinocyte differentiation is a tightly regulated process that results in the formation of the protective epidermal barrier. Retinoids are known to modulate this process significantly.[10]
Modulation of Keratinocyte Proliferation and Differentiation Markers
Studies have shown that retinoic acid can have a dual effect on keratinocytes, promoting proliferation of basal keratinocytes while inhibiting the expression of terminal differentiation markers.[7][10] This leads to a thickening of the viable epidermis. The effects of this compound are mediated by its hydrolysis to retinoic acid.
| Marker | Effect of Retinoic Acid | Reference |
| Proliferation Markers | ||
| Ki-67 | Increased expression in basal layer | [7] |
| Early Differentiation Markers | ||
| Keratin (B1170402) 1 (KRT1) | Decreased expression | [1][11] |
| Keratin 10 (KRT10) | Decreased expression | [1][11] |
| Late Differentiation Markers | ||
| Loricrin | Decreased expression | [7] |
| Involucrin | Decreased expression | [7] |
| Other Keratins | ||
| Keratin 5 (KRT5) | Decreased expression | [1][11] |
| Keratin 14 (KRT14) | Decreased expression | [1][11] |
Table 1: Effect of Retinoic Acid on Keratinocyte Differentiation Markers. The data presented is for retinoic acid, the active metabolite of this compound.
Impact on Fibroblast Function and Extracellular Matrix Synthesis
Dermal fibroblasts are responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity to the skin. Retinoids have a profound impact on fibroblast activity, most notably stimulating the production of collagen.[12]
Upregulation of Collagen Synthesis
Clinical and in vitro studies have demonstrated that retinoids, including retinol and retinoic acid, increase the synthesis of type I and type III collagen.[13][14] this compound has been shown to have superior effects on collagen synthesis compared to retinol.[3] This increase in collagen production contributes to the well-documented anti-wrinkle effects of retinoids.
| Parameter | This compound vs. Retinol | Retinol vs. Vehicle | Retinoic Acid vs. Vehicle | References |
| Clinical Wrinkle Improvement | 22% higher improvement rate | Significant reduction | Significant reduction | [2] |
| Dermal Density (Dermal Intensity) | Statistically significant increase | - | - | [2] |
| Procollagen (B1174764) I (proCOL1A1) mRNA | - | Upregulated | Upregulated | [13] |
| Procollagen III (proCOL3A1) mRNA | - | Upregulated | Upregulated | [13] |
| Procollagen I Protein | Superior to retinol | Increased expression | Increased expression | [3][13] |
| Procollagen III Protein | - | Increased expression | Increased expression | [13] |
Table 2: Comparative Effects of Retinoids on Wrinkles and Collagen Synthesis.
Experimental Protocols
In Vitro Assessment of Keratinocyte Differentiation
Objective: To evaluate the effect of this compound on the differentiation of human epidermal keratinocytes.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes are cultured in a low-calcium (0.05-0.07 mM) keratinocyte growth medium to maintain a proliferative, undifferentiated state.
-
Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to 1.2-1.8 mM.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM), retinol, retinoic acid (as positive controls), and a vehicle control (e.g., DMSO). The treatment is refreshed every 48 hours for a period of 5-7 days.
-
Analysis of Differentiation Markers:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to quantify the mRNA expression levels of key differentiation markers, including KRT1, KRT10, Loricrin (LOR), and Involucrin (IVL). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Protein lysates are prepared, and Western blotting is performed to detect the protein levels of Keratin 1, Keratin 10, Loricrin, and Involucrin.
-
Immunofluorescence Staining: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against the differentiation markers. The localization and expression of these proteins are visualized using fluorescence microscopy.
-
In Vitro Assessment of Fibroblast Collagen Synthesis
Objective: To quantify the effect of this compound on collagen synthesis in human dermal fibroblasts.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Confluent fibroblast cultures are serum-starved for 24 hours and then treated with varying concentrations of this compound, retinol, retinoic acid, and a vehicle control in serum-free medium for 48-72 hours.
-
Analysis of Collagen Synthesis:
-
qRT-PCR: Total RNA is extracted, and qRT-PCR is performed to measure the mRNA levels of COL1A1 and COL3A1.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of procollagen type I C-peptide (PIP) in the cell culture supernatant is quantified using a commercially available ELISA kit as a measure of newly synthesized collagen.
-
Sircol Soluble Collagen Assay: The total soluble collagen in the cell culture supernatant is quantified using the Sircol assay.
-
Conclusion
This compound exerts its influence on cellular differentiation pathways through its metabolic conversion to retinol and retinoic acid. By activating the canonical retinoic acid signaling pathway, it modulates the expression of a suite of genes that regulate keratinocyte differentiation and fibroblast-mediated extracellular matrix production. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel retinoid. The superior efficacy and favorable safety profile of this compound position it as a promising agent for interventions targeting skin aging and other dermatological conditions characterized by aberrant cellular differentiation.
References
- 1. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel hybrid vitamin derivative, improves photoaged skin: a double-blind, randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of retinoic acid receptor expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of retinoic acid on keratinocyte proliferation and differentiation in a psoriatic skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid-mediated transcriptional regulation of keratin genes in human epidermal and squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Retinyl Retinoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of retinyl retinoate, a novel retinoid ester formed from the condensation of retinol (B82714) and retinoic acid.[1] This document details the experimental protocols and summarizes the key spectroscopic data essential for the identification, quantification, and characterization of this molecule.
Molecular Structure and Properties
This compound (CAS 15498-86-9) possesses the molecular formula C₄₀H₅₆O₂ and a molecular weight of 568.87 g/mol .[2] Its structure combines the characteristic features of both retinol and retinoic acid, resulting in a highly conjugated system that dictates its spectroscopic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-system of conjugated double bonds in this compound is responsible for its strong absorption in the ultraviolet-visible region. The UV-Vis spectrum is a fundamental tool for the quantification of retinoids.
Experimental Protocol
A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable organic solvent, such as ethanol (B145695) or hexane. Due to the photosensitivity of retinoids, all sample handling should be performed under yellow or red light to prevent degradation.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 250-450 nm. The solvent used for sample preparation should be used as a blank for baseline correction.
-
Analysis: Determine the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Spectroscopic Data
| Spectroscopic Parameter | Value | Solvent |
| λmax | ~325-329 nm | Ethanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous signal assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Spectroscopic Data
Detailed and assigned ¹H and ¹³C NMR data for this compound is not consistently published. However, by analyzing the spectra of its constituent parts, retinol and retinoic acid, the expected chemical shifts can be inferred. The olefinic protons are expected to resonate in the downfield region (δ 5.5-7.0 ppm), while the methyl and methylene (B1212753) protons will appear in the upfield region (δ 1.0-2.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the ester group will be significantly downfield, and the numerous sp² carbons of the conjugated system will resonate between δ 120-150 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Experimental Protocol
-
Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as the eluent from a liquid chromatography (LC) system (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques. Positive ion mode is typically used for retinoids.
-
Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. For fragmentation studies, tandem mass spectrometry (MS/MS) is employed.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. For MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.
Spectroscopic Data
The positive ion mass spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 569.87. A characteristic fragmentation pattern for retinyl esters is the loss of the esterifying group, resulting in the formation of the retinol cation at m/z 269.[3]
| Ion | m/z (expected) |
| [M+H]⁺ | 569.87 |
| [M-Retinoic Acid+H]⁺ (Retinol Cation) | 269.23 |
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.
Experimental Protocol
-
Sample Preparation: For FT-IR, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For Raman spectroscopy, the sample can be analyzed directly as a solid or in solution.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer or a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to avoid fluorescence).
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Spectroscopic Data
The vibrational spectrum of this compound is characterized by the following key absorptions:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (expected) |
| C=O (Ester) | Stretching | ~1715-1735 |
| C=C (Conjugated) | Stretching | ~1580-1650 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C-O (Ester) | Stretching | ~1150-1250 |
The C=C stretching vibration in the conjugated system of retinoids gives a particularly strong and characteristic band in the Raman spectrum, often observed around 1580-1593 cm⁻¹.[4]
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound and the logical relationship between the different spectroscopic techniques.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Photoirradiation of Retinyl Palmitate in Ethanol with Ultraviolet Light - Formation of Photodecomposition Products, Reactive Oxygen Species, and Lipid Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to the Enzymatic Conversion of Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a synthetic hybrid molecule esterifying retinol (B82714) with retinoic acid, has emerged as a promising compound in dermatology and cosmetics due to its potential for enhanced stability and reduced irritancy compared to its parent retinoids. Understanding its metabolic fate within biological systems is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the enzymatic conversion of retinyl retino-ate, focusing on the hydrolases involved, the subsequent metabolic cascade, and the associated signaling pathways. This document synthesizes current knowledge, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Enzymatic Hydrolysis of this compound
The primary step in the metabolism of this compound is its hydrolysis into retinol and retinoic acid. This reaction is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs).[1][2] These enzymes are carboxylesterases that cleave the ester bond, releasing the alcohol (retinol) and the carboxylic acid (retinoic acid).[3]
Key Enzymes in Retinyl Ester Hydrolysis
Several enzymes have been identified as having retinyl ester hydrolase activity, including:
-
Carboxyl Ester Lipase (B570770) (CEL): Also known as bile salt-stimulated lipase, it is involved in the intestinal absorption of dietary retinyl esters.[6]
-
Hormone-Sensitive Lipase (HSL): Primarily known for its role in lipolysis in adipocytes, HSL also exhibits REH activity.[5]
-
Adipose Triglyceride Lipase (ATGL): Another key lipase in adipose tissue that can hydrolyze retinyl esters.[5]
-
Members of the Carboxylesterase (CES) family: Several CES enzymes have been shown to hydrolyze retinyl esters in the liver and other tissues.[5]
The specific enzyme(s) responsible for the hydrolysis of topically applied or systemically delivered this compound in the skin and other target tissues remain an active area of research.
Quantitative Data on Retinyl Ester Hydrolysis
While specific kinetic parameters (Km and Vmax) for this compound hydrolysis are yet to be determined, data on the relative rates of hydrolysis of other retinyl esters by liver homogenates can provide a comparative framework.
| Retinyl Ester | Relative Rate of Hydrolysis (%) |
| Retinyl Linolenate | 100 |
| Retinyl Myristate | 99 |
| Retinyl Palmitate | 47 |
| Retinyl Oleate | 38 |
| Retinyl Linoleate | 31 |
| Retinyl Stearate | 29 |
Table 1: Relative rates of hydrolysis of various retinyl esters by pig liver homogenate. Data adapted from Cooper, D. A., & Olson, J. A. (1986). Properties of liver retinyl ester hydrolase in young pigs. The Journal of nutrition, 116(11), 2191-2199.[7]
This data suggests that the fatty acid moiety of the retinyl ester significantly influences the rate of enzymatic hydrolysis. Further studies are required to determine the precise hydrolysis rate of this compound and to identify the specific REHs with the highest affinity for this substrate.
Metabolic Cascade Following Hydrolysis
The hydrolysis of this compound yields two biologically active molecules: retinol and retinoic acid.
Retinol Metabolism
The released retinol enters the established vitamin A metabolic pathway.[1] It can be reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Retinaldehyde is then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8]
Retinoic Acid Signaling
Retinoic acid, both directly released from this compound hydrolysis and synthesized from the resulting retinol, is the primary mediator of the biological effects of vitamin A.[1] It functions as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[9][10][11]
Upon binding retinoic acid, the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse physiological effects of retinoids, including cell differentiation, proliferation, and apoptosis.[8]
Experimental Protocols
To facilitate further research into the enzymatic conversion of this compound, a detailed protocol for an in vitro retinyl ester hydrolase activity assay is provided below. This protocol can be adapted to use purified enzymes, cell lysates, or tissue homogenates.
In Vitro Retinyl Ester Hydrolase Activity Assay
Objective: To quantify the enzymatic hydrolysis of this compound to retinol.
Materials:
-
This compound (substrate)
-
Purified retinyl ester hydrolase, cell lysate, or tissue homogenate
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5
-
Emulsifying agents: Phosphatidylcholine or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stop solution: Acetonitrile or methanol
-
Internal standard (e.g., retinyl acetate)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare the substrate emulsion by mixing the this compound stock solution with the assay buffer containing an emulsifying agent (e.g., 300 µM phosphatidylcholine or 20 mM CHAPS) and 4% fatty acid-free BSA.[12] Sonicate the mixture to create a uniform emulsion. The final substrate concentration should be in a range suitable for kinetic analysis (e.g., 10-500 µM).
-
-
Enzyme Reaction:
-
Pre-warm the substrate emulsion and the enzyme preparation (purified enzyme, cell lysate, or tissue homogenate) to 37°C.
-
Initiate the reaction by adding a specific amount of the enzyme preparation (e.g., 50-100 µg of protein) to the substrate emulsion. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold stop solution (acetonitrile or methanol) containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Separate the retinoids using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of acetonitrile, methanol, and water with a small amount of acetic or formic acid.[13][14]
-
Detect the eluted retinol and any remaining this compound using a UV detector at approximately 325 nm or a fluorescence detector.
-
Quantify the amount of retinol produced by comparing its peak area to a standard curve of known retinol concentrations, normalized to the internal standard.
-
Conclusion and Future Directions
The enzymatic conversion of this compound is a critical determinant of its biological activity. While it is understood that retinyl ester hydrolases are responsible for its initial metabolism to retinol and retinoic acid, there is a clear need for further research to:
-
Identify the specific REHs that exhibit the highest affinity and catalytic efficiency for this compound in target tissues like the skin.
-
Determine the kinetic parameters (Km and Vmax) of this compound hydrolysis by these enzymes.
-
Investigate the potential direct signaling effects of this compound, independent of its conversion to its constituent retinoids.
The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this promising retinoid and unlock its full therapeutic potential.
References
- 1. Vitamin A - Wikipedia [en.wikipedia.org]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of liver retinyl ester hydrolase in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced Esterification Rather Than Increased Hydrolysis Is Causative for Loss of Hepatic Retinoids Upon CCl4 ‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Retinyl Retinoate in Cell Lysates by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, an ester of retinol (B82714) and retinoic acid, is a retinoid of significant interest in dermatological and oncological research due to its potential for improved therapeutic efficacy and reduced side effects compared to other retinoids. Accurate quantification of this compound in biological matrices, such as cell lysates, is crucial for pharmacokinetic studies, determining cellular uptake, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of this compound in cell lysates using a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method avoids problematic saponification steps by employing a direct liquid-liquid extraction technique to ensure the stability and integrity of the analyte.
Principle
This method is based on the separation of this compound from other cellular components using reversed-phase HPLC. Following cell lysis and extraction, the sample is injected into an HPLC system equipped with a C18 column. The separation is achieved using an isocratic mobile phase, and the eluted this compound is detected by its characteristic UV absorbance at 325 nm. Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile, methanol, and water
-
Ethanol (96-100%)
-
Potassium hydroxide (B78521) (KOH)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Protease inhibitor cocktail
-
Bovine Serum Albumin (BSA)
-
Cultured cells of interest
Experimental Protocols
Cell Culture and Treatment
-
Culture cells to the desired confluency (e.g., 80-90%) in appropriate cell culture flasks or plates.
-
Treat the cells with this compound at the desired concentrations and for the specified duration.
-
For each experimental condition, include a vehicle-treated control group.
Cell Lysis
-
After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, if applicable, and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a lysis buffer consisting of a 2:2:1 (v/v/v) mixture of acetonitrile, ethanol, and water. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Vortex the mixture vigorously and sonicate on ice for 2-3 cycles of 10 seconds on, 30 seconds off to ensure complete cell lysis and to shear DNA.
Sample Preparation: Liquid-Liquid Extraction
All sample preparation steps involving retinoids should be performed under yellow or red light to prevent photodegradation.
-
To the cell lysate, add 0.025 M KOH in ethanol. For every 1 mL of lysate, add 2 mL of the KOH solution.
-
Add 5 mL of hexane to the mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipophilic this compound into the hexane layer.
-
Centrifuge the sample at 1500 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully collect the upper hexane layer containing the this compound and transfer it to a clean, amber glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 325 nm.
-
Column Temperature: 25°C.
-
Run Time: Approximately 15 minutes.
Calibration Curve
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
Data Presentation
The quantitative data for the concentration of this compound in cell lysates under different experimental conditions should be summarized in a table for clear comparison.
| Sample ID | Treatment Group | This compound Concentration (µg/mg protein) | Standard Deviation |
| 1 | Control | Not Detected | N/A |
| 2 | Vehicle | Not Detected | N/A |
| 3 | 1 µM RR - 24h | 0.52 | 0.05 |
| 4 | 5 µM RR - 24h | 2.78 | 0.21 |
| 5 | 10 µM RR - 24h | 5.91 | 0.45 |
RR: this compound
Visualizations
Signaling Pathway
Caption: Simplified retinoid signaling pathway.
Experimental Workflow
Caption: HPLC-UV analysis workflow.
HPLC-UV System Configuration
Caption: HPLC-UV system components.
Application Note and Protocol: Mass Spectrometry-Based Identification of Retinyl Retinoate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, an ester of retinol (B82714) and retinoic acid, is a synthetic retinoid with potential applications in dermatology and cancer therapy. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the identification and semi-quantitative analysis of this compound metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow is adapted from established methods for other retinoids and provides a robust starting point for the characterization of this compound metabolism.[1][2][3][4]
Hypothesized Metabolic Pathway
This compound is anticipated to undergo hydrolysis to yield retinol and retinoic acid. These primary metabolites can then enter their respective metabolic pathways, which include oxidation, isomerization, and conjugation.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites involves sample preparation, LC-MS/MS analysis, and subsequent data processing.
Caption: Experimental workflow for metabolite identification.
Experimental Protocols
1. Sample Preparation (from Serum)
This protocol is adapted from established methods for retinoid extraction from serum.[1][2] All manipulations involving retinoids should be performed under yellow light to prevent photodegradation.[5][6]
-
Materials:
-
Serum sample (200 µL)
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard (IS) solution (e.g., Retinol-d6 or a structurally similar synthetic compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of serum in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[1][2]
-
Carefully transfer the upper organic layer to a clean tube.[1][2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1][2]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 1:3 water:methanol).[1][2]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
LC Parameters (adapted from[1][2]):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 70% B to 95% B over 6 minutes, hold at 95% B for 1 minute, and re-equilibrate at 70% B for 1 minute.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
MS Parameters (adapted from[1]):
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive
-
Spray Voltage: 4000 V
-
Sheath Gas: 70 arbitrary units
-
Auxiliary Gas: 20 arbitrary units
-
Vaporizer Temperature: 325 °C
-
Ion Transfer Tube Temperature: 250 °C
-
Collision Gas: Argon at 2 mTorr
-
Cycle Time: 0.8 s
-
Q1/Q3 Resolution: 0.7 FWHM
-
3. Data Analysis
-
Metabolite Identification: Putative metabolites are identified by comparing their retention times and fragmentation patterns with those of authentic standards (if available) or by predicting fragmentation based on the parent compound's structure.
-
Semi-Quantitative Analysis: The relative abundance of each metabolite can be determined by comparing its peak area to that of the internal standard. For absolute quantification, a calibration curve for each analyte is required.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and its potential metabolites. Actual values would be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration (ng/mL) |
| This compound | [M+H]+ | Fragment 1, Fragment 2 | [Experimental Value] | [Experimental Value] |
| Retinol | 287.2 | 269.2, 93.1 | [Experimental Value] | [Experimental Value] |
| Retinoic Acid | 301.2 | 283.2, 255.2 | [Experimental Value] | [Experimental Value] |
| 4-oxo-Retinoic Acid | 315.2 | 297.2, 269.2 | [Experimental Value] | [Experimental Value] |
| Retinoyl-β-glucuronide | 477.2 | 301.2 | [Experimental Value] | [Experimental Value] |
Note: The precursor and product ions for this compound and its specific metabolites need to be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound metabolites using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on well-established procedures for retinoid analysis and can be adapted for various biological matrices.[1][2][3][4][7] This workflow will enable researchers to effectively characterize the metabolic profile of this compound, providing critical insights for drug development and safety assessment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
Developing Stable Topical Formulations of Retinyl Retinoate for Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a synthetic derivative of vitamin A, is a promising active pharmaceutical ingredient (API) for dermatological applications, offering potential benefits in the treatment of acne, photoaging, and other skin conditions.[1] Like other retinoids, it functions by modulating gene expression through nuclear receptors, but is reported to have a better stability profile than retinol (B82714).[1] However, its inherent sensitivity to light, oxygen, and heat presents significant challenges in developing stable and effective topical formulations suitable for clinical trials.[2][3] This document provides detailed application notes and protocols for the development of stable topical formulations of this compound, with a focus on encapsulation in nanostructured lipid carriers (NLCs) to enhance stability and skin delivery.
Challenges in Formulating with this compound
The primary challenge in formulating with this compound is its susceptibility to degradation, which can lead to a loss of efficacy and the potential for irritant byproducts. Key degradation factors include:
-
Oxidation: The polyene chain of this compound is prone to oxidation in the presence of air.
-
Photodegradation: Exposure to UV radiation can cause isomerization and cleavage of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Stabilization Strategies
To overcome these stability challenges, a multi-pronged approach is recommended, combining the use of antioxidants, chelating agents, appropriate packaging, and advanced delivery systems. Encapsulation of this compound into NLCs is a particularly effective strategy to protect the API from environmental factors.
Antioxidants and Chelating Agents
The inclusion of antioxidants and chelating agents in the formulation is a fundamental step in preventing oxidative degradation.
| Ingredient | Function | Typical Concentration (w/w) |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger | 0.01% - 0.1% |
| Butylated Hydroxyanisole (BHA) | Free radical scavenger | 0.01% - 0.1% |
| Tocopherol (Vitamin E) | Chain-breaking antioxidant | 0.1% - 1.0% |
| Ascorbyl Palmitate | Synergistic antioxidant | 0.01% - 0.2% |
| Disodium EDTA | Chelating agent (sequesters metal ions) | 0.05% - 0.2% |
Encapsulation in Nanostructured Lipid Carriers (NLCs)
NLCs are a second-generation lipid nanoparticle system composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).
Experimental Protocols
Protocol for Preparation of this compound-Loaded NLCs
This protocol describes the preparation of this compound-loaded NLCs using a hot high-pressure homogenization method.[4][5]
Materials:
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or Precirol® ATO 5 (Glyceryl palmitostearate)
-
Liquid Lipid: Canola oil or other suitable cosmetic-grade oil
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Active Pharmaceutical Ingredient (API): this compound
-
Aqueous Phase: Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid (e.g., Compritol® 888 ATO) and liquid lipid (e.g., canola oil) in a beaker. A typical solid lipid to liquid lipid ratio is 7:3.
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid (approximately 75-80°C) under gentle magnetic stirring until a clear, homogenous lipid melt is obtained.
-
Dissolve the this compound in the molten lipid phase. To minimize degradation, this step should be performed with minimal exposure to light and air.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the purified water and the surfactant (e.g., Tween® 80).
-
Heat the aqueous phase to the same temperature as the lipid phase under gentle magnetic stirring.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes using a high-shear mixer. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.
-
The resulting nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form the NLCs.
-
-
Characterization of NLCs:
-
The prepared NLC dispersion should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Entrapment efficiency and drug loading should be determined by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the NLC pellet using HPLC.
-
Protocol for Formulation of an Oil-in-Water (O/W) Cream with this compound-Loaded NLCs
This protocol provides a general procedure for incorporating the prepared NLC dispersion into a stable O/W cream base suitable for clinical use.
Materials:
-
Oil Phase:
-
Emulsifiers (e.g., Glyceryl Stearate, PEG-100 Stearate)
-
Emollients (e.g., Caprylic/Capric Triglyceride, Cetyl Alcohol)
-
Thickener (e.g., Stearic Acid)
-
-
Water Phase:
-
Purified Water
-
Humectant (e.g., Glycerin)
-
Polymer thickener (e.g., Carbomer)
-
Neutralizing agent (e.g., Triethanolamine)
-
-
Cool-Down Phase:
-
This compound-loaded NLC dispersion
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin)
-
Antioxidants (e.g., Tocopherol)
-
Fragrance (optional, should be avoided for clinical trial formulations)
-
Procedure:
-
Preparation of the Water Phase:
-
Disperse the Carbomer in purified water and allow it to hydrate.
-
Add the glycerin and mix until uniform.
-
Heat the water phase to 70-75°C.
-
-
Preparation of the Oil Phase:
-
Combine all oil phase ingredients in a separate beaker.
-
Heat the oil phase to 70-75°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase with continuous homogenization until a uniform emulsion is formed.
-
Begin cooling the emulsion under gentle stirring.
-
Neutralize the Carbomer with triethanolamine (B1662121) to thicken the cream.
-
-
Cool-Down Phase:
-
When the temperature of the emulsion is below 40°C, add the this compound-loaded NLC dispersion, preservative, and any other heat-sensitive ingredients.
-
Continue to stir gently until the cream is homogenous.
-
Adjust the final pH if necessary.
-
Protocol for Stability Testing
To ensure the stability of the final formulation, a comprehensive stability testing program should be conducted according to ICH guidelines.
Stress Conditions:
-
Thermal Stability: Store samples at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3-6 months).
-
Photostability: Expose the formulation to a controlled light source (e.g., Xenon lamp) to simulate sunlight exposure.
-
Freeze-Thaw Cycles: Subject the formulation to alternating cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.
Analytical Methods:
-
Physical Stability:
-
Visual inspection for changes in color, odor, and phase separation.
-
Measurement of pH and viscosity.
-
Microscopic evaluation of the emulsion structure.
-
-
Chemical Stability (Assay of this compound):
-
Quantify the concentration of this compound at each time point using a validated stability-indicating HPLC method.
-
Protocol for HPLC Analysis of this compound in Cream
Principle:
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from the cream matrix.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 98:2 v/v) or a gradient system for better separation from degradation products.[6][7]
-
Extraction Solvent: A mixture of hexane, isopropanol, and ethyl acetate (B1210297) (1:1:1 v/v).[6]
-
Standard: this compound reference standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cream into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Stability Data
The following table summarizes representative stability data for retinoids in topical formulations under various conditions. While specific data for this compound is limited, the trends are generally applicable. Newer derivatives like hydroxypinacolone retinoate have shown higher stability.[2][8]
| Retinoid | Formulation Type | Storage Condition | Duration | Remaining Active (%) | Reference |
| Retinol | O/W Emulsion | 40°C | 6 months | 0 - 60% | [2] |
| Retinol | O/W Emulsion | 25°C | 6 months | 20 - 100% | [2] |
| Retinol | Serum | Exposed to light, RT | 30 days | ~21% | |
| Retinol | Serum | Protected from light, RT | 30 days | ~75% | |
| Retinol | Hydroquinone 4%/Retinol 0.3% Cream | 37°C, exposed to light and air | 4 hours | 91.5% | [3] |
| Retinyl Palmitate | NLC | 28 days, RT | 28 days | ~85% |
Retinoid Signaling Pathway in the Skin
This compound, upon topical application, is expected to be hydrolyzed in the skin to retinol and retinoic acid. Retinoic acid is the biologically active form that binds to nuclear receptors. The signaling cascade is as follows:
-
Cellular Uptake and Conversion: Retinoids are taken up by keratinocytes. Retinol is converted to retinaldehyde and then to retinoic acid.[9]
-
Receptor Binding: Retinoic acid enters the nucleus and binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[9][10]
-
Dimerization: The ligand-bound RAR forms a heterodimer with RXR.[10]
-
DNA Binding: The RAR-RXR heterodimer binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of genes involved in cellular differentiation, proliferation, and collagen production.[11]
Conclusion
The development of stable topical formulations of this compound for clinical trials requires a comprehensive approach that addresses its inherent instability. Encapsulation in NLCs, combined with the use of antioxidants and appropriate packaging, is a robust strategy to protect the API and enhance its delivery to the skin. The protocols and data presented in this document provide a framework for the rational design and evaluation of such formulations, ensuring the delivery of a stable and efficacious product for clinical investigation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topical formulation of this compound employing nanostructured lipid carriers (2012) | Sang Gon Lee | 22 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skintypesolutions.com [skintypesolutions.com]
Application Notes and Protocols: Efficacy of Retinyl Retinoate in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid molecule formed from retinol (B82714) and retinoic acid, is emerging as a promising topical agent for skin rejuvenation. It is designed to offer the benefits of traditional retinoids, such as stimulating collagen and hyaluronic acid production, while potentially reducing the irritation often associated with retinoic acid. Three-dimensional (3D) skin equivalent models provide a physiologically relevant in vitro platform to assess the efficacy and mechanism of action of such cosmetic and therapeutic agents. These models, comprising both epidermal and dermal layers with human-derived cells, closely mimic the architecture and function of human skin.
This document provides detailed protocols for the application of this compound to 3D skin equivalent models and the subsequent analysis of key anti-aging markers. It also presents quantitative data, largely extrapolated from studies on its metabolic precursors and products (retinol and retinoic acid), to illustrate its expected effects on gene and protein expression.
Mechanism of Action
This compound exerts its effects after being metabolized within the skin cells. Upon topical application, it is hypothesized to be hydrolyzed into retinol and retinoic acid. Retinoic acid is the biologically active form that directly influences gene expression. This process involves binding to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The activated RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to increased synthesis of extracellular matrix components like collagen and hyaluronic acid, and a regulation of enzymes involved in matrix degradation.
Key Signaling Pathways
Collagen Synthesis Signaling Pathway
// Nodes RR [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Cellular Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; RA [label="Retinoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; RAR_RXR [label="RAR/RXR Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFB_R [label="TGF-β Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFB [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD [label="SMAD Complex\n(SMAD2/3/4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; COL1A1_mRNA [label="COL1A1 mRNA", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procollagen [label="Pro-collagen I", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collagen [label="Collagen I", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RR -> Metabolism [label="Enzymatic\nCleavage"]; Metabolism -> RA; RA -> RAR_RXR [label="Binds to"]; TGFB -> TGFB_R [label="Binds to"]; TGFB_R -> SMAD [label="Phosphorylates & Activates"]; RAR_RXR -> Nucleus [label="Translocates to"]; SMAD -> Nucleus [label="Translocates to"]; Nucleus -> COL1A1_mRNA [label="Upregulates Gene\nTranscription"]; COL1A1_mRNA -> Procollagen [label="Translation"]; Procollagen -> Collagen [label="Secretion & Processing"];
// Invisible edges for alignment {rank=same; RR;} {rank=same; Metabolism; TGFB;} {rank=same; RA; TGFB_R;} {rank=same; RAR_RXR; SMAD;} {rank=same; Nucleus;} {rank=same; COL1A1_mRNA;} {rank=same; Procollagen;} {rank=same; Collagen;} } .dot Caption: this compound stimulates collagen I synthesis via TGF-β/SMAD signaling.
Hyaluronic Acid Synthesis Signaling Pathway
// Nodes RR [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Cellular Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; RA [label="Retinoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; RAR_RXR [label="RAR/RXR Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; HAS2_mRNA [label="HAS2 mRNA", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HAS2_Protein [label="HAS2 Enzyme", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HA [label="Hyaluronic Acid", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precursors [label="HA Precursors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RR -> Metabolism [label="Enzymatic\nCleavage"]; Metabolism -> RA; RA -> RAR_RXR [label="Binds to"]; RAR_RXR -> Nucleus [label="Translocates to"]; Nucleus -> HAS2_mRNA [label="Upregulates Gene\nTranscription"]; HAS2_mRNA -> HAS2_Protein [label="Translation"]; Precursors -> HA [label="Synthesized by\nHAS2"]; HAS2_Protein -> HA [style=invis];
// Invisible edges for alignment {rank=same; RR;} {rank=same; Metabolism;} {rank=same; RA;} {rank=same; RAR_RXR;} {rank=same; Nucleus;} {rank=same; HAS2_mRNA;} {rank=same; HAS2_Protein; Precursors;} {rank=same; HA;} } .dot Caption: this compound upregulates Hyaluronan Synthase 2 (HAS2) expression.
Experimental Protocols
Preparation and Treatment of 3D Full-Thickness Skin Equivalents
This protocol is adapted for commercially available full-thickness skin models (e.g., EpiDermFT™, SkinEthic™ RHE).
// Nodes Start [label="Receive 3D Skin\nEquivalent Models", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="Equilibrate Models in\nCulture Medium (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_RR [label="Prepare this compound\nFormulation", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Topical Application of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Tissues and\nCulture Medium", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; qPCR [label="qRT-PCR", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ELISA [label="ELISA / Western Blot", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histology / IHC", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Equilibrate; Equilibrate -> Treat; Prepare_RR -> Treat; Treat -> Incubate; Incubate -> Harvest; Harvest -> Analysis; Analysis -> qPCR; Analysis -> ELISA; Analysis -> Histology; } .dot Caption: Workflow for treating and analyzing 3D skin models with this compound.
Materials:
-
3D Full-Thickness Skin Equivalent Models (e.g., EpiDermFT™ from MatTek, or similar)
-
Assay Medium (provided by the manufacturer)
-
This compound (powder)
-
Vehicle Control (e.g., DMSO, ethanol, or a cream base without the active ingredient)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Model Equilibration: Upon receipt, place the 3D skin model inserts into 6-well plates containing the recommended volume of pre-warmed assay medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow the tissues to recover from shipping stress.
-
Preparation of Treatment Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Further dilute the stock solution in the vehicle to achieve the desired final concentrations (e.g., 0.05%, 0.1%). A vehicle-only control should be prepared in parallel.
-
Topical Application: Carefully remove the assay medium from the 6-well plates. Apply a small, defined volume (e.g., 20-50 µL) of the this compound formulation or vehicle control directly onto the surface of the stratum corneum of the skin equivalent. Ensure even distribution.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 48 to 72 hours).
-
Harvesting:
-
Culture Medium: Collect the culture medium from beneath the inserts. Centrifuge to remove any debris and store at -80°C for analysis of secreted proteins (e.g., pro-collagen, MMPs) by ELISA.
-
Tissue: Wash the surface of the skin equivalents gently with PBS. The tissue can then be processed for various downstream analyses:
-
For RNA extraction: Place the tissue in a tube with lysis buffer and homogenize.
-
For histology: Fix the tissue in 10% neutral buffered formalin.
-
For protein extraction: Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes such as COL1A1 (Collagen Type I Alpha 1 Chain), HAS2 (Hyaluronan Synthase 2), MMP1 (Matrix Metalloproteinase 1), and TIMP1 (Tissue Inhibitor of Metalloproteinases 1).
Procedure:
-
RNA Extraction: Extract total RNA from the harvested skin equivalents using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCq) method. The expression levels of the target genes in the this compound-treated samples are normalized to the housekeeping gene and compared to the vehicle-treated controls.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
Objective: To measure the concentration of secreted proteins such as Pro-Collagen Type I and MMP-1 in the culture medium.
Procedure:
-
Use commercially available ELISA kits for human Pro-Collagen Type I and MMP-1.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and the collected culture medium samples to the wells.
-
Incubating to allow the target protein to bind to the antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the target protein in the samples.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of retinol and retinoic acid, which are the metabolic products of this compound.
Table 1: Expected Gene Expression Changes in 3D Skin Equivalents after this compound Treatment (Relative to Vehicle Control)
| Gene | Function | Expected Fold Change |
| COL1A1 | Collagen Synthesis | ↑ (Increase) |
| HAS2 | Hyaluronic Acid Synthesis | ↑ (Increase) |
| MMP1 | Collagen Degradation | ↓ (Decrease) |
| TIMP1 | MMP Inhibition | ↑ (Increase) |
Table 2: Expected Protein Level Changes in 3D Skin Equivalents after this compound Treatment (Relative to Vehicle Control)
| Protein | Location | Assay | Expected Change |
| Pro-Collagen Type I | Culture Medium / Tissue Lysate | ELISA / Western Blot | ↑ (Increase) |
| Hyaluronic Acid | Tissue Lysate | ELISA | ↑ (Increase) |
| Active MMP-1 | Culture Medium | ELISA / Zymography | ↓ (Decrease) |
Conclusion
The use of 3D skin equivalent models offers a robust and ethically sound approach to substantiate the anti-aging claims of novel compounds like this compound. The protocols outlined here provide a framework for a comprehensive evaluation of its effects on key molecular and cellular markers of skin health. The expected outcomes, based on the known mechanisms of its active metabolites, suggest that this compound will likely demonstrate significant efficacy in stimulating collagen and hyaluronic acid synthesis while mitigating collagen degradation. These application notes are intended to guide researchers in designing and executing studies to validate the performance of this compound and other innovative skincare ingredients.
Application Notes and Protocols: Gene Expression Analysis in Fibroblasts Treated with Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of gene expression changes in fibroblasts following treatment with retinyl retinoate. The included protocols and data summaries are intended to guide researchers in designing and executing similar experiments, as well as to provide a reference for drug development professionals interested in the effects of retinoids on fibroblast biology.
This compound, a derivative of vitamin A, is known to influence a variety of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) remodeling.[1][2] Its effects are primarily mediated through the regulation of gene expression. Understanding these changes is crucial for developing therapies for conditions involving fibroblast activity, such as skin aging and fibrosis.
Core Signaling Pathway
Retinoids, including this compound, exert their effects by modulating gene expression through a well-defined signaling pathway. Upon entering the cell, this compound is metabolized to active forms like all-trans retinoic acid (atRA).[3] atRA then binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers.[4][5] This ligand-receptor complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][5] This signaling cascade can also interact with other pathways, such as the TGF-β/Smad and FGF/Erk pathways, to fine-tune the cellular response.[1][6]
Experimental Protocols
Fibroblast Cell Culture and Treatment
A typical experimental workflow for analyzing gene expression in fibroblasts treated with this compound is outlined below.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture plates
Procedure:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the fibroblasts in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound. Include a vehicle control group treated with the same concentration of the solvent.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess both early and late gene expression changes.
-
Following incubation, harvest the cells for RNA isolation.
RNA Isolation and Quality Control
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, QIAGEN)
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for higher precision quality control)
Procedure:
-
Isolate total RNA from the harvested fibroblasts using a commercial RNA isolation kit according to the manufacturer's instructions.[7]
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally considered pure.
-
(Optional) For sensitive applications like microarray analysis, further assess RNA integrity using an Agilent Bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Reverse transcriptase kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.[5]
-
Design or obtain validated primers for the target genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Perform qRT-PCR using a real-time PCR instrument. The cycling conditions will depend on the specific master mix and primers used.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control groups.
Quantitative Data Summary
The following tables summarize the known effects of retinoids on the expression of key genes in fibroblasts, as reported in the literature. It is important to note that the magnitude of these effects can vary depending on the specific retinoid used, its concentration, the treatment duration, and the cell type.
Table 1: Effect of Retinoids on Extracellular Matrix-Related Gene Expression in Fibroblasts
| Gene | Function | Effect of Retinoid Treatment | Reference |
| Collagens (e.g., COL1A1) | Major structural protein of the ECM | Generally decreased | [8] |
| MMP-1 (Collagenase) | Degrades collagen | Decreased expression | [2][9] |
| MMP-2 (Gelatinase) | Degrades gelatin and other ECM components | Decreased expression | [10] |
| MMP-3 (Stromelysin) | Degrades a broad range of ECM proteins | Decreased expression | [10] |
| TIMPs | Inhibit MMPs | Increased expression | [2] |
Table 2: Effect of Retinoids on Retinoid Signaling and Metabolism Gene Expression in Fibroblasts
| Gene | Function | Effect of Retinoid Treatment | Reference |
| RARα (RARA) | Retinoic acid receptor alpha | No significant change | [11] |
| RARβ (RARB) | Retinoic acid receptor beta | Induced | [11] |
| RARγ (RARG) | Retinoic acid receptor gamma | Induced | [11] |
| RBP1 | Retinol-binding protein 1 | Increased expression in wound fibroblasts | [12] |
| CYP26B1 | Retinoic acid-metabolizing enzyme | Expression is regulated by RA | [13] |
| ALDH1A2 | Retinaldehyde dehydrogenase 2 | Expression is regulated by RA | [13] |
Conclusion
The analysis of gene expression in fibroblasts treated with this compound provides valuable insights into its mechanism of action and its potential as a therapeutic agent. The protocols and data presented here serve as a foundation for further research in this area. By understanding the intricate network of genes regulated by this compound, scientists can better develop strategies for treating a range of dermatological and fibrotic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling Through Retinoic Acid Receptors is Required for Reprogramming of Both Mouse Embryonic Fibroblast Cells and Epiblast Stem Cells to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Gene Expression Profiling Elucidates a Specific Role for RARγ in the Retinoic Acid Induced Differentiation of F9 Teratocarcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Retinoic acid inhibition of collagenase and gelatinase expression in human skin fibroblast cultures. Evidence for a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Regulation of retinoic acid receptor expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multiomics analysis identifies retinol metabolism in fibroblasts as a key pathway in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Collagen Synthesis with Retinyl Retinoate In Vitro
Abstract
This document provides a detailed protocol for assessing the efficacy of retinyl retinoate in stimulating collagen synthesis in an in vitro model using human dermal fibroblasts. The provided methodologies cover cell culture, treatment with this compound, and subsequent quantification of collagen production using three distinct assays: Sirius Red staining for total collagen, Western blotting for Collagen Type I, and an ELISA for pro-collagen type I C-peptide. This application note is intended to serve as a comprehensive guide for researchers in dermatology, cosmetology, and pharmacology investigating the anti-aging properties of retinoids.
Introduction
Collagen is the primary structural protein in the extracellular matrix of the skin, providing it with tensile strength and elasticity. With age and exposure to environmental stressors, collagen production declines, leading to the visible signs of aging such as wrinkles and loss of firmness. Retinoids, derivatives of vitamin A, are well-established as potent agents that can counteract these effects by stimulating collagen synthesis.[1][2] this compound, a hybrid molecule of retinol (B82714) and retinoic acid, has been shown to have superior stability and efficacy in promoting collagen production with a lower irritation profile compared to traditional retinoids.[3][4][5]
This protocol outlines a systematic in vitro approach to quantify the dose-dependent effects of this compound on collagen synthesis by human dermal fibroblasts. The use of multiple complementary assays provides a robust and comprehensive assessment of its biological activity.
Signaling Pathway of this compound in Collagen Synthesis
This compound exerts its effects on collagen synthesis through a well-defined signaling cascade. Upon penetrating the cell membrane, it is metabolized to retinoic acid.[3] Retinoic acid then binds to cellular retinoic acid-binding proteins (CRABP), which transport it to the nucleus.[6] Within the nucleus, retinoic acid binds to and activates retinoic acid receptors (RAR) and retinoid X receptors (RXR). This activated receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, including transforming growth factor-beta (TGF-β).[6] The subsequent increase in TGF-β expression leads to the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4. This Smad complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of procollagen (B1174764) genes (e.g., COL1A1 and COL1A2), ultimately leading to increased collagen synthesis.[6]
Caption: Signaling pathway of this compound-induced collagen synthesis in dermal fibroblasts.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on collagen synthesis is depicted below. The process begins with the culture of human dermal fibroblasts, followed by treatment with various concentrations of this compound. After the treatment period, the cell culture supernatant and cell lysate are collected for analysis using Sirius Red staining, Western blotting, and ELISA.
Caption: Experimental workflow for assessing this compound-induced collagen synthesis.
Materials and Methods
Cell Culture
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates) and allowed to adhere and reach 70-80% confluency.
Treatment with this compound
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Prior to treatment, the culture medium is replaced with a low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours to synchronize the cells. Cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%). A positive control, such as Transforming Growth Factor-beta (TGF-β) at 10 ng/mL, can also be included.[7] The cells are incubated with the treatments for 48 to 72 hours.
Experimental Protocols
Sirius Red Staining for Total Collagen Quantification
This method is used to quantify the total collagen deposited in the extracellular matrix.[8][9][10]
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)[8]
-
0.1 M NaOH
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
Protocol:
-
After the treatment period, aspirate the culture medium.
-
Gently wash the cell layer twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.[8][11][12][13][14]
-
Aspirate the staining solution and wash the wells five times with 0.01 M HCl to remove unbound dye.
-
Add 0.1 M NaOH to each well to elute the bound dye.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of rat tail collagen can be prepared to quantify the amount of collagen.
Western Blot for Collagen Type I
This technique is used to specifically detect and quantify the amount of Collagen Type I protein in the cell lysate.[15][16]
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Primary antibody: anti-Collagen Type I
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
ECL Western Blotting Substrate
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the relative protein levels, normalizing to a loading control such as GAPDH or β-actin.
ELISA for Pro-collagen Type I C-peptide (PICP)
This immunoassay measures the concentration of the C-terminal propeptide of pro-collagen type I (PICP) secreted into the culture medium, which is a direct indicator of new collagen synthesis.[17][18]
Materials:
-
Human Pro-collagen Type I C-peptide (PICP) ELISA Kit (commercially available)
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cellular debris.[19]
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating for a specified time. c. Washing the plate. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate solution and stopping the reaction. g. Measuring the absorbance at 450 nm.
-
Calculate the concentration of PICP in the samples by comparing their absorbance to the standard curve.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Total Collagen Deposition (Sirius Red Assay)
| Treatment Group | Concentration | Absorbance at 540 nm (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | Value | 1.0 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| Positive Control | 10 ng/mL TGF-β | Value | Value |
Table 2: Effect of this compound on Collagen Type I Protein Expression (Western Blot)
| Treatment Group | Concentration | Relative Densitometry (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | Value | 1.0 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| Positive Control | 10 ng/mL TGF-β | Value | Value |
Table 3: Effect of this compound on Pro-collagen Type I C-peptide (PICP) Secretion (ELISA)
| Treatment Group | Concentration | PICP Concentration (ng/mL) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | Value | 1.0 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| Positive Control | 10 ng/mL TGF-β | Value | Value |
Conclusion
The protocols described in this application note provide a robust framework for the in vitro assessment of this compound's ability to stimulate collagen synthesis in human dermal fibroblasts. By employing a combination of Sirius Red staining, Western blotting, and ELISA, researchers can obtain comprehensive and quantitative data on the efficacy of this and other potential anti-aging compounds. The detailed methodologies and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results.
References
- 1. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are retinoids and what do they treat? [medicalnewstoday.com]
- 3. This compound: why you should know about it - Methode Physiodermie [physiodermie.com]
- 4. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. stainsfile.com [stainsfile.com]
- 12. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 13. dbiosys.com [dbiosys.com]
- 14. cancerdiagnostics.com [cancerdiagnostics.com]
- 15. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collagen Type I antibody (66761-1-Ig) | Proteintech [ptglab.com]
- 17. Human PⅠCP(Procollagen Ⅰ C-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 18. takarabio.com [takarabio.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Unveiling Retinoid Signaling: Application Notes for Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing retinyl retinoate in the study of retinoid signaling pathways. This document outlines the unique properties of this compound, a hybrid retinoid molecule, and offers detailed protocols for key experiments to elucidate its mechanism of action and biological effects.
Introduction to this compound
This compound is a novel retinoid formed by the esterification of retinol (B82714) and retinoic acid.[1][2] This unique structure confers enhanced stability compared to retinol and a favorable tolerability profile, making it a valuable tool for investigating retinoid signaling with reduced cellular stress.[2] Upon cellular uptake, this compound is metabolized into both retinol and retinoic acid, providing a sustained release of the active ligand for retinoic acid receptors (RARs). This dual-action mechanism allows for the study of both immediate and delayed effects of retinoid signaling activation.
Mechanism of Action: The Retinoid Signaling Pathway
Retinoid signaling is primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[3][4] In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene transcription.[3][5]
The binding of an agonist, such as all-trans retinoic acid derived from this compound, to the RAR subunit of the heterodimer induces a conformational change.[4] This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes the transcription of downstream target genes.[3][4] These target genes are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6]
Data Presentation: Comparative Activity of Retinoids
The following tables summarize quantitative data comparing the activity of this compound with other common retinoids.
Table 1: Retinoic Acid Receptor (RAR) Activation
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| 9-cis-Retinoic Acid | Growth Inhibition | SK-BR-3 | ~3 | [7] |
| 9-cis-Retinoic Acid | Growth Inhibition | T-47D | ~50-100 | [7] |
| This compound | RAR Activity | Not Specified | Higher than retinol | [2] |
| Retinol | RARγ Activation | Reporter cell line | Lower than Retinoic Acid | [8][9] |
| Retinoic Acid | RARγ Activation | Reporter cell line | Potent activator | [8][9] |
| Note: Specific EC50 values for this compound are not readily available in the reviewed literature, but studies consistently show its activity to be greater than that of retinol. |
Table 2: Regulation of Retinoid Target Gene Expression
| Gene | Treatment | Cell/Tissue Type | Fold Change | Reference |
| CRABP-II | Retinoic Acid (1 µM, 24h) | Human Skin Fibroblasts | 4.2-fold increase | [10] |
| CRABP-II | Topical Retinoic Acid (0.1%) | Human Skin Biopsies | 3.9 to 12-fold increase | [10] |
| COL1A1 | Topical Retinol (0.4%) | Photoaged Forearm Skin | 2.3-fold increase (mRNA) | [11] |
| Procollagen I | Topical Retinol (0.4%) | Photoaged Forearm Skin | 1.8-fold increase (protein) | [11] |
| Collagen Synthesis | This compound | Not Specified | Superior to retinol | [2] |
| Note: Quantitative fold-change data for direct treatment with this compound is limited in the available literature. The provided data for retinol and retinoic acid serve as a benchmark for expected target gene regulation. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on retinoid signaling pathways.
Protocol 1: RAR Activation using a Luciferase Reporter Assay
This protocol is designed to quantify the ability of this compound to activate Retinoic Acid Receptors (RARs).
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an RAR expression vector and a luciferase reporter vector containing RAREs.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, Retinol, and Retinoic Acid (for controls).
-
DMSO (vehicle control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Preparation: Prepare serial dilutions of this compound, retinol, and retinoic acid in DMEM. The final concentration of DMSO should not exceed 0.1%.
-
Treatment: Remove the old media and treat the cells with the prepared compounds. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[13]
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for Retinoid Target Gene Expression
This protocol measures the change in mRNA levels of retinoid target genes, such as Cellular Retinoic Acid-Binding Protein II (CRABP2) and Collagen Type I Alpha 1 Chain (COL1A1), in response to this compound treatment.
Materials:
-
Human dermal fibroblasts or keratinocytes.
-
Appropriate cell culture medium.
-
This compound.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (CRABP2, COL1A1) and a housekeeping gene (e.g., GAPDH, HPRT).
-
qPCR instrument.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[14]
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Human dermal fibroblasts or other relevant cell line.
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).
-
96-well tissue culture plates.
-
Microplate reader (absorbance or fluorescence).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.[15]
-
Measurement: After the recommended incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Conclusion
This compound serves as a potent and stable tool for investigating the intricacies of retinoid signaling. Its unique metabolic pathway, leading to the generation of both retinol and retinoic acid, allows for a nuanced study of receptor activation and downstream gene regulation. The provided protocols offer a framework for researchers to explore the biological activities of this promising retinoid in various cellular contexts. Further research is warranted to establish a more comprehensive quantitative profile of this compound's activity, including precise EC50 values and a broader analysis of its impact on the transcriptome.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. Vitamin A - Wikipedia [en.wikipedia.org]
- 5. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging [mdpi.com]
- 10. Quantitation of human cellular retinoic acid-binding protein II (CRABP-II) RNA from cultured human skin fibroblast cells and human skin biopsies treated with retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
In Vitro Protocols for Assessing the Anti-Inflammatory Effects of Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid molecule formed from retinol (B82714) and retinoic acid, is a promising compound in dermatology and pharmacology, noted for its potential anti-inflammatory properties.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein utilize common cell culture models of inflammation and provide a framework for quantifying the compound's impact on key inflammatory mediators and signaling pathways.
Data Presentation
The following tables summarize representative quantitative data illustrating the potential dose-dependent anti-inflammatory effects of a retinoid compound in a lipopolysaccharide (LPS)-stimulated in vitro model. While specific data for this compound is limited, this data, based on the known effects of other retinoids, serves as an expected outcome.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | - | 50 ± 15 | 30 ± 10 | 20 ± 8 |
| LPS (1 µg/mL) | - | 2500 ± 300 | 1800 ± 250 | 800 ± 100 |
| LPS + this compound | 0.1 µM | 2000 ± 250 | 1500 ± 200 | 650 ± 80 |
| LPS + this compound | 1 µM | 1200 ± 150 | 900 ± 120 | 400 ± 50 |
| LPS + this compound | 10 µM | 600 ± 80 | 450 ± 60 | 200 ± 30 |
*Values are presented as mean ± standard deviation (n=3). Data is illustrative.
Table 2: Effect of this compound on COX-2 and iNOS Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration | Relative COX-2 Expression (Normalized to β-actin) | Relative iNOS Expression (Normalized to β-actin) |
| Control (Unstimulated) | - | 0.05 ± 0.02 | 0.03 ± 0.01 |
| LPS (1 µg/mL) | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| LPS + this compound | 0.1 µM | 0.85 ± 0.10 | 0.90 ± 0.11 |
| LPS + this compound | 1 µM | 0.50 ± 0.07 | 0.60 ± 0.08 |
| LPS + this compound | 10 µM | 0.20 ± 0.04 | 0.25 ± 0.05 |
*Values are presented as mean ± standard deviation (n=3) based on densitometric analysis of Western blots. Data is illustrative.
Experimental Protocols
Preparation of this compound Stock Solution
Retinoids are hydrophobic and sensitive to light and air. All procedures involving this compound should be performed under subdued light.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a high-concentration stock solution of this compound.
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently warm the solution to 37°C for 3-5 minutes to aid dissolution.
-
Vortex briefly to ensure complete solubilization.
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein extraction) at a density that will result in 80-90% confluency at the time of treatment. For a 24-well plate, a seeding density of 1 x 10⁵ cells/well is a good starting point.
- Allow the cells to adhere overnight.
2. Treatment:
- Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
- Pre-treat the cells with the this compound working solutions for 1-2 hours. Include a vehicle control group treated with the same final concentration of DMSO.
- Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control group.[2]
- Incubate the cells for an appropriate duration (e.g., 24 hours for cytokine analysis, 18-24 hours for COX-2 and iNOS expression).
3. Sample Collection:
- Supernatant for Cytokine Analysis: Carefully collect the cell culture supernatant, centrifuge at 1,500 rpm for 10 minutes to remove cellular debris, and store at -80°C until analysis.
- Cell Lysate for Western Blot: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant (total protein extract) and determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Assessment of Anti-inflammatory Effects in Keratinocytes
This protocol uses the HaCaT human keratinocyte cell line, relevant for dermatological applications.
1. Cell Culture and Seeding:
- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into culture plates at a density to achieve 80-90% confluency for treatment.
- Allow the cells to adhere overnight.
2. Treatment:
- Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control.
- Stimulate inflammation by adding LPS to a final concentration of 1-10 µg/mL.[3][4] The optimal concentration should be determined empirically for your specific cell line and LPS lot.
- Incubate for 24 hours.
3. Sample Collection:
- Follow the same procedures as described in Protocol 1, Step 3 for collecting supernatant and cell lysates.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general guideline for a sandwich ELISA to measure the concentration of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.[5][6]
1. Plate Coating:
- Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer.
- Incubate overnight at 4°C.
2. Blocking:
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
- Wash the plate three times.
- Add your samples (cell culture supernatants) and a serial dilution of the recombinant cytokine standard to the appropriate wells.
- Incubate for 2 hours at room temperature.
4. Detection:
- Wash the plate three times.
- Add the biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
- Wash the plate three times.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
5. Signal Development and Measurement:
- Wash the plate five times.
- Add TMB substrate solution and incubate until a color change is observed.
- Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of the cytokines in your samples by interpolating their absorbance values on the standard curve.
Protocol 4: Western Blot for COX-2 and iNOS Expression
This protocol outlines the steps for detecting the protein expression levels of COX-2 and iNOS in cell lysates.[7][8][9]
1. SDS-PAGE:
- Mix 20-40 µg of protein from each cell lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
- Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for COX-2 and iNOS overnight at 4°C. Also, probe for a loading control protein like β-actin or GAPDH.
4. Secondary Antibody Incubation and Detection:
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the expression of COX-2 and iNOS to the expression of the loading control.
Signaling Pathways and Experimental Workflow Visualization
The anti-inflammatory effects of retinoids are mediated through complex signaling pathways. Retinoids can influence the activity of key transcription factors involved in the inflammatory response, such as NF-κB and AP-1, and may also interact with the JAK-STAT pathway.[5][8][10][11][12][13]
Experimental Workflow
Caption: A streamlined workflow for assessing the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
AP-1 Signaling Pathway
Caption: this compound shows higher inhibitory activity against c-Jun, a key component of AP-1.
JAK-STAT Signaling Pathway
Caption: Retinoids may modulate the JAK-STAT pathway, influencing inflammatory gene expression.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical NF-κB signaling maintains corneal epithelial integrity and prevents corneal aging via retinoic acid | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Inflammation induced by lipopolysaccharide does not prevent the vitamin A and retinoic acid-induced increase in retinyl ester formation in neonatal rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoid acid inhibits IL-1-induced iNOS, COX-2 and chemokine production in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling by vitamin A and retinol-binding protein regulates gene expression to inhibit insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Retinoid Pathway and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effect of Retinyl Retinoate on Hyaluronic Acid Production in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a novel retinoid ester formed from retinol (B82714) and retinoic acid, has garnered significant interest in dermatology and cosmetic science for its potential anti-aging properties. One of its key mechanisms of action is the stimulation of hyaluronic acid (HA) production in epidermal keratinocytes.[1][2] Hyaluronic acid is a crucial glycosaminoglycan in the extracellular matrix of the skin, responsible for maintaining hydration, viscoelasticity, and facilitating cell proliferation and migration.[1][3] This document provides detailed protocols for quantifying the effects of this compound on HA synthesis in keratinocyte cultures, along with data presentation formats and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating human keratinocytes with retinoids, including this compound. While specific quantitative data for this compound is still emerging, the data for related retinoids like retinol provide a strong comparative baseline.
Table 1: Effect of Retinoids on Hyaluronic Acid (HA) Synthase 2 (HAS2) mRNA Expression in Human Keratinocytes
| Treatment (24h) | Concentration | Fold Change in HAS2 mRNA (vs. Control) | Reference |
| This compound | Effective Conc. | Upregulated | [1] |
| Retinol (ROL) | 10 µM | 1.52 | [4] |
| All-trans-Retinoic Acid (RA) | 0.1 µM | 8.9 (at 4h) | N/A |
Table 2: Effect of Retinoids on Hyaluronic Acid (HA) Production in Human Keratinocytes
| Treatment (48h) | Concentration | HA Concentration (ng/mL) | Fold Change in HA (vs. Control) | Reference |
| This compound | Effective Conc. | Increased | N/A | [1] |
| Retinol (ROL) + Carnosine | 10 µM ROL | N/A | 2.89 | [4] |
| Retinoic Acid (RA) | 0.1 µM - 1 µM | Increased | N/A | [3] |
Signaling Pathways
This compound exerts its effects on keratinocytes by activating nuclear retinoid receptors, which in turn modulate the expression of target genes. The primary pathway involves the upregulation of Hyaluronan Synthase 2 (HAS2), the key enzyme responsible for HA synthesis in the epidermis.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's effect on hyaluronic acid production in human keratinocytes.
Protocol 1: Treatment of Human Keratinocytes with this compound
This protocol outlines the steps for treating cultured human keratinocytes with this compound to assess its impact on gene expression and hyaluronic acid production.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
6-well or 24-well tissue culture plates
Procedure:
-
Culture NHEKs in KGM according to the supplier's instructions.
-
Seed the cells into 6-well or 24-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh KGM to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Prepare a vehicle control medium containing the same concentration of DMSO.
-
Aspirate the old medium from the keratinocyte cultures and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for 24 hours for subsequent RNA analysis or 48 hours for the quantification of secreted hyaluronic acid.
-
After the incubation period, collect the culture supernatant for HA quantification and/or lyse the cells for RNA extraction.
Protocol 2: Quantification of Hyaluronic Acid in Culture Supernatant by ELISA
This protocol describes the use of a competitive ELISA to measure the concentration of hyaluronic acid in the collected cell culture medium.
Materials:
-
Hyaluronic Acid ELISA Kit
-
Culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the HA standards and samples (culture supernatants) according to the ELISA kit manufacturer's instructions. Samples may require dilution to fall within the assay's standard curve range.
-
Add the standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody or enzyme conjugate to each well.
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentration of hyaluronic acid in the samples by plotting a standard curve and interpolating the sample absorbance values.
Protocol 3: Quantification of HAS2 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the measurement of Hyaluronan Synthase 2 (HAS2) gene expression levels in keratinocytes following treatment with this compound.
Materials:
-
Keratinocyte cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for HAS2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the keratinocyte cell lysates using a commercially available RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for HAS2 and the housekeeping gene, and the RT-qPCR master mix.
-
Perform the qPCR reaction in an RT-qPCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HAS2 and the housekeeping gene for each sample.
-
Calculate the relative expression of HAS2 mRNA using the ΔΔCt method, normalizing the expression of HAS2 to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
The protocols and information provided in this document offer a comprehensive framework for researchers to quantify the effects of this compound on hyaluronic acid production in keratinocytes. By employing these standardized methods, scientists and drug development professionals can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising retinoid and to support its development for dermatological and cosmetic applications.
References
- 1. This compound induces hyaluronan production and less irritation than other retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carnosine and Retinol Synergistically Inhibit UVB-Induced PGE2 Synthesis in Human Keratinocytes through the Up-Regulation of Hyaluronan Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Retinoic Acid Receptor (RAR) Activation by Retinyl Retinoate
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Their biological effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). There are three RAR isotypes: RARα, RARβ, and RARγ, which form heterodimers with RXRs.[1] Upon binding to a ligand like all-trans-retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription.[2]
Retinyl retinoate is an ester of retinol (B82714) and retinoic acid. It is considered a pro-drug, as it is expected to be hydrolyzed in cells to release retinol and retinoic acid. The released retinoic acid can then activate RARs.[3][4] However, the direct interaction and activation of RARs by the intact this compound molecule is less characterized. This document provides detailed protocols for two robust cell-based assays to quantify the activation of RAR isotypes by this compound: the Luciferase Reporter Assay and the GAL4-RAR Ligand-Binding Domain (LBD) Transactivation Assay. These assays are essential tools for characterizing the potency and efficacy of retinoid compounds in drug discovery and dermatological research.
Signaling Pathway of RAR Activation
The canonical pathway for RAR activation involves the binding of an agonist, which triggers a cascade of molecular events leading to the regulation of gene expression.
Data Presentation: RAR Activation by Various Retinoids
| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) | Reference |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 | [2] |
| 9-cis-Retinoic Acid | 13 | 173 | 58 | [2] |
| AM580 (RARα agonist) | ~0.3 | >1000 | >1000 | [5] |
| CD2314 (RARβ agonist) | >1000 | ~145 | >1000 | [5] |
| BMS961 (RARγ agonist) | >1000 | >1000 | ~30 | [5] |
Experimental Protocols
Protocol 1: RAR Luciferase Reporter Gene Assay
This assay measures the ability of a test compound to activate a specific RAR isotype, which in turn drives the expression of a luciferase reporter gene under the control of a retinoic acid response element (RARE).
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other transfection reagent
-
RARα, RARβ, or RARγ expression vectors (pCMX-hRARα, pCMX-hRARβ, pCMX-hRARγ)
-
RARE-luciferase reporter vector (e.g., pRARE-tk-Luc)
-
Control vector expressing Renilla luciferase (e.g., pRL-TK)
-
This compound
-
All-trans-retinoic acid (ATRA)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Day 1: Cell Seeding
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transfection
-
For each well, prepare a transfection mix in Opti-MEM. A typical mix includes:
-
50 ng RAR expression vector
-
100 ng RARE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
0.5 µL Lipofectamine 2000
-
-
Incubate the transfection mix at room temperature for 20 minutes.
-
Add 25 µL of the transfection mix to each well.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and ATRA in DMEM. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Remove the transfection medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control (DMSO).
-
Incubate for 18-24 hours.
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: GAL4-RAR Ligand-Binding Domain (LBD) Transactivation Assay
This assay provides a more direct measure of ligand binding to the RAR LBD. It utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the RAR LBD. Binding of a ligand to the LBD induces a conformational change that allows the GAL4 DBD to bind to a GAL4 upstream activation sequence (UAS), driving the expression of a reporter gene.
-
Mammalian cell line (e.g., HEK293T)
-
DMEM, FBS, Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent
-
GAL4-RARα-LBD, GAL4-RARβ-LBD, or GAL4-RARγ-LBD expression vectors
-
UAS-luciferase reporter vector (e.g., pG5luc)
-
Control vector expressing Renilla luciferase (e.g., pRL-TK)
-
This compound
-
All-trans-retinoic acid (ATRA)
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
The procedure for the GAL4-RAR LBD assay is very similar to the Luciferase Reporter Gene Assay, with the primary difference being the plasmids used for transfection.
Day 1 & 2: Cell Seeding and Transfection
-
Follow the cell seeding protocol as described in Protocol 1.
-
For transfection, use the following plasmids:
-
50 ng GAL4-RAR LBD expression vector
-
100 ng UAS-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
Day 3 & 4: Compound Treatment, Cell Lysis, and Luminescence Measurement
-
Follow the procedures for compound treatment, cell lysis, and luminescence measurement as described in Protocol 1.
-
Perform data analysis as described in Protocol 1 to determine fold activation and EC50 values.
Conclusion
The provided application notes and protocols describe robust and sensitive cell-based methods for quantifying the activation of RAR isotypes by this compound. The luciferase reporter assay provides a measure of the overall cellular response to RAR activation, while the GAL4-RAR LBD transactivation assay offers a more direct assessment of ligand binding to the receptor's ligand-binding domain. By employing these assays, researchers can effectively determine the potency and efficacy of this compound and other retinoid compounds, providing critical data for drug development and dermatological research. The included reference data for other retinoids will serve as a valuable comparator for newly generated results.
References
- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 5. RARα/RXR Synergism Potentiates Retinoid Responsiveness in Cutaneous T Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Retinyl Retinoate in Wound Healing Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid retinoid formed from retinol (B82714) and retinoic acid, is emerging as a promising agent in the field of tissue regeneration and wound healing. Its unique molecular structure is designed to offer the efficacy of retinoic acid with the tolerability of retinol, presenting a favorable profile for therapeutic applications. Upon interaction with the skin, this compound is enzymatically converted to both retinoic acid and retinol, providing both immediate and sustained activity. This dual-action mechanism, coupled with increased stability compared to its parent compounds, makes this compound a molecule of significant interest for accelerating wound repair, promoting collagen synthesis, and modulating the inflammatory response.
These application notes provide a comprehensive overview of the use of this compound in various wound healing research models, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.
Mechanism of Action in Wound Healing
Retinoids, including this compound, play a crucial role in regulating various cellular processes essential for wound healing.[1] The proposed mechanisms of action of this compound in wound repair include:
-
Enhanced Cell Proliferation and Migration: this compound stimulates the proliferation and migration of keratinocytes and fibroblasts, key cell types involved in re-epithelialization and granulation tissue formation.[2]
-
Increased Extracellular Matrix (ECM) Deposition: It upregulates the synthesis of essential ECM components, most notably collagen type I and type III, which are critical for providing structural integrity to the healing tissue.[3]
-
Modulation of Inflammatory Response: Retinoids can influence the inflammatory phase of wound healing, although the precise effects can be context-dependent.[4]
-
Regulation of Signaling Pathways: Retinoids are known to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of wound healing that controls inflammation, angiogenesis, and ECM remodeling.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and other retinoids on wound healing parameters.
| Treatment Group | Concentration | Endpoint | Result | Reference |
| This compound Cream | 0.06% | Visual Wrinkle Improvement (at 12 weeks) | 22% higher than 0.075% Retinol Cream | This data is from a study on photoaging, but suggests higher efficacy. |
| This compound Cream | 0.06% | Decrease in Wrinkle Depth and Area (at 3 months) | Statistically significant improvement compared to 0.075% Retinol Cream | This data is from a study on photoaging, but suggests higher efficacy. |
| Retinol-based Micellar Formulation | 0.3% | Inner Wound Diameter Contraction (at 6 days) | 58% at 60 µm depth, 77% at 80 µm depth (vs. 15% and 8% for placebo) | [7] |
| Cell Type | Treatment | Concentration | Assay | Endpoint | Result | Reference |
| Human Dermal Fibroblasts | All-trans-retinoic acid | 10⁻⁵ M | Procollagen Production | Markedly reduced | [1] | |
| Human Keratinocytes | All-trans-retinoic acid | 1 µM | Cell Proliferation | Statistically significant increase after 24 and 48 hours | [8] |
Experimental Protocols
In Vitro Wound Healing Models
1. Scratch (Wound Healing) Assay
This assay is a simple and widely used method to study cell migration in vitro.
Protocol:
-
Cell Seeding:
-
Seed human dermal fibroblasts or human epidermal keratinocytes in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours (e.g., 2 x 10⁵ cells/well for fibroblasts).[8]
-
Culture cells in complete growth medium at 37°C and 5% CO₂.
-
-
Cell Synchronization (Optional):
-
Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G₀ phase of the cell cycle.
-
-
Creating the Scratch:
-
Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
-
-
Image Acquisition:
-
Immediately after treatment (0 hours) and at regular intervals (e.g., every 4-8 hours for up to 48 hours), capture images of the scratch at the same position using a phase-contrast microscope.[8]
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
2. Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of retinyl retinooate (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
3. Collagen Synthesis Assay (Sircol™ Collagen Assay)
This assay is a quantitative dye-binding method for the analysis of soluble and insoluble collagens.
Protocol:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts in 6-well plates until confluent.
-
Treat the cells with various concentrations of this compound or a vehicle control in serum-free medium for a specified period (e.g., 48-72 hours).
-
-
Sample Preparation:
-
Soluble Collagen (from culture medium): Collect the cell culture medium.
-
Insoluble Collagen (from cell layer): Wash the cell layer with PBS, then add a fragmentation reagent and incubate to convert insoluble collagen to a soluble form.[11]
-
-
Collagen Precipitation and Staining:
-
Washing:
-
Carefully discard the supernatant and wash the pellet with the provided wash reagent to remove unbound dye.
-
-
Elution and Measurement:
In Vivo Wound Healing Model (Excisional Wound Model in Rats)
This model is used to evaluate the effect of topical agents on full-thickness wound healing.
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (200-250 g).[14]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Wound Creation:
-
Anesthetize the rat.
-
Shave the dorsal thoracic region and disinfect the skin.
-
Create a full-thickness excisional wound using a 6 mm sterile biopsy punch.[15]
-
-
Topical Formulation Preparation:
-
Prepare a cream or gel formulation containing a specific concentration of this compound (e.g., 0.05% w/w). The vehicle (placebo) should be the same formulation without the active ingredient.
-
-
Treatment Application:
-
Apply a standardized amount of the this compound formulation or the vehicle to the wound area daily.
-
-
Wound Closure Measurement:
-
On designated days (e.g., 0, 3, 7, 10, and 14), photograph the wounds with a scale.
-
Calculate the wound area using image analysis software.
-
Determine the percentage of wound closure using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] x 100
-
-
Histological Analysis:
-
On the final day of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
-
Biochemical Analysis (Optional):
-
Homogenize a portion of the wound tissue to measure hydroxyproline (B1673980) content as an indicator of collagen deposition.
-
Signaling Pathways and Visualizations
Retinoid Signaling Pathway in Wound Healing
Retinoids exert their effects by binding to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
TGF-β Signaling Pathway in Wound Healing
The TGF-β signaling pathway is a critical regulator of wound healing. Retinoids can influence this pathway, leading to changes in cell behavior and ECM production.
Experimental Workflow for In Vitro Wound Healing Assay
The following diagram illustrates the general workflow for an in vitro wound healing study using the scratch assay.
Conclusion
This compound presents a compelling profile for wound healing applications due to its dual mechanism of action, enhanced stability, and favorable tolerability. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy of this compound in various preclinical models of wound healing. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic potential for clinical translation.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of steroids and retinoids on wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wound recovery efficacy of retinol based-micellar formulations in an organotypic skin wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 12. accuratechemical.com [accuratechemical.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Long-Term Cell Culture Studies with Retinyl Retinoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid retinoid formed from retinol (B82714) and retinoic acid, has emerged as a promising compound in dermatological and cosmetic research.[1] Its unique molecular structure is designed to offer the benefits of both parent molecules while potentially mitigating some of their associated side effects, such as skin irritation.[1] Long-term cell culture studies are crucial for elucidating the sustained effects of this compound on cellular processes, particularly those relevant to skin aging and health. These studies provide valuable insights into its mechanisms of action, efficacy, and safety profile over extended periods of exposure.
This document provides detailed application notes and protocols for conducting long-term cell culture studies with this compound, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Effects of Retinoids on Skin Cells
The following tables summarize quantitative data from in vitro studies on the effects of various retinoids on dermal fibroblasts and keratinocytes. While specific long-term data for this compound is limited in the available literature, the presented data for other retinoids provides a valuable comparative context for experimental design and interpretation.
Table 1: Effect of Retinoids on Extracellular Matrix Components in Human Dermal Fibroblasts
| Retinoid | Concentration | Treatment Duration | Target Gene/Protein | Fold Change vs. Control | Reference |
| All-trans Retinoic Acid (atRA) | 1 µM | 48 hours | Procollagen (B1174764) Type I | ↑ 1.8-fold | [2] |
| Retinol | 1 µM | 48 hours | Procollagen Type I | ↑ 1.5-fold | [2] |
| All-trans Retinoic Acid (atRA) | Not specified | 8-12 hours | TIMP mRNA | ↑ 2 to 3-fold | [3] |
| All-trans Retinoic Acid (atRA) | Not specified | 8-12 hours | Collagenase mRNA | ↓ (magnitude similar to TIMP increase) | [3] |
| Seletinoid G | 1% (topical) | 4 days | Type I Procollagen | ↑ | [4] |
| Seletinoid G | 1% (topical) | 4 days | Tropoelastin | ↑ | [4] |
| Seletinoid G | 1% (topical) | 4 days | Fibrillin-1 | ↑ | [4] |
Table 2: Modulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs) by Retinoids in Human Fibroblasts
| Retinoid | Concentration | Treatment Duration | Target | Effect | Reference |
| All-trans Retinoic Acid (atRA) | Dose-dependent | 24 hours | MMP-1 Expression | ↓ | [5] |
| Tazarotene (B1682939) | Dose-dependent | 24 hours | MMP-1 Expression | ↓ (stronger than atRA) | [5] |
| All-trans Retinoic Acid (atRA) | Dose-dependent | 24 hours | TIMP-1 Expression | ↑ | [5] |
| Tazarotene | Dose-dependent | 24 hours | TIMP-1 Expression | ↑ (stronger than atRA) | [5] |
| All-trans Retinoic Acid (atRA) | Not specified | Not specified | TIMP Production | ↑ 2 to 3-fold | [3] |
| All-trans Retinoic Acid (atRA) | Not specified | Not specified | Collagenase Secretion | ↓ (similar magnitude to TIMP increase) | [3] |
| Seletinoid G | 1% (topical) | 4 days | MMP-1 | ↓ | [4] |
Table 3: Effects of Retinoids on Keratinocyte Proliferation and Epidermal Thickness in vitro
| Retinoid | Concentration | Treatment Duration | Effect on Keratinocyte Proliferation | Effect on Epidermal Thickness | Reference |
| All-trans Retinoic Acid (atRA) | 0.1-2.5 µg/ml | 1-2 days | Inhibited in rapid growth conditions, Stimulated in quiescent conditions | Not specified | [6] |
| Retinol | 0.4% (topical, in vivo) | 7 days | ↑ 12-fold (Ki67 staining) | ↑ 2.1-fold | [7] |
| Retinoic Acid | Not specified | 4 weeks | Not specified | ↑ | [8] |
| Retinol | Not specified | 4 weeks | Not specified | ↑ | [8] |
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway
Retinoids, including this compound which is metabolized to retinoic acid, exert their effects by modulating gene expression through the retinoic acid signaling pathway. This pathway is primarily mediated by nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Caption: Intracellular conversion of retinol to retinoic acid and subsequent gene regulation.
Experimental Workflow for Long-Term Cell Culture Studies
A typical long-term study involves initial cell culture, a multi-week treatment period with this compound, and subsequent analysis of various cellular and molecular endpoints.
Caption: Workflow for a long-term in vitro study of this compound.
Experimental Protocols
General Considerations for Long-Term Retinoid Studies
-
Light Protection: Retinoids are light-sensitive. All procedures involving this compound solutions should be performed in a darkened room or with amber-colored labware to prevent photodegradation.[9]
-
Stability in Media: Retinoids can be unstable in aqueous solutions. Prepare fresh stock solutions and dilute them into the culture medium immediately before use. For long-term studies, it is advisable to change the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration.[9][10] The presence of serum or bovine serum albumin (BSA) in the culture medium can enhance the stability of retinoids.[9][10]
-
Solvent and Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for retinoids. Prepare a high-concentration stock solution in DMSO and dilute it to the final working concentration in the culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (culture medium with the same concentration of DMSO as the test groups) in all experiments. A positive control, such as all-trans retinoic acid, can also be included for comparison.
Protocol 1: Long-Term Treatment of Human Dermal Fibroblasts
This protocol outlines a general procedure for a multi-week study to assess the effects of this compound on fibroblast proliferation and extracellular matrix protein expression.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for Western blotting, ELISA kits)
Procedure:
-
Cell Seeding: Plate HDFs at a sub-confluent density in cell culture plates and allow them to attach and grow for 24-48 hours.
-
Preparation of Treatment Media: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in fresh fibroblast growth medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Initiation of Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Long-Term Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
-
Replace the medium with freshly prepared treatment or control media every 24-48 hours.
-
At regular intervals (e.g., weekly), harvest a subset of cells for analysis.
-
-
Endpoint Analysis (Example: after 4, 8, and 12 weeks):
-
Cell Proliferation: Determine cell number using a suitable assay (e.g., CyQUANT, MTT, or direct cell counting).
-
Gene Expression: Extract total RNA and perform RT-qPCR to analyze the expression of genes such as COL1A1, COL3A1, MMP1, and TIMP1.
-
Protein Expression: Lyse cells to prepare protein extracts for Western blotting to detect procollagen I, MMP-1, and TIMP-1. Alternatively, collect the conditioned media to measure secreted proteins like procollagen I and MMPs by ELISA.
-
Protocol 2: Long-Term Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxicity of this compound over an extended period.
Materials:
-
Target cell line (e.g., Human Dermal Fibroblasts or Human Epidermal Keratinocytes)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Include a vehicle control and a positive control for maximal LDH release (lysis buffer provided with the kit). Replace the medium in the wells with the prepared solutions.
-
Long-Term Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Carefully replace the treatment and control media every 24-48 hours to maintain a consistent concentration of the compound and nutrients.
-
-
LDH Measurement (at desired time points, e.g., weekly):
-
At each time point, carefully collect a small aliquot of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Conclusion
Long-term cell culture studies are indispensable for thoroughly evaluating the sustained biological effects of this compound. The protocols and data presented here provide a framework for designing and conducting such studies. By carefully controlling experimental conditions and employing appropriate analytical methods, researchers can gain a deeper understanding of the long-term efficacy and safety of this novel retinoid, thereby facilitating its development for dermatological and cosmetic applications.
References
- 1. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the expression of tissue inhibitor of metalloproteinases and collagenase by retinoids and glucocorticoids in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a novel synthetic retinoid, seletinoid G, on the expression of extracellular matrix proteins in aged human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of all-trans retinioic acid and tazarotene on MMP-1 and TIMP-1 expression in cultured human fibroblasts after heat shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All-trans retinoic acid stimulates growth of adult human keratinocytes cultured in growth factor-deficient medium, inhibits production of thrombospondin and fibronectin, and reduces adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. coriell.org [coriell.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Retinyl Retinoate in Studies of Sebaceous Gland Function
For Researchers, Scientists, and Drug Development Professionals
Retinyl retinoate, a novel hybrid retinoid synthesized from retinol (B82714) and retinoic acid, has emerged as a promising compound in dermatological research, particularly in the study of sebaceous gland function and the management of acne vulgaris.[1][2][3] Its unique molecular structure is designed to enhance stability and reduce the irritation potential often associated with conventional retinoids.[3] These application notes provide a comprehensive overview of the use of this compound in this field, complete with detailed experimental protocols and data presentation.
Mechanism of Action in Sebocytes
Retinoids are known to be critical for the development and maintenance of epithelial tissues, including sebaceous glands.[4] Excess retinoic acid inhibits sebaceous gland function, a principle exploited in acne treatment.[5] The biological effects of this compound are attributed to the molecule itself, rather than its breakdown into constituent parts.[1] Like other retinoids, its effects are mediated through nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene transcription.[6][7][8][9] By binding to these receptors, retinoids can influence cellular proliferation, differentiation, and inflammation.[6][8] In the context of sebaceous glands, retinoids can inhibit sebocyte proliferation and differentiation, leading to a reduction in sebum production.[5][6]
Quantitative Data from Clinical Studies
Several clinical studies have demonstrated the efficacy of this compound in treating acne vulgaris and reducing sebum production. The data below summarizes the key quantitative findings.
| Study Parameter | This compound Concentration | Duration | Key Findings | Reference |
| Lesion Count & Sebum Production | 0.05% | 8 weeks | Statistically significant decrease in inflammatory and non-inflammatory lesions (p < 0.05). Significant reduction in sebum amount (p < 0.05). | [10] |
| Wrinkle Improvement vs. Retinol | 0.06% | 12 weeks | 22% greater improvement in visual wrinkle and maximum roughness compared to 0.075% retinol cream. | [10] |
| Acne Lesion Reduction | 0.05% | 8 weeks | Significant decrease in both inflammatory and non-inflammatory lesions. Reduction in sebum production. | [1][2] |
Experimental Protocols
In Vitro Protocol: Assessing the Effect of this compound on Human Sebocytes
This protocol outlines the methodology for treating cultured human sebocytes with this compound to evaluate its effects on proliferation, lipogenesis, and gene expression.
a. Sebocyte Culture and Treatment
-
Cell Line: SZ95 human sebaceous gland cell line.
-
Culture Medium: Sebomed® basal medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 5 ng/mL epidermal growth factor.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Treatment Protocol:
-
Seed SZ95 cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for gene/protein analysis).
-
Allow cells to adhere and grow to approximately 60-70% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
b. Proliferation Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
c. Lipid Synthesis Assay (Oil Red O Staining)
-
After treatment, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with freshly prepared Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope. For quantification, elute the stain with isopropanol and measure the absorbance at 520 nm.
d. Gene Expression Analysis (RT-qPCR)
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative PCR using primers for genes involved in sebaceous gland function (e.g., FADS2, SCD-1, PPAR-γ) and inflammation (e.g., IL-1α, TNF-α).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
In Vivo Protocol: Clinical Trial for Acne Vulgaris
This protocol describes a typical clinical trial to assess the efficacy and safety of a topical this compound formulation for the treatment of mild to moderate acne.
a. Study Design
-
Type: Double-blind, placebo-controlled, split-face trial.[10]
-
Participants: Patients with mild to moderate facial acne vulgaris.[10]
b. Treatment Protocol
-
Participants will be randomly assigned to apply the this compound cream (e.g., 0.05%) to one side of their face and a placebo cream to the other side, twice daily.[10]
-
A standardized, gentle cleanser and non-comedogenic moisturizer should be used throughout the study period.[11]
-
Sun protection is mandatory due to the potential for increased photosensitivity with retinoid use.[11]
c. Efficacy and Safety Assessments
-
Lesion Counts: At baseline and subsequent follow-up visits (e.g., weeks 4, 8, 12), an investigator will count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on each side of the face.
-
Sebum Measurement: Sebum production will be measured on the forehead on both sides using a Sebumeter® at each visit.
-
Investigator's Global Assessment (IGA): The investigator will rate the overall improvement in acne on a standardized scale.
-
Tolerability Assessment: Subjects will report any local side effects such as erythema, peeling, dryness, and burning/stinging.
d. Data Analysis
-
The primary endpoints will be the mean percentage change in inflammatory and non-inflammatory lesion counts and sebum production from baseline.
-
Statistical analysis (e.g., paired t-test) will be used to compare the effects of this compound and placebo. A p-value of < 0.05 will be considered statistically significant.[10]
References
- 1. int.medik8.com [int.medik8.com]
- 2. us.medik8.com [us.medik8.com]
- 3. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous retinoids in the hair follicle and sebaceous gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous retinoids in the hair follicle and sebaceous gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of specific retinoid receptors in sebocyte growth and differentiation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update: Mechanisms of Topical Retinoids in Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. researchgate.net [researchgate.net]
- 11. oceandermatology.com [oceandermatology.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Retinyl Retinoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinyl retinoate, a hybrid molecule of retinol (B82714) and retinoic acid, is a promising retinoid for various dermatological applications, including the treatment of acne and the mitigation of skin aging. Its unique structure is suggested to offer the efficacy of retinoic acid with the tolerability profile of retinol. Evaluating the in vivo efficacy of this compound is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for assessing the efficacy of this compound in established animal models.
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for evaluating the specific therapeutic claims of this compound. The most relevant and widely used models for comedolytic (anti-acne) and anti-aging effects are the rhino mouse and the UV-induced photoaged hairless mouse, respectively.
Rhino Mouse Model for Comedolytic Efficacy (Anti-Acne)
The rhino mouse (hr/hr) is a genetically mutated hairless mouse that develops prominent utricles, which are dilated pilosebaceous units filled with keratin, closely resembling human comedones. This model is extensively used to screen for comedolytic agents.[1][2]
Experimental Protocol: Rhino Mouse Comedolytic Assay
Objective: To evaluate the ability of topically applied this compound to reduce the size and number of comedones.
Materials:
-
Rhino mice (hr/hr), typically 4-6 weeks old.
-
This compound test formulation.
-
Vehicle control formulation.
-
Positive control (e.g., 0.025% tretinoin (B1684217) cream).
-
Topical application tools (e.g., micropipette, soft brush).
-
Histology equipment (formalin, paraffin, microtome, H&E stain).
-
Image analysis software.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to treatment groups (n=6-10 per group): Vehicle, this compound (various concentrations), and Positive Control.
-
Treatment: Apply a defined volume (e.g., 50 µL) of the assigned formulation to a designated area on the dorsal skin once daily, five days a week, for three weeks.[1][2]
-
Observation: Monitor animals for signs of skin irritation (erythema, scaling) throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect skin biopsies from the treated and untreated areas.
-
Histological Processing: Fix the skin samples in 10% neutral buffered formalin, embed in paraffin, and section vertically. Stain sections with Hematoxylin and Eosin (H&E).
-
Histomorphometric Analysis:
-
Utricle (Comedone) Size: Using a microscope with a calibrated eyepiece or image analysis software, measure the diameter or cross-sectional area of the utricles. A reduction in size indicates comedolytic activity.[3]
-
Epidermal Thickness: Measure the thickness of the epidermis. Retinoids typically induce epidermal hyperplasia, which is a marker of biological activity.[2][3]
-
Utricle Density: Count the number of utricles per unit length of the epidermis.
-
Quantitative Data Summary: Comedolytic Efficacy of Retinoids in Rhino Mouse Model
| Compound | Concentration | Treatment Duration | Key Finding | Reference |
| All-trans-retinoic acid | 0.1% | 2 weeks | Reduction of utricle diameter to 45% of control | [3] |
| 13-cis-retinoic acid | 0.1% | 2 weeks | Reduction of utricle diameter to 52% of control | [3] |
| Retinaldehyde | 0.05% w/w | 3 weeks | Induced comedolysis and increased epidermal thickness, with the same intensity as 0.025% retinoic acid. | [1] |
Note: Specific quantitative in-vivo data for this compound in the rhino mouse model is limited in publicly available literature. The data presented for other retinoids provides a benchmark for expected efficacy.
UV-Induced Photoaging Model in Hairless Mice
Chronic exposure of hairless mice (e.g., SKH-1, HRS/J) to ultraviolet (UV) radiation induces changes that mimic human photoaging, including wrinkle formation, loss of elasticity, and collagen degradation. This model is the standard for evaluating anti-aging interventions.
Experimental Protocol: UV-Induced Photoaging Assay
Objective: To assess the ability of topically applied this compound to prevent and/or repair the signs of photoaging.
Materials:
-
Hairless mice (e.g., SKH-1), typically 6-8 weeks old.
-
UVB and/or UVA light source with a radiometer for dose calibration.
-
This compound test formulation.
-
Vehicle control formulation.
-
Positive control (e.g., 0.05% tretinoin cream).
-
Skin replica analysis system (e.g., Visiometer).
-
Cutometer for skin elasticity measurement.
-
Hydroxyproline (B1673980) assay kit for collagen quantification.
-
Histology equipment.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation (e.g., 3 times a week for 10 weeks). The initial dose can be 1 MED (Minimal Erythema Dose) and gradually increased.
-
Grouping and Treatment: After the induction of photoaging, divide the mice into treatment groups. Apply the formulations topically to the irradiated dorsal skin daily for a specified period (e.g., 8-12 weeks).
-
Wrinkle Analysis:
-
At the end of the treatment, take silicone replicas of the dorsal skin.
-
Analyze the replicas using an image analysis system to quantify wrinkle parameters such as depth, length, and area.
-
-
Skin Elasticity Measurement:
-
Use a non-invasive suction device (Cutometer) to measure skin viscoelasticity. Parameters such as R2 (gross elasticity) and R7 (viscoelastic ratio) are commonly evaluated.
-
-
Collagen Content Analysis (Hydroxyproline Assay):
-
Collect skin biopsies and hydrolyze the tissue in strong acid (e.g., 6N HCl) at a high temperature to break down collagen into its constituent amino acids.
-
Quantify the amount of hydroxyproline, an amino acid abundant in collagen, using a colorimetric assay. The amount of hydroxyproline is directly proportional to the collagen content.
-
-
Histological Analysis:
-
Perform H&E staining to assess epidermal thickness and cellular changes.
-
Use Masson's trichrome stain to visualize collagen fibers in the dermis. An increase in the density and organization of collagen fibers indicates a positive effect.
-
Quantitative Data Summary: Anti-Photoaging Efficacy of this compound (Clinical Studies)
| Endpoint | This compound Concentration | Comparator | Treatment Duration | Key Finding | Reference |
| Periorbital Wrinkles | 0.06% | 0.075% Retinol | 12 weeks | 22% greater improvement in visual wrinkle and maximum roughness improvement rate compared to retinol. | [4] |
| Inflammatory & Non-inflammatory Acne Lesions | 0.05% | Placebo | 8 weeks | Significant decrease in both types of lesions and reduction in sebum production. | [5] |
Note: The majority of available quantitative efficacy data for this compound comes from human clinical trials. These results suggest its potential efficacy in animal models.
Signaling Pathway and Experimental Workflow Diagrams
Retinoid Signaling Pathway
Caption: Retinoid signaling pathway of this compound.
Experimental Workflow: Rhino Mouse Comedolytic Assay
Caption: Experimental workflow for the rhino mouse comedolytic assay.
Experimental Workflow: UV-Induced Photoaging Assay
References
- 1. Comedolytic effect of topical retinaldehyde in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence of morphological events during topical application of retinoic acid on the rhino mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histologic changes in the skin of the rhino mouse (hrrhhrrh) induced by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel hybrid vitamin derivative, improves photoaged skin: a double-blind, randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Retinyl Retinoate Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving retinyl retinoate in aqueous buffers for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Problem 1: this compound precipitates out of solution when added to my aqueous buffer.
-
Possible Cause 1: Low Aqueous Solubility. this compound is a highly lipophilic molecule and is practically insoluble in water and aqueous buffers alone.[1][2][3] Direct addition to a buffer will almost certainly result in precipitation.
-
Solution 1: Use of a Co-solvent. The standard laboratory procedure is to first dissolve the this compound in a water-miscible organic solvent before diluting it into the aqueous buffer.
-
Recommended Solvents: Ethanol (B145695), Dimethyl Sulfoxide (DMSO).[4][5]
-
Procedure: Prepare a concentrated stock solution in the organic solvent. Then, slowly add the stock solution to the pre-warmed (if appropriate for your experiment) aqueous buffer while stirring gently. Avoid vigorous vortexing, which can induce precipitation.[6]
-
Note: For cell-based assays, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% for DMSO) to avoid cellular toxicity.[6]
-
-
Possible Cause 2: Final Concentration is Too High. You may be exceeding the solubility limit of this compound in the final buffer, even with a co-solvent.
-
Solution 2: Lower the Final Concentration. If precipitation occurs, try preparing a more dilute final solution. For related compounds like retinyl acetate (B1210297) and retinyl palmitate, a solubility of approximately 0.3 mg/mL is achievable in a 1:3 solution of ethanol:PBS (pH 7.2).[4][5]
Problem 2: The aqueous solution of this compound appears cloudy or forms a film.
-
Possible Cause: Incomplete Dissolution or Formation of Micelles. Even with a co-solvent, at certain concentrations, retinoids can form micelles or fail to fully dissolve, leading to a cloudy appearance.[1] A yellow film or residue can also occur if the product does not fully absorb or rinse away, which can be related to the formulation and application technique.[7]
-
Solution: Employ Advanced Solubilization Techniques.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[8] This can significantly enhance aqueous solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanostructured lipid carriers (NLCs) creates a stable dispersion in aqueous media.[9] This is particularly useful for achieving a homogenous solution for in vitro studies.
-
Problem 3: Loss of this compound activity over a short period in my aqueous buffer.
-
Possible Cause: Degradation. Retinoids, including this compound, are highly susceptible to degradation from exposure to light, heat, and oxygen.[10][11][12] Aqueous solutions of retinoids are often unstable and are not recommended for storage for more than one day.[4][5]
-
Solution: Implement Proper Handling and Storage Procedures.
-
Light Protection: Always work with this compound and its solutions in subdued light. Use amber or foil-wrapped vials for storage.[6][10]
-
Avoid Heat: Prepare solutions at room temperature unless gentle warming is required for initial dissolution. Store stock solutions at -20°C or -80°C.[2][6]
-
Oxygen Protection: Purge organic solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions.[4][5] Store solutions under an inert atmosphere.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and use them immediately.[2]
-
Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol to solutions to improve stability, though their effects can be complex.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for making a this compound stock solution?
A1: Ethanol and DMSO are the most commonly recommended solvents for preparing stock solutions of retinoids for use in biological experiments.[4][5] The choice may depend on the specific requirements of your experiment, particularly cell type sensitivity to the solvent. For related compounds, solubility is typically higher in ethanol and DMSO than in methanol.[2][4][5]
Q2: How can I increase the aqueous solubility of this compound without using organic solvents?
A2: For applications where organic solvents are not desirable, you can use cyclodextrin inclusion complexes or formulate the this compound into nanoparticles.
-
Cyclodextrins: These form a host-guest complex with this compound, where the hydrophobic retinoid is inside the cyclodextrin cavity and the hydrophilic exterior of the cyclodextrin interacts with water.[8]
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate this compound, allowing for its dispersion in an aqueous phase.[9]
Q3: How do I know if my this compound has degraded?
A3: Degradation can sometimes be observed visually as a change in color or the appearance of precipitate. However, the most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[13] Retinoids have a characteristic UV absorbance peak (around 325-330 nm), and the appearance of new peaks or a decrease in the area of the main peak can indicate degradation or isomerization.[10][13]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: While sonication can be used in some nanoparticle preparation methods, it should be used with caution for dissolving retinoids directly in a solvent, as the energy input can potentially accelerate degradation. Gentle warming in a 37°C water bath is a more common approach to aid dissolution in the initial organic solvent, but prolonged heating should be avoided.[6]
Q5: What is the expected stability of a this compound aqueous working solution?
A5: Aqueous solutions of retinoids are generally unstable. It is strongly recommended to prepare these solutions fresh before each experiment. For related compounds like retinyl acetate and retinyl palmitate, it is advised not to store the aqueous solution for more than one day.[4][5] Studies on all-trans retinoic acid in aqueous buffers have shown 5-30% degradation within just 30 minutes at 37°C.[10]
Data Presentation
Table 1: Solubility of Related Retinoids in Common Laboratory Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Retinyl Acetate | Ethanol | ~16 mg/mL | [4] |
| DMSO | ~5 mg/mL | [4] | |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] | |
| Retinyl Palmitate | Ethanol | ~15 mg/mL | [5] |
| DMSO | ~5 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~5 mg/mL | [5] |
Table 2: Comparison of Solubilization Methods for Retinoids
| Method | Principle | Achievable Concentration (Example) | Advantages | Disadvantages |
| Co-solvency | Dissolution in a water-miscible organic solvent followed by dilution in aqueous buffer. | ~0.3 mg/mL (Retinyl Acetate/Palmitate in 1:3 Ethanol:PBS)[4][5] | Simple, quick, suitable for many lab applications. | Presence of organic solvent may be toxic to cells; limited solubility enhancement. |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic retinoid within the cyclodextrin molecule. | Significant increase over intrinsic solubility (e.g., 1409-fold increase for Fenretinide with HP-β-cyclodextrin)[14] | Avoids organic solvents; can improve stability. | Requires specific preparation; may alter bioavailability in complex ways. |
| Nanostructured Lipid Carriers (NLCs) | Encapsulation within a solid lipid matrix dispersed in an aqueous phase. | High encapsulation efficiency (>90%)[9] | High loading capacity; improves stability; suitable for controlled release.[9][15] | More complex preparation requiring specialized equipment (e.g., homogenizer). |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent
-
Preparation of Stock Solution:
-
Under subdued light, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous ethanol (purged with nitrogen gas) to a final concentration of 10-20 mg/mL.
-
Ensure complete dissolution. Gentle warming to 37°C can be applied briefly if necessary.
-
Store the stock solution in an amber glass vial at -20°C or -80°C under a nitrogen atmosphere.
-
-
Preparation of Aqueous Working Solution:
-
Warm the desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature or the experimental temperature.
-
While gently stirring the buffer, slowly add the required volume of the this compound stock solution dropwise to reach the final desired concentration.
-
Do not vortex. Mix by gentle inversion or pipetting.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from methods used for retinol (B82714) and its derivatives.[8]
-
Materials: this compound, γ-cyclodextrin, distilled water (boiled and nitrogen-saturated).
-
Procedure:
-
In a kneading machine or a mortar, mix γ-cyclodextrin with a small amount of the nitrogen-saturated distilled water to form a paste.
-
Under a nitrogen atmosphere and subdued light, add the this compound to the paste.
-
Knead the mixture at room temperature (or slightly elevated, e.g., 50-55°C) for several hours (e.g., 6-8 hours), adding more water as needed to maintain a paste-like consistency.
-
After kneading, dry the product under reduced pressure.
-
The resulting powder can be dissolved in an aqueous buffer for use.
-
Protocol 3: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot High-Pressure Homogenization
This protocol is based on a published method for this compound.[9]
-
Lipid Phase Preparation:
-
Melt the solid lipid (e.g., Compritol 888 ATO or Precirol ATO 5) by heating to approximately 5-10°C above its melting point (e.g., ~60°C).
-
Add the liquid lipid (e.g., canola oil) and the this compound to the molten solid lipid.
-
Maintain the temperature and stir until a clear, homogenous lipid phase is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (e.g., Tween 80) in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification and Homogenization:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
The resulting NLC dispersion can be used directly or incorporated into other aqueous formulations.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Logical steps for troubleshooting precipitation.
References
- 1. Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol [wahoo.cns.umass.edu]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wellnessreadersdigest.com [wellnessreadersdigest.com]
- 8. US5985296A - Complexes of gamma-cyclodextrin and retinol or retinol derivatives, processes for their preparation and their use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photodegradation of retinyl retinoate in experimental setups
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the photodegradation of retinyl retinoate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photodegradation?
This compound is a synthetic retinoid, an ester of retinoic acid and retinol (B82714). Like other retinoids, it possesses a conjugated polyene system that is highly susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This sensitivity stems from the molecule's ability to absorb light energy, which can lead to isomerization, oxidation, and the formation of various degradation products.[1][3]
Q2: What are the primary pathways of this compound photodegradation?
The photodegradation of this compound, similar to other retinyl esters, primarily occurs through two mechanisms:
-
Ionic Photodissociation: Upon absorbing UV radiation, the molecule can undergo charge redistribution, leading to the formation of a retinyl cation. This cation can then rearrange to form byproducts like anhydroretinol.[1][3]
-
Free Radical Chain Reactions: UV exposure can also generate free radicals, especially in the presence of oxygen.[1][4] These highly reactive species can initiate a chain reaction, leading to a variety of oxidized and fragmented products.
Q3: What environmental factors accelerate the photodegradation of this compound?
Several factors can significantly accelerate the degradation of this compound in an experimental setting:
-
Light Exposure: Direct exposure to sunlight and artificial light sources with UV components is the most significant factor.[5][6][7] The degradation is often more pronounced under UVA radiation compared to UVB.[8][9][10]
-
Oxygen: The presence of atmospheric oxygen can lead to photooxidation.[11][12][13]
-
Heat: Elevated temperatures can increase the rate of degradation, even in the absence of light.[5][6][7][14]
-
Solvent Polarity: The polarity of the solvent used can influence the degradation pathway and rate. Ionic photodissociation mechanisms are more affected by solvent polarity.[3]
-
pH: Acidic conditions can contribute to the instability of retinoids.[5]
Q4: How can I visually identify if my this compound solution has degraded?
Degradation of retinoid solutions can sometimes be observed through a color change, often shifting from a pale yellow to a brownish hue.[15] An "off" or sour odor can also be an indicator of degradation.[16] However, significant degradation can occur without obvious visual cues. Therefore, analytical methods such as HPLC are necessary for accurate assessment.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound. | Photodegradation of the compound during the experiment. | - Work under amber or red light conditions.[17] - Use amber-colored glassware or wrap experimental containers in aluminum foil.[16][18] - Prepare solutions fresh before use.[5] |
| Loss of this compound concentration in stored stock solutions. | Exposure to light, oxygen, or elevated temperatures during storage. | - Store stock solutions in a cool, dark place, preferably in a refrigerator or freezer at temperatures below 25°C.[14][15] - Use opaque, airtight containers for storage.[16][18] Airless pumps are ideal.[14][15] - Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[19][20][21] |
| Formation of unknown peaks in HPLC analysis of this compound samples. | Degradation of this compound into various byproducts. | - Confirm the identity of the degradation products using techniques like LC-MS. - Implement stabilization strategies such as adding antioxidants (e.g., BHT, Vitamin E) to the solvent system.[11][12] |
| Precipitation or phase separation in this compound formulations. | Solvent incompatibility or degradation leading to less soluble byproducts. | - Ensure the chosen solvent system is appropriate for this compound. - Re-evaluate the formulation for excipients that may be contributing to instability. |
Data on Retinoid Stability
While specific quantitative data for this compound is limited, the following tables, adapted from studies on retinol and retinyl palmitate, illustrate the impact of environmental factors on retinoid stability.
Table 1: Influence of Storage Conditions on Retinoid Degradation
| Retinoid | Storage Temperature | Light Exposure | Duration | Degradation (%) |
| Retinol | 25°C | Ambient | 6 months | 0-80%[5][6][7] |
| Retinol | 40°C | Ambient | 6 months | 40-100%[5][6][7] |
| Retinyl Palmitate | Room Temperature | Exposed to light | 4 weeks | >50%[16] |
| Retinyl Palmitate | Refrigerated | Opaque, airtight container | 4 weeks | <10%[16] |
Table 2: Efficacy of Stabilizers on Retinyl Palmitate Photostability
| Formulation | Stabilizer | UV Exposure (5 MED) | Retinyl Palmitate Loss (%) |
| Control | None | 5 MED | 93%[2] |
| Stabilized | 5% Ethylhexyl Methoxycrylene | 5 MED | 0%[2] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from ICH Q1B guidelines for photostability testing.[22]
Objective: To assess the photodegradation of this compound in a specific solvent or formulation under controlled light exposure.
Materials:
-
This compound
-
Chosen solvent or formulation base
-
Quartz or UV-transparent cuvettes/containers
-
Control containers wrapped in aluminum foil
-
Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light (e.g., Xenon lamp).[22][23]
-
HPLC-UV system for analysis
Procedure:
-
Prepare a solution or formulation of this compound at the desired concentration.
-
Divide the sample into two sets of transparent containers. Wrap one set completely in aluminum foil to serve as the "dark" control.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[22]
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-UV method. The typical UV absorption maximum for retinoids is around 325 nm.[24][25]
-
Calculate the percentage of degradation by comparing the concentration of the light-exposed sample to the dark control at each time point.
Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer
Objective: To determine the effectiveness of an antioxidant in preventing the photodegradation of this compound.
Materials:
-
This compound
-
Solvent (e.g., ethanol)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
-
Photostability testing setup (as in Protocol 1)
-
HPLC-UV system
Procedure:
-
Prepare three sets of this compound solutions:
-
Set A (Control): this compound in the chosen solvent.
-
Set B (Stabilized): this compound in the chosen solvent with the addition of the antioxidant at a specified concentration (e.g., 0.1% BHT).
-
Set C (Dark Controls): Prepare duplicates of Set A and Set B and wrap them in aluminum foil.
-
-
Place all samples in the photostability chamber.
-
Expose the samples to a controlled light source as described in Protocol 1.
-
At predetermined time points, collect samples from all sets.
-
Analyze the concentration of this compound in all samples by HPLC-UV.
-
Compare the degradation rates of Set A and Set B to quantify the protective effect of the antioxidant.
Visualizations
Caption: Photodegradation pathways of this compound.
Caption: Workflow for photostability testing.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embaroma.com [embaroma.com]
- 8. researchgate.net [researchgate.net]
- 9. kth.diva-portal.org [kth.diva-portal.org]
- 10. Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kblcosmetics.com [kblcosmetics.com]
- 12. An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 15. How to Store Retinol Cream Properly to Maintain Its Effectiveness | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 16. Storing Retinol: Best Practices to Maintain Its Effectiveness | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 17. impactfactor.org [impactfactor.org]
- 18. Storing Retinol Products: Tips to Preserve Their Potency | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 19. diva-portal.org [diva-portal.org]
- 20. US5744148A - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions - Google Patents [patents.google.com]
- 21. EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions - Google Patents [patents.google.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing retinyl retinoate-induced cytotoxicity in primary cell cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with retinyl retinoate in primary cell cultures, with a focus on minimizing cytotoxicity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A: this compound, like other retinoids, can induce cytotoxicity primarily through the induction of apoptosis. At supra-physiological concentrations, this process involves several key mechanisms:
-
Mitochondrial Dysfunction: Retinoids can disrupt mitochondrial function, leading to a decrease in ATP content, increased production of reactive oxygen species (ROS), and the release of cytochrome c into the cytosol.[1]
-
Oxidative Stress: At high concentrations, retinoids can act as pro-oxidants, causing oxidative damage to cellular components like lipids and DNA.[2][3][4]
-
Caspase Activation: The release of cytochrome c triggers the intrinsic apoptotic pathway, activating a cascade of cysteine proteases known as caspases (including caspase-2, -3, and -9).[1][5][6] These caspases then cleave essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[5]
Q2: My primary cells show high mortality after treatment. What is the most common cause?
A: The most common cause of high cell death is a treatment concentration that is too high for your specific primary cell type. Retinoid-induced cytotoxicity is strongly dose-dependent.[2][3][7] Other critical factors include exposure to light, which can cause photodegradation and the formation of toxic byproducts, and the instability of the compound in culture media, especially in serum-free conditions.[2][8]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A: The optimal concentration balances desired biological activity with minimal cytotoxicity. To determine this, you must perform a dose-response experiment. This involves treating your primary cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed duration and then assessing cell viability using an assay like the MTT or PrestoBlue™ assay. The ideal concentration will be the highest dose that elicits the desired effect without causing a significant reduction in cell viability compared to the vehicle control.
Q4: What precautions are essential when preparing and handling this compound?
A: Retinoids are highly sensitive to light, air, and temperature.[8]
-
Light Protection: Always handle retinoid powders and solutions under yellow or red light to prevent photo-oxidation.[9][10] Use amber-colored vials or wrap tubes and flasks in aluminum foil.
-
Solvent: Dissolve this compound in an appropriate solvent like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM), create single-use aliquots, and store them at -20°C or -80°C, protected from light.[11]
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution.[11] When adding to culture media, ensure the final DMSO concentration is non-toxic, typically below 0.5%.[11]
Q5: Is this compound stable in cell culture media?
A: Retinoid stability can be poor in cell culture media, particularly in serum-free formulations.[8] Components in fetal bovine serum (FBS), such as albumin, can bind to and stabilize retinoids. If using serum-free media, consider adding purified bovine serum albumin (BSA) to improve stability.[8][12] It is always best practice to prepare retinoid-supplemented media fresh for each experiment.[12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: High Cell Death or Low Viability Post-Treatment
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) and select a concentration well below this value for your experiments. Different primary cell types have varying sensitivities.[7] |
| Phototoxicity / Degradation | Ensure all experimental steps, from stock solution preparation to incubation, are performed with minimal light exposure. Use light-blocking tubes and plates.[2][9] |
| Compound Instability in Media | Prepare supplemented media immediately before use. For serum-free conditions, add 4-6 mg/ml of BSA to the medium to enhance retinoid stability.[8] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all conditions (including controls) and is at a non-toxic level (ideally ≤ 0.1%, not to exceed 0.5%).[11] |
| Oxidative Stress | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or α-tocopherol to mitigate ROS-induced damage, especially at higher retinoid concentrations.[2] |
Problem: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Recommended Solution |
| Stock Solution Degradation | Prepare fresh stock solutions regularly. Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[11] |
| Inconsistent Media Preparation | Always prepare retinoid-supplemented media fresh for each experiment. Do not store it for extended periods, even at 4°C.[12] |
| Variable Cell Health/Passage | Use primary cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Commercial Reagent Purity | Commercially available retinoids can contain impurities or degradation products.[9] If high purity is critical, consider purification by HPLC or purchase from a highly reputable supplier. |
Caption: Simplified pathway of retinoid-induced mitochondrial apoptosis.
Experimental Workflow for Optimizing Treatment
Caption: Standard workflow for determining the optimal retinoid concentration.
References
- 1. Vitamin A and Retinoids as Mitochondrial Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol induces morphological alterations and proliferative focus formation through free radical-mediated activation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinol supplementation induces oxidative stress and modulates antioxidant enzyme activities in rat sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoid-induced apoptosis and Sp1 cleavage occur independently of transcription and require caspase activation. [escholarship.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retinyl Retinoate for Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of retinyl retinoate for long-term cell treatment. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is a synthetic derivative of vitamin A, an ester of retinol (B82714) and retinoic acid. Its mechanism of action in cells involves a gradual conversion to retinoic acid, the biologically active form of vitamin A.[1] This conversion is a two-step enzymatic process. Once converted, retinoic acid binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix synthesis.
Q2: What is a recommended starting concentration range for long-term treatment with this compound?
Direct, long-term dose-response data for this compound is not extensively published. However, based on studies with related retinoids like retinol and retinoic acid, a starting concentration range of 0.1 µM to 10 µM is recommended for initial optimization experiments in cell lines such as human dermal fibroblasts. It is crucial to perform a dose-response study for each specific cell line to determine the optimal concentration that balances efficacy with minimal cytotoxicity.
Q3: How stable is this compound in cell culture medium?
Retinoids, in general, are susceptible to degradation from light, heat, and oxidation.[2][3] this compound is considered more stable than retinol.[3] However, for long-term experiments, it is crucial to minimize degradation. The stability of retinoids is significantly lower in serum-free media compared to serum-supplemented media.[2][4] The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions.[2] It is recommended to prepare fresh media with this compound for each medium change, typically every 24-48 hours, and to protect all solutions from light.[2]
Troubleshooting Guides
Issue 1: Low Cell Viability or Cytotoxicity
Q: I'm observing high cell death after treating my cells with this compound. What could be the cause and how can I troubleshoot this?
A: High cytotoxicity can be due to several factors:
-
Concentration is too high: Retinoids can be cytotoxic at high concentrations.[5]
-
Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) and choose a concentration well below this for long-term studies. See the protocol for a --INVALID-LINK-- below.
-
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of DMSO in the culture medium is less than 0.1%. Prepare a high-concentration stock solution of this compound to minimize the volume of solvent added to the culture.
-
-
Phototoxicity: Some retinoids can become more cytotoxic when exposed to light.
-
Solution: Conduct all experimental steps, including incubation, in the dark or under subdued yellow light to prevent photodegradation and potential phototoxicity.[2]
-
Issue 2: Inconsistent or No Observable Effect
Q: I'm not seeing the expected biological effects (e.g., increased collagen synthesis) after long-term treatment. What should I check?
A: A lack of effect could be due to:
-
Degradation of this compound: As mentioned, retinoids are unstable.
-
Solution: Prepare fresh working solutions for each experiment and change the medium with freshly prepared this compound every 24-48 hours.[2] Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light.
-
-
Suboptimal concentration: The concentration used may be too low to elicit a response.
-
Solution: Re-evaluate your dose-response curve and consider testing a higher, non-toxic concentration.
-
-
Cell line variability: Different cell lines can have varying sensitivities to retinoids.
-
Solution: Confirm that your cell line expresses the necessary machinery (e.g., RARs, RXRs) for retinoid signaling.
-
-
Assay sensitivity: The assay used to measure the effect may not be sensitive enough.
-
Solution: Ensure your assay is properly validated and has the required sensitivity to detect changes. For collagen synthesis, consider a sensitive method like the --INVALID-LINK--.
-
Issue 3: Precipitate Formation in Culture Medium
Q: I've noticed a precipitate in my culture medium after adding this compound. What is causing this and how can I prevent it?
A: Precipitate formation is a common issue with hydrophobic compounds like retinoids.
-
Poor solubility: this compound has low aqueous solubility.
-
Solution: Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming of the stock solution may help. Add the stock solution to the pre-warmed culture medium and mix gently by pipetting or inverting. Avoid vigorous vortexing.
-
-
High final concentration: The concentration in the final medium may exceed its solubility limit.
-
Solution: Try using a lower final concentration. If a high concentration is necessary, consider using a different solvent for the stock solution (e.g., ethanol), but always perform a vehicle control to check for solvent-induced effects on the cells.
-
Data Presentation
Table 1: Cytotoxicity of Retinoids in Various Cell Lines (IC50 Values)
| Retinoid | Cell Line | IC50 Concentration | Reference |
| Retinol | Mouse Lymphoma Cells | 1-4 µg/mL (with UVA) | [6] |
| All-trans Retinoic Acid | Fibroblasts | 0.6 - 3 x 10⁻⁵ M | [5] |
| All-trans Retinoic Acid | Epithelial Cells | 0.6 - 3 x 10⁻⁵ M | [5] |
Note: Specific IC50 data for this compound in long-term cell culture is limited in publicly available literature. The data for retinol and retinoic acid can serve as a starting point for determining appropriate concentration ranges.
Table 2: Effect of Retinoids on Collagen and MMP/TIMP Gene Expression
| Treatment | Cell Type | Gene | Effect | Reference |
| Retinol (0.4%) | Human Skin (in vivo) | COL1A1 | ↑ 2.3-fold (mRNA) | [7] |
| All-trans Retinoic Acid | Human Dermal Fibroblasts | Procollagen | ↓ (at ≥10⁻⁵ M) | [8] |
| Retinoids | Human Skin Fibroblasts | Collagen Synthesis | ↓ | [9][10] |
| Retinoic Acid | Cat Ovarian Tissue | MMP-9 | ↑ | [11] |
| Retinoic Acid | Cat Ovarian Tissue | TIMP-1 | No significant change | [11] |
| Retinoids | Mammary Gland | MMP-9 | ↑ | [12] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Remove the old medium and add 100 µL of the treatment medium to each well.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours). For long-term studies, the treatment duration should be extended, with medium changes every 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the concentration to determine the IC50 value.
-
Protocol 2: Collagen Synthesis Assay (Sircol Assay)
This protocol measures the amount of soluble collagen produced by cells in culture.
-
Sample Preparation:
-
Culture cells to near confluence and then treat with various concentrations of this compound for the desired long-term duration (e.g., 7-14 days), changing the medium with fresh compound every 24-48 hours.
-
Harvest the cell culture supernatant.
-
-
Collagen Isolation and Concentration (if necessary):
-
If collagen concentration is expected to be low (<5 µg/mL), use the isolation and concentration protocol provided with the Sircol™ kit.[13]
-
-
Assay Procedure (based on manufacturer's instructions):
-
Prepare collagen standards (e.g., 0, 5, 10, 25, 50 µg).[13][14]
-
In microcentrifuge tubes, add 100 µL of your sample or standard.
-
Mix gently for 30 minutes to allow the collagen-dye complex to precipitate.[13][14]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the complex.[14]
-
Carefully discard the supernatant.
-
Add 1 mL of Alkali Reagent to dissolve the pellet.[14]
-
-
Measurement and Analysis:
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA levels of target genes (e.g., COL1A1, MMPs, TIMPs).
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the collagen assay.
-
At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Run the qPCR reaction using a standard cycling program.
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Visualizations
References
- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The effect of retinoic acid on collagen synthesis by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of collagen synthesis and cell proliferation by retinoids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoid effects on fibroblast proliferation and collagen synthesis in vitro and on fibrotic disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Retinoids induce MMP-9 expression through RARalpha during mammary gland remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotnt.com [biotnt.com]
- 14. accuratechemical.com [accuratechemical.com]
- 15. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 16. biovendor.com [biovendor.com]
Troubleshooting retinyl retinoate instability in physiological media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with retinyl retinoate and encountering stability issues in physiological media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound seems to be degrading in my cell culture medium. What are the likely causes?
A1: this compound, like other retinoids, is susceptible to degradation from several factors commonly present in experimental settings. The primary causes of instability in physiological media include:
-
Hydrolysis: The ester bond of this compound can be cleaved, yielding retinol (B82714) and retinoic acid. This can occur through two primary mechanisms:
-
Enzymatic Hydrolysis: If your physiological medium contains cells, serum, or tissue homogenates, esterases and lipases can rapidly hydrolyze this compound.[1][2]
-
Chemical Hydrolysis: While generally slower at neutral pH, chemical hydrolysis can still occur, influenced by the pH and temperature of your medium.[3]
-
-
Oxidation: The polyunsaturated structure of retinoids makes them highly prone to oxidation, especially when exposed to atmospheric oxygen.[4] This process can be accelerated by heat and light.
-
Isomerization: Exposure to light and heat can cause the all-trans configuration of the retinoid backbone to convert to less active cis-isomers.[4]
-
Adsorption to Labware: Retinoids are hydrophobic and can adsorb to the surfaces of plastic labware, leading to a perceived loss of concentration in the medium.[5]
Q2: I am observing a rapid loss of this compound in my serum-containing cell culture medium. How can I mitigate this?
A2: The presence of serum, while providing some stabilizing proteins like albumin, also introduces a variety of esterases that can enzymatically degrade this compound.[1][6] Here are some strategies to address this:
-
Use Serum-Free Medium if Possible: If your experimental design allows, switching to a serum-free medium will eliminate serum-derived esterases. However, be aware that retinoids can be less stable in the absence of binding proteins.[4][6][7][8]
-
Heat-Inactivate the Serum: Heating the serum to 56°C for 30 minutes before adding it to your medium can denature many enzymes, including some esterases, potentially reducing the rate of hydrolysis.
-
Add a Carrier Protein: In serum-free media, the addition of bovine serum albumin (BSA) at a concentration of around 6 mg/mL can help to solubilize and stabilize retinoids, reducing both degradation and adsorption to labware.[6][7]
-
Minimize Incubation Time: If possible, reduce the duration of your experiment to minimize the time this compound is exposed to the degradation-promoting environment.
-
Replenish this compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.[6]
Q3: My results are inconsistent across experiments. How can I improve the reproducibility of my studies with this compound?
A3: Inconsistent results are often a symptom of variable degradation of the compound. To improve reproducibility, strictly control the following experimental conditions:
-
Light Exposure: Protect all solutions containing this compound from light by using amber vials, wrapping containers in aluminum foil, and working under yellow or red light.[4]
-
Oxygen Exposure: Prepare solutions with deoxygenated buffers and consider working in a low-oxygen environment (e.g., a glove box) if feasible. Store stock solutions under an inert gas like argon or nitrogen.
-
Temperature: Maintain a consistent and cool temperature for storage and handling of this compound solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
pH of the Medium: Ensure the pH of your physiological medium is consistent between experiments, as pH can influence the rate of chemical hydrolysis.[3]
-
Solvent for Stock Solution: Dissolve your this compound in an appropriate organic solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution. Prepare fresh dilutions into your aqueous physiological medium immediately before use. Do not store this compound in aqueous buffers for extended periods.[4][9]
Q4: How can I confirm that the loss of this compound is due to degradation and not another issue?
A4: To confirm degradation, you should analyze your samples for the presence of expected degradation products, primarily retinol and retinoic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for this analysis.[10][11][12][13] By monitoring the decrease in the this compound peak and the corresponding increase in the peaks for retinol and retinoic acid over time, you can confirm and quantify the degradation.
Quantitative Data Summary
The stability of this compound is influenced by various factors. The following tables summarize the expected stability under different conditions, with some data inferred from studies on similar retinyl esters due to limited direct data on this compound.
Table 1: Influence of Medium Composition on Retinoid Stability
| Medium Component | Effect on this compound Stability | Rationale |
| Serum (e.g., FBS) | Decreased (due to enzymatic hydrolysis) | Contains esterases that hydrolyze the ester bond.[1] |
| Albumin (e.g., BSA) | Increased | Binds to and stabilizes the hydrophobic retinoid molecule, reducing degradation and adsorption.[6][7] |
| Antioxidants (e.g., BHT, Vitamin E) | Increased | Prevent oxidative degradation of the polyunsaturated retinoid structure.[3] |
Table 2: Influence of Environmental Factors on Retinoid Stability
| Factor | Condition | Effect on this compound Stability |
| Light | Exposure to ambient or UV light | Significant degradation.[4] |
| Temperature | Elevated temperatures (e.g., 37°C vs. 4°C) | Increased degradation rate.[14][15] |
| Oxygen | Exposure to air | Promotes oxidative degradation. |
| pH | Acidic (e.g., pH 4) or Alkaline (e.g., pH 8) | Increased hydrolysis compared to neutral pH.[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Physiological Buffer
Objective: To determine the rate of chemical degradation of this compound in a physiological buffer (e.g., PBS) at a specific temperature.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO or Ethanol (for stock solution)
-
Amber glass vials
-
Incubator or water bath
-
HPLC system with UV detector
-
Acetonitrile (B52724), water, and formic acid (or other appropriate mobile phase solvents)
-
Retinol and retinoic acid standards
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed PBS (37°C) to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into amber glass vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Place the vials in an incubator or water bath set at 37°C.
-
Sample Collection: At each time point, remove one vial and immediately stop the degradation by adding an equal volume of cold acetonitrile and vortexing.
-
Sample Analysis:
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by HPLC.
-
Use a C18 reverse-phase column.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.[11]
-
Monitor the absorbance at approximately 325-350 nm.
-
-
Quantification:
-
Create a standard curve for this compound, retinol, and retinoic acid.
-
Quantify the concentration of each compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in the presence of cells and/or serum.
Materials:
-
Same as Protocol 1, but with cell culture medium (e.g., DMEM) instead of PBS.
-
Cells of interest (optional).
-
Fetal Bovine Serum (FBS) (optional).
-
Cell culture plates or flasks.
Procedure:
-
Cell Seeding (if applicable): Seed cells at the desired density and allow them to adhere overnight.
-
Prepare Treatment Medium: Prepare the cell culture medium containing the final concentration of this compound. Include serum or other supplements as required by the experimental design.
-
Incubation:
-
For experiments with cells, replace the existing medium with the this compound-containing medium.
-
For cell-free experiments, add the medium to empty wells/flasks.
-
-
Incubate the plates/flasks at 37°C in a CO2 incubator.
-
Sample Collection: At each time point, collect an aliquot of the cell culture medium.
-
Sample Preparation:
-
Centrifuge the collected medium to remove any cells or debris.
-
Extract the retinoids from the medium by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to precipitate proteins.
-
-
HPLC Analysis: Analyze the supernatant as described in Protocol 1.
Visualizations
Caption: Degradation pathways of this compound in physiological media.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic Retinyl Ester Hydrolases and the Mobilization of Retinyl Ester Stores [mdpi.com]
- 3. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common vehicle-related artifacts encountered during experiments with retinyl retinoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for solubilizing this compound for in vitro experiments?
Due to its hydrophobic nature, this compound is insoluble in aqueous media.[1] The most common organic solvents used to prepare stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] These stock solutions are then diluted to the final working concentration in the cell culture medium.
Q2: What is the maximum recommended final concentration of DMSO or ethanol in cell culture?
To minimize vehicle-induced artifacts, the final concentration of the solvent in the culture medium should be kept as low as possible. For DMSO, a final concentration of ≤ 0.1% is generally recommended to avoid cytotoxicity.[1] For ethanol, while concentrations can vary depending on the cell line, it is crucial to determine the maximum tolerated level through preliminary vehicle control experiments.[3]
Q3: My this compound precipitates out of solution when added to the cell culture medium. What should I do?
Precipitation can occur for several reasons:
-
Incomplete Dissolution of Stock Solution: Ensure your stock solution is completely clear before diluting it into the culture medium. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided as retinoids can be heat-sensitive.[1]
-
High Final Concentration: The final concentration of this compound may exceed its solubility in the aqueous medium. Try lowering the final concentration.
-
Low Solubility in the Final Medium: If precipitation persists, consider trying an alternative solvent for your stock solution, such as ethanol. However, always perform a vehicle toxicity control for any new solvent.[1]
Q4: I am observing high cell death in my vehicle control wells. What could be the cause?
High cell death in vehicle controls indicates that the solvent itself is toxic to the cells at the concentration used.
-
DMSO Concentration is Too High: Ensure the final DMSO concentration does not exceed 0.1%.[1]
-
Cell Line Sensitivity: Some cell lines are more sensitive to specific solvents. It is essential to perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.[1]
Q5: How can I minimize the degradation of this compound during my experiments?
Retinoids, including this compound, are sensitive to light, heat, and oxygen.[4][5] To prevent degradation:
-
Protect from Light: Perform all procedures involving retinoids in subdued light.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1]
-
Proper Storage: Store stock solutions at -20°C or -80°C in light-protected containers.[1] When properly stored in DMSO, retinoid solutions can be stable for several months.[1]
-
Serum in Media: The presence of serum in cell culture media can help stabilize retinoids.[6] In serum-free conditions, the stability of retinoids is significantly reduced.[6][7] The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free media.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions. Aliquot new stock solutions into single-use vials and store them protected from light at -80°C.[1] |
| Photodegradation during the experiment. | Conduct all experimental steps under subdued lighting. Use light-blocking plates or cover plates with foil during incubation.[1] |
| Vehicle-induced effects on gene expression or cell signaling. | Lower the final vehicle concentration. Include a vehicle-only control in all experiments to differentiate between the effects of the vehicle and this compound.[1] |
| Variability in cell seeding density. | Ensure consistent cell seeding across all wells and plates. |
Issue 2: Unexpected Morphological Changes in Cells Treated with Vehicle Control
| Possible Cause | Troubleshooting Step |
| Solvent-induced differentiation or stress. | Some cell lines can be induced to differentiate by solvents like DMSO.[8] Test a range of lower vehicle concentrations to find a non-perturbing concentration. Consider an alternative solvent like ethanol, after performing toxicity tests. |
| Solvent-induced changes in cell adhesion. | Observe cells at multiple time points to see if the effect is transient. Lower the vehicle concentration. |
Issue 3: Altered Gene or Protein Expression in Vehicle Control Group
| Possible Cause | Troubleshooting Step |
| DMSO can influence gene expression. | It is crucial to always compare the this compound-treated group to the vehicle-treated control group, not to untreated cells, to account for any vehicle-induced changes. |
| Ethanol can affect retinoid metabolism and signaling. | Ethanol can alter the metabolism of endogenous retinoids, potentially affecting the same pathways as this compound.[3][9][10] Be aware of this potential interaction and interpret results cautiously. Lowering the ethanol concentration is recommended. |
Data Presentation
Table 1: Solubility of All-Trans Retinoic Acid (ATRA) in Common Solvents (Data for ATRA is often used as a reference for other retinoids due to its extensive characterization)
| Solvent | Solubility | Reference |
| DMSO | ≥ 49.1 mg/mL | [1] |
| Ethanol | ≥ 48.2 mg/mL | [1] |
| Aqueous Media | Insoluble | [1] |
Table 2: Stability of Retinoids in Cell Culture Media
| Condition | Retinoid Stability | Key Findings | Reference |
| Serum-supplemented media (in dark) | High | Little loss or isomerization of all-trans-retinoic acid (at-RA) and retinol (B82714) (ROL) was observed. | [6] |
| Serum-free media (in dark) | Low | Stability of both at-RA and ROL was greatly reduced. | [6][7] |
| Serum-free media with 6 mg/ml BSA | Improved | Addition of BSA stabilized retinoids in serum-free conditions. | [6] |
| Exposure to light | Low | Light exposure leads to significant degradation and isomerization. | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Under subdued light, weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by gentle vortexing. A brief warming in a 37°C water bath can be used if necessary.[1]
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution immediately before use, protected from light.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.[1]
-
Include a vehicle control by preparing a mock working solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the prepared working solutions immediately. Do not store retinoids in culture media.[7]
-
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Under subdued light, remove the old medium and replace it with fresh medium containing the serially diluted this compound working solutions. Include wells with medium containing the vehicle as a negative control.[1][11]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.[11]
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Normalize the data to the vehicle control to determine the specific effect of this compound on cell viability.
Mandatory Visualization
Caption: Simplified Retinoid Signaling Pathway.
Caption: Experimental Workflow with Troubleshooting Checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. Combinational Treatment with Retinoic Acid Derivatives in Non-small Cell Lung Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of dimethyl sulfoxide and retinoic acid on the cell growth and the phenotype of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanol promotes differentiation of embryonic stem cells through retinoic acid receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol Effects On Physiological Retinoic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of retinol and retinyl palmitate in alleviating UVB-induced DNA damage and promoting the homologous recombination repair in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vitro Delivery of Retinyl Retinoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges associated with the in vitro delivery of retinyl retinoate to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become biologically active?
A1: this compound is a hybrid retinoid, an ester formed from retinol (B82714) (Vitamin A) and retinoic acid.[1] For it to become biologically active within a cell, it must first be hydrolyzed into its constituent parts, retinol and retinoic acid. The released retinol can then be converted to retinoic acid through a two-step enzymatic process.[1][2] It is the all-trans-retinoic acid (ATRA) form that acts as the primary ligand for nuclear receptors (RARs and RXRs), which then modulate gene expression.[3][4] This process is what leads to the various cellular effects, such as promoting collagen synthesis and regulating cell differentiation.[5][6]
Q2: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
A2: this compound, like most retinoids, is highly lipophilic and has very low solubility in aqueous solutions like cell culture media.[4]
-
Use of a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). However, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4] Even with a stock solution, direct dilution into the medium can cause precipitation.[7]
-
Carrier Proteins: The stability and solubility of retinoids in culture can be significantly improved by using a carrier protein. Bovine serum albumin (BSA) can help stabilize retinoids in serum-free media.[8]
-
Delivery Vehicles: The most robust method is to use a delivery system like liposomes or nanoparticles, which encapsulates the hydrophobic compound and facilitates its dispersion in the aqueous medium.[9][10]
Q3: I am not observing the expected biological effect (e.g., target gene expression, differentiation) after treating my cells. What are the possible reasons?
A3: A lack of efficacy can stem from several issues:
-
Poor Cellular Uptake: Due to its hydrophobicity, this compound may not efficiently cross the cell membrane from the aqueous culture medium. Encapsulation in delivery systems like liposomes or lipid nanoparticles can dramatically enhance cellular uptake.[11][12][13]
-
Degradation: Retinoids are notoriously unstable and sensitive to light, heat, and oxidation.[8][14] It is crucial to prepare solutions fresh, protect them from light by using amber tubes and working under yellow light, and store them appropriately at -20°C.[7][8][15]
-
Insufficient Concentration: The effective concentration at the cellular level may be too low due to poor solubility, degradation, or inefficient delivery. A dose-response experiment is recommended. Using a delivery vehicle can often achieve the desired effect at a lower overall concentration.[11]
-
Cell Type Specificity: The expression of cellular retinol-binding proteins and the enzymes required for conversion to retinoic acid can vary between cell lines, affecting the response.[16]
Q4: I'm observing significant cytotoxicity after treatment. How can I mitigate this?
A4: Cytotoxicity can be caused by the compound itself or the delivery method.
-
Compound Toxicity: While this compound is generally considered to have lower toxicity than retinol, high concentrations can still be harmful.[6] Perform a dose-response curve to determine the optimal concentration that balances efficacy and viability.
-
Solvent Toxicity: As mentioned, ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (usually <0.1%).[4]
-
"Empty" Vehicle Control: Always include a control group treated with the delivery vehicle alone (e.g., empty liposomes) to ensure that the vehicle itself is not causing the observed toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Medium | Low aqueous solubility of this compound. | 1. Ensure final DMSO concentration is <0.1%.[4] 2. Pre-complex with BSA for serum-free conditions.[8] 3. Encapsulate in liposomes or nanoparticles before adding to medium.[10][12] |
| Inconsistent Results | Degradation of this compound due to light/air/heat exposure. | 1. Prepare stock solutions fresh and store aliquots at -20°C. 2. Handle the compound and solutions under yellow light.[8] 3. Minimize exposure to air; consider using de-gassed buffers for formulation. |
| Low Cellular Uptake / Efficacy | Inefficient transport across the cell membrane. | 1. Utilize a delivery system such as cationic liposomes or solid lipid nanoparticles (SLNs) to improve cellular association and uptake.[11][17] 2. Verify that the cells express the necessary machinery (e.g., STRA6 receptor) for retinoid uptake.[2][18] |
| High Cell Death | Toxicity from the compound, solvent, or delivery vehicle. | 1. Perform a dose-response assay to find the optimal concentration. 2. Include a vehicle-only control to test for toxicity of the delivery system. 3. Lower the final DMSO concentration in the culture medium.[4] |
Quantitative Data on Delivery Enhancement
The following table summarizes reported efficacy improvements for various retinoid delivery systems. While data for this compound is limited, results from other retinoids are highly relevant and transferable.
| Delivery System | Retinoid Used | Metric of Enhancement | Fold Increase / Efficacy | Reference |
| Cationic Liposomes | Retinoic Acid | Skin Incorporation | ~3.7-fold vs. non-cationic liposomes | [17] |
| Lipid Nanocarriers (VLN) | Retinol | Skin Penetration | ~2.2-fold vs. bare retinol | [12] |
| Biomimetic Lipid Nanoparticles | Retinol | Collagen Recovery (in skin explants) | 232% more effective vs. free retinol | [19] |
| Anionic Liposomes | All-Trans-Retinoic Acid (ATRA) | Entrapment Efficiency | ~99% | [13] |
| Polymeric Nanoparticles | Retinyl Acetate | Stability in Aqueous Solution | Significantly improved vs. free retinyl acetate | [10] |
Visualized Workflows and Pathways
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting flowchart for low experimental efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes a standard thin-film hydration method to prepare liposomes for encapsulating this compound.
Materials:
-
Phosphatidylcholine (PC) (e.g., Egg PC or DOPC)
-
Cholesterol
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, amber microcentrifuge tubes
Methodology:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and this compound in chloroform in a round-bottom flask. The amount of this compound should be determined based on the desired final concentration and loading efficiency (e.g., 10:1 lipid-to-drug molar ratio).
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (37-40°C) under reduced pressure to evaporate the chloroform.
-
Continue rotation until a thin, dry, uniform lipid film is formed on the inner wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed (37°C) sterile PBS buffer. The volume of PBS will determine the final lipid concentration.
-
Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, sonicate the MLV suspension. A bath sonicator can be used for 15-30 minutes, or a probe sonicator can be used with short bursts on ice to prevent overheating and degradation of the lipids and drug.
-
For highly uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) 10-20 times. This process should be performed above the phase transition temperature of the lipids.
-
-
Purification and Sterilization:
-
(Optional) To remove unencapsulated this compound, the liposome suspension can be centrifuged at high speed, where the pellet would contain precipitated drug, or purified via size exclusion chromatography.
-
Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter into a sterile, amber tube.
-
-
Application to Cells:
-
Dilute the sterile liposome suspension to the desired final concentration in your cell culture medium immediately before adding it to the cells.
-
Always include an "empty liposome" control (prepared without this compound) in your experiments.
-
Protocol 2: General Guideline for Cell Culture Treatment
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in sterile-filtered DMSO. Aliquot into amber tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
If using a direct delivery method, perform a serial dilution in the cell culture medium. Vigorously vortex or pipette immediately after dilution to minimize precipitation and add to cells right away.
-
If using a delivery vehicle (e.g., liposomes from Protocol 1), dilute the vehicle suspension to the desired treatment concentration in the medium.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Aspirate the old medium and replace it with the medium containing the this compound preparation.
-
Incubate the cells for the desired treatment period. All incubation steps should be carried out in the dark to prevent photodegradation of the compound.
-
-
Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO or empty delivery vehicle used for the highest concentration of this compound.
-
Untreated Control: Treat cells with the culture medium alone.
-
References
- 1. This compound: why you should know about it - Methode Physiodermie [physiodermie.com]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. What are retinoids and what do they treat? [medicalnewstoday.com]
- 6. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retinoids Delivery Systems in Cancer: Liposomal Fenretinide for Neuroectodermal-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Identification and quantitation of intracellular retinol and retinoic acid binding proteins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced delivery of retinoic acid to skin by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Membrane Receptor for Plasma Retinol Binding Protein, a New Type of Cell-Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. northbiomedical.com [northbiomedical.com]
Addressing batch-to-batch variability of synthetic retinyl retinoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic retinyl retinoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound is a synthetic retinoid, an ester formed from the condensation of retinol (B82714) (Vitamin A) and retinoic acid.[1] This hybrid molecule is designed to offer the benefits of both parent compounds with potentially improved stability and reduced skin irritation. The most common laboratory-scale synthesis involves an esterification reaction, often utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an anhydrous solvent like dichloromethane. This method is a variation of the Steglich esterification.[2][3][4]
Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic this compound can arise from several factors:
-
Purity of Starting Materials: The purity of retinol and retinoic acid is critical. Impurities in the starting materials can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Minor variations in reaction temperature, time, and stoichiometry of reagents (retinol, retinoic acid, DCC, and DMAP) can significantly impact the reaction yield and impurity profile.
-
Solvent Quality: The use of anhydrous solvents is crucial, as the presence of water can lead to the hydrolysis of the activated intermediate and reduce the efficiency of the esterification.
-
Purification Method: Inconsistencies in the purification process, such as variations in the stationary phase activity, mobile phase composition, and elution gradient in column chromatography, can lead to differing purity levels and impurity profiles between batches.
-
Handling and Storage: this compound, like other retinoids, is sensitive to light, heat, and oxygen. Improper handling and storage can lead to degradation and isomerization, introducing variability.
Q3: What are the expected impurities in synthetic this compound?
Common impurities can include:
-
Unreacted Starting Materials: Residual retinol and retinoic acid.
-
Dicyclohexylurea (DCU): A byproduct of the DCC coupling agent.[3]
-
N-acylurea: A common side product in Steglich esterifications, formed by the rearrangement of the O-acylisourea intermediate.[4]
-
Isomers of this compound: Cis-isomers can form due to exposure to light or heat.
-
Degradation Products: Oxidation or cleavage products resulting from improper handling or storage.
Q4: How can I characterize the purity and identity of my synthetic this compound?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for assessing purity and quantifying the amount of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, with UV detection around 325-350 nm.[5][6][7]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weight of the product and help identify impurities. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for retinoids.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of this compound and identifying impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Reaction | - Ensure all reagents are of high purity and used in the correct stoichiometric ratios.- Verify that the reaction is carried out under strictly anhydrous conditions.- Extend the reaction time or slightly increase the temperature (while monitoring for degradation). |
| Hydrolysis of Activated Intermediate | - Use freshly distilled, anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side Reactions | - Optimize the amount of DMAP catalyst; too much can sometimes promote side reactions.- Add DCC at a low temperature (0 °C) to control the initial activation step.[2] | |
| Presence of Dicyclohexylurea (DCU) in the Final Product | Incomplete Removal during Workup | - DCU is largely insoluble in many organic solvents. Filter the reaction mixture thoroughly before aqueous workup.- A second filtration after concentrating the organic phase may be necessary. |
| Presence of N-acylurea Impurity | Slow Reaction with Alcohol | - Ensure a sufficient amount of DMAP is used to catalyze the esterification effectively, which minimizes the time for the O-acylisourea intermediate to rearrange.[4] |
| Multiple Peaks in HPLC Chromatogram | Isomerization | - Protect the reaction mixture and the purified product from light at all stages.- Avoid excessive heat during reaction and purification. |
| Degradation | - Use antioxidants like BHT or BHA during storage.- Store the final product under an inert atmosphere at low temperatures (-20 °C or below). | |
| Residual Starting Materials or Byproducts | - Optimize the purification protocol, such as adjusting the mobile phase gradient in column chromatography for better separation. | |
| Inconsistent Purity Between Batches | Variability in Purification | - Standardize the purification protocol: use the same type and batch of silica (B1680970) gel, precisely control the mobile phase composition, and maintain a consistent elution rate.- Monitor fractions carefully using TLC or a fraction collector with UV detection. |
| Inconsistent Starting Material Quality | - Source high-purity retinol and retinoic acid from a reliable supplier and analyze their purity before use. |
Data Presentation
Table 1: Typical Purity and Yield of Synthetic this compound
| Parameter | Target Specification | Analytical Method |
| Appearance | Yellow, viscous oil or solid | Visual Inspection |
| Purity (by HPLC) | > 95% | HPLC-UV |
| Yield | 70-90% | Gravimetric |
| Residual Retinol | < 1.0% | HPLC-UV |
| Residual Retinoic Acid | < 1.0% | HPLC-UV |
| Dicyclohexylurea (DCU) | Not Detected | HPLC-UV, NMR |
| N-acylurea | < 1.0% | HPLC-UV, LC-MS |
Table 2: HPLC-UV Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (98:2, v/v)[6] or Gradient: Acetonitrile/Water |
| Flow Rate | 1.0 - 1.5 mL/min[5] |
| Detection Wavelength | 325 nm[5][6] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
Materials:
-
All-trans-retinol
-
All-trans-retinoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve all-trans-retinol (1.0 eq) and all-trans-retinoic acid (1.1 eq) in anhydrous CH2Cl2. Add a catalytic amount of DMAP (0.1 eq).
-
Addition of DCC: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous CH2Cl2 and add it dropwise to the retinol/retinoic acid solution over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure. Store the final product under an inert atmosphere at -20 °C, protected from light.
Protocol 2: Purity Analysis by HPLC-UV
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound and dissolve it in methanol to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase (e.g., Methanol:Water 98:2) at a flow rate of 1.0 mL/min.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram. Quantify the concentration using the calibration curve.
Mandatory Visualization
References
- 1. Synthesis and in vitro biological activity of this compound, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Retinyl Retinoate-Mediated Gene Expression Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinyl retinoate in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other retinoids like retinol (B82714) and retinoic acid?
This compound is a synthetic derivative of vitamin A, an ester of retinol and retinoic acid.[1] It is designed to be more stable and less irritating to the skin than retinoic acid.[1] In cellular systems, it is metabolized into both retinol and retinoic acid.[1] Retinoic acid is the biologically active form that binds to nuclear receptors to regulate gene expression.[2][3] The gradual conversion of this compound is thought to provide a more sustained and gentle effect compared to the direct application of retinoic acid.[1]
Q2: What is the general mechanism of action for this compound-mediated gene expression?
This compound exerts its effects on gene expression through its conversion to retinoic acid.[1] The process is as follows:
-
Cellular Uptake: this compound is taken up by the cell.
-
Metabolic Conversion: Inside the cell, it is hydrolyzed to release retinol and retinoic acid.[1] The retinol can then be converted to retinaldehyde and subsequently to retinoic acid.[4]
-
Nuclear Translocation: All-trans retinoic acid is transported into the nucleus, often bound to cellular retinoic acid-binding proteins (CRABPs).[5]
-
Receptor Binding and Dimerization: In the nucleus, retinoic acid binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[2][6]
-
DNA Binding and Gene Transcription: The activated RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating or repressing gene transcription.[2][7]
Q3: What are the essential negative controls for a this compound gene expression experiment?
Proper negative controls are crucial for interpreting your results accurately. Key negative controls include:
-
Vehicle Control: This is the most critical negative control. Cells are treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the this compound, at the same final concentration.[8] This accounts for any effects of the solvent on gene expression.
-
Untreated Control: A population of cells that receives no treatment. This provides a baseline for gene expression levels.
-
Inactive Retinoid Analog (if available): An analog of this compound that is known to not be metabolized to an active form and does not bind to RARs can serve as a specificity control.
Q4: What are suitable positive controls for these experiments?
Positive controls validate that the experimental system is responsive to retinoid signaling.
-
All-trans Retinoic Acid (ATRA): As the active metabolite, ATRA is an excellent positive control to confirm that the target genes are responsive to RAR activation.[9]
-
Known Retinoid-Responsive Cell Line: Using a cell line with a well-characterized response to retinoids (e.g., human keratinocytes, F9 teratocarcinoma cells) can validate your experimental setup.[10][11]
-
Positive Control Genes: Monitoring the expression of well-established retinoid target genes, such as CRABPII or certain Keratin (B1170402) genes (depending on the cell type), can confirm a biological response.[12]
Q5: What are the typical concentrations of this compound used in cell culture experiments?
The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. However, based on studies with other retinoids, a starting range of 10 nM to 1 µM is often used.[13][14] It is crucial to perform a dose-response experiment to identify the concentration that elicits a significant change in gene expression without causing cytotoxicity.
Troubleshooting Guides
Issue 1: No or Low Induction of Target Genes
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Retinoids are sensitive to light and oxidation.[15] Prepare fresh stock solutions in an appropriate solvent like DMSO and store them protected from light at -20°C or -80°C.[8][16] Avoid repeated freeze-thaw cycles.[17] |
| Sub-optimal Concentration | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene expression. Gene expression changes can be transient.[10] |
| Low Receptor Expression | Verify that your cell line expresses RAR and RXR subtypes. This can be done via RT-qPCR or Western blotting. |
| Cell Line Unresponsive | Use a known retinoid-responsive cell line as a positive control to confirm your experimental setup and reagents are working correctly. |
| Poor RNA Quality | Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Degraded RNA will lead to unreliable RT-qPCR results. |
| Inefficient RT-qPCR | Optimize your RT-qPCR primers and reaction conditions. Run a standard curve to check for amplification efficiency. Include a no-template control to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.[18][19] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents. |
| Uneven Drug Distribution | Gently swirl the plate after adding this compound to ensure it is evenly distributed in the media. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent RNA Isolation or cDNA Synthesis | Standardize your RNA isolation and reverse transcription protocols. Ensure equal amounts of high-quality RNA are used for cDNA synthesis. |
Issue 3: Cell Death or Changes in Morphology
| Potential Cause | Troubleshooting Step |
| Retinoid Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line.[14] Use concentrations below the toxic threshold for gene expression studies. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic level for your cells (typically <0.5%).[8] Include a vehicle-only control to assess solvent toxicity. |
| Differentiation-induced Morphological Changes | Retinoids are known to induce differentiation in certain cell types, which can lead to changes in morphology.[2] Document these changes with microscopy. If this is not the intended outcome, a different cell line may be necessary. |
Quantitative Data Summary
The following table summarizes expected relative gene expression changes based on studies with retinol and retinoic acid, which are relevant to the metabolic products of this compound. Data specific to this compound is limited; therefore, these values should be considered as a guide for expected outcomes.
| Gene | Compound | Cell Type | Fold Change (vs. Vehicle) | Citation |
| CYP26B1 | Retinoic Acid | LMH (Chicken Hepatocellular Carcinoma) | ~4-fold increase | [20][21] |
| RARB | Retinoic Acid | LMH (Chicken Hepatocellular Carcinoma) | ~3-fold increase | [20][21] |
| HOXA1 | Retinoic Acid | LMH (Chicken Hepatocellular Carcinoma) | ~2.5-fold increase | [20][21] |
| Keratin 5 (KRT5) | Retinoic Acid | Human Keratinocytes | Decrease | [10] |
| Keratin 14 (KRT14) | Retinoic Acid | Human Keratinocytes | Decrease | [10][22] |
| CRABPII | Retinoic Acid | Human Keratinocytes | Increase | [12] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -80°C, protected from light.[8][16]
-
Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it in pre-warmed complete culture medium to the desired final concentrations. Prepare all solutions in low light conditions.[15]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction).
Protocol 2: RNA Extraction and RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA isolation according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[19]
-
qPCR: Perform qPCR using a suitable qPCR master mix, cDNA template, and primers specific for your target and reference genes.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene.[23] Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.[24]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Caption: Troubleshooting Logic for Low Gene Induction.
References
- 1. This compound: why you should know about it - Methode Physiodermie [physiodermie.com]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. store.reprocell.com [store.reprocell.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Retinoid-mediated transcriptional regulation of keratin genes in human epidermal and squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative feedback control of the retinoid-retinoic acid/retinoid X receptor pathway by the human TR4 orphan receptor, a member of the steroid receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological and retinoid-induced proliferations of epidermis basal keratinocytes are differently controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retinol [wahoo.cns.umass.edu]
- 16. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.stemcell.com [cdn.stemcell.com]
- 18. Positive and negative regulation of retinoid X receptor gene expression by thyroid hormone in the rat. Transcriptional and post-transcriptional controls by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
Strategies to reduce non-specific binding of retinyl retinoate in assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with non-specific binding (NSB) of retinyl retinoate in various experimental assays. Given its hydrophobic nature, this compound has a tendency to adsorb to surfaces like plastics and interact non-specifically with proteins, which can lead to high background signals and inaccurate results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a particular problem for this compound?
Non-specific binding refers to the adhesion of a molecule, in this case, this compound, to surfaces or molecules other than its intended target.[1][5] This is a significant issue for this compound due to its hydrophobic (water-repelling) properties, which cause it to readily interact with the hydrophobic surfaces of standard laboratory plastics (e.g., microplates, tubes) and the hydrophobic regions of proteins.[1][3][6] This unwanted binding can mask the specific signal, reduce assay sensitivity, and lead to erroneously high background readings.[7][8]
Q2: What are the primary causes of NSB in assays involving this compound?
The main drivers of NSB for hydrophobic compounds like this compound are:
-
Hydrophobic Interactions: The molecule preferentially binds to nonpolar surfaces, such as polypropylene (B1209903) and polystyrene plastics, to minimize its contact with aqueous buffers.[1][3]
-
Protein Adsorption: this compound can non-specifically bind to abundant proteins in the assay system (e.g., albumin, antibodies) that are not the intended target.[6]
-
Insufficient Blocking: Unoccupied sites on the assay surface (e.g., microplate wells) can capture the molecule if not properly blocked.[7][8]
-
Inadequate Washing: Failure to thoroughly wash away unbound this compound can leave a significant background signal.[9][10][11]
Q3: How does a blocking buffer work to prevent NSB?
A blocking buffer is a solution containing an irrelevant protein or a mixture of molecules that physically adsorbs to all unoccupied surfaces of the assay container (e.g., microplate well).[7][12] This creates a neutral layer that prevents the molecule of interest, like this compound, from non-specifically binding to the plastic.[7] An ideal blocking agent saturates these non-specific sites without interfering with the specific binding interaction being measured.[12]
Q4: What is the role of detergents or surfactants in reducing NSB?
Detergents (or surfactants) are amphiphilic molecules, meaning they have both hydrophilic (water-attracting) and hydrophobic parts. In assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 are often added to buffers.[1][13] They work by disrupting weak, non-specific hydrophobic interactions.[1][6] They can prevent this compound from binding to plastic surfaces and also help to keep it solubilized in the aqueous buffer, reducing aggregation and subsequent non-specific adsorption.[14][15]
Troubleshooting Guide
Issue: High background signal is observed across the entire assay plate or membrane.
This is a common problem indicating widespread non-specific binding of this compound.
Potential Cause 1: Insufficient or Ineffective Blocking
Solution: Optimize your blocking strategy. The choice of blocking agent can significantly impact background noise.[16]
-
Vary the Blocking Agent: Different blocking agents have different properties. Bovine Serum Albumin (BSA) is a common choice, but others like casein (found in non-fat dry milk) or fish gelatin may be more effective for your specific system.[8][16]
-
Optimize Concentration: Use the blocking agent at an appropriate concentration. Insufficient amounts will leave sites exposed, while excessive amounts can sometimes mask the intended binding interaction.[7] Typical starting concentrations range from 1-5% for BSA or non-fat dry milk.[12]
-
Increase Incubation Time and Temperature: Ensure the blocking buffer is incubated long enough to thoroughly coat the surface. Typical incubations are 1-2 hours at room temperature or overnight at 4°C.[7]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Potential Issues |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, good for many applications, especially with phosphoproteins.[16] | Can be costly; some antibodies may cross-react with it.[8][16] |
| Non-Fat Dry Milk / Casein | 0.5-5% (w/v) | Inexpensive and effective due to a diverse mix of proteins.[16] | Contains phosphoproteins and biotin, which can interfere with related detection systems.[8][16] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[8][16] | May not be as robust a blocker as BSA or milk in all situations.[16] |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, reducing the chance of cross-reactivity.[12][16] | May be less effective at blocking all types of non-specific interactions. |
Potential Cause 2: Inadequate Washing
Solution: Optimize the washing steps to more effectively remove unbound this compound.[17]
-
Increase Wash Volume and Number: A simple first step is to increase the number of wash cycles from 3 to 5 and ensure the entire surface is covered with wash buffer each time.[11]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like 0.05% - 0.2% Tween-20 in your wash buffer is highly effective at disrupting weak hydrophobic interactions and reducing background.[11]
-
Increase Incubation/Soak Time: Allowing the wash buffer to sit on the surface for a few minutes (a "soak step") can help to dislodge non-specifically bound molecules more effectively than a quick rinse.[18]
Potential Cause 3: Direct Adsorption to Assay Plates/Tubes
Solution: Modify the assay surface or buffer conditions to be less favorable for hydrophobic binding.
-
Use Low-Binding Labware: Switch to commercially available low-adsorption microplates and tubes, which have surfaces that are chemically modified to be more hydrophilic and protein-repellent.[3][14]
-
Add Surfactants to the Assay Buffer: Including a low concentration of a non-ionic surfactant in the main assay buffer can prevent this compound from binding to surfaces from the outset.[6][14]
-
Adjust Buffer Composition: Increasing the salt concentration in your buffer can help to reduce non-specific binding that is driven by electrostatic interactions.[1][6]
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol provides a framework for testing different blocking agents to minimize NSB.
-
Prepare Wells: Use several rows of a 96-well microplate.
-
Prepare Blocking Buffers: Prepare solutions of different blocking agents (e.g., 3% BSA in PBS, 3% Non-Fat Dry Milk in PBS, 1% Fish Gelatin in PBS).
-
Block Plate: Add 200 µL of a different blocking buffer to each designated row. Add only PBS to a "no blocking" control row.
-
Incubate: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Wash: Discard the blocking buffers and wash all wells 3 times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Add this compound: Add your this compound solution (at a concentration relevant to your experiment) to all wells.
-
Incubate: Incubate under your standard assay conditions.
-
Wash and Detect: Wash the wells extensively (e.g., 5 times with PBST). Use your detection method to measure the signal in each well.
-
Analyze: Compare the background signal in the wells treated with different blocking agents. The most effective agent is the one that yields the lowest signal in this "background only" test.
Protocol 2: Optimizing Wash Buffer Stringency
This protocol helps determine the optimal concentration of detergent in your wash buffer.
-
Prepare Plate: Coat a 96-well plate under conditions that are known to produce high background. This can be done by incubating the plate with a high concentration of this compound and using a suboptimal blocking step.
-
Prepare Wash Buffers: Prepare a series of wash buffers with increasing concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% in PBS).
-
Wash: Wash different sets of wells with the different wash buffers. Perform 4 wash cycles for each buffer.
-
Detect: Use your detection method to measure the remaining signal in the wells.
-
Analyze: Identify the lowest concentration of detergent that effectively reduces the background signal without affecting your positive control signal (which should be tested in parallel).
Visualizations
Caption: Mechanism of this compound NSB and intervention by blocking agents and detergents.
Caption: A logical workflow for troubleshooting high non-specific binding in assays.
Caption: Experimental workflow highlighting critical steps for reducing non-specific binding.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Overcome the Challenges of Nonspecific Binding? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. youtube.com [youtube.com]
- 16. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 17. How do I reduce high background in my FISH assay? [ogt.com]
- 18. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvoluting the Effects of Retinyl Retinoate
Welcome to the technical support center for researchers working with retinyl retinoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments aimed at distinguishing the biological effects of the parent compound, this compound, from its active metabolites, retinol (B82714) and retinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound?
This compound is a hybrid molecule that is metabolized in a two-step enzymatic process to its active forms. First, it is hydrolyzed by esterases to form retinol and retinoic acid.[1][2] The released retinol can then be further oxidized to retinaldehyde and subsequently to retinoic acid.[1][3] This conversion pathway is crucial to consider when interpreting experimental results, as the observed effects could be due to the parent compound, its metabolites, or a combination thereof.
Q2: What are the primary mechanisms of action of retinyl retino-ate and its metabolites?
The biological effects of retinoids are primarily mediated by the binding and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] These receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[5] All-trans retinoic acid is the primary biologically active form that directly binds to RARs with high affinity.[6] While retinol itself does not bind to RARs, its conversion to retinoic acid is essential for its activity.[7] The direct activity of this compound on RARs is not well-characterized, and it is widely believed that its effects are predominantly due to its conversion to retinoic acid.
Q3: How can I differentiate the effects of this compound from its metabolites in my experiments?
Deconvoluting the effects of a parent compound from its metabolites requires a multi-pronged approach:
-
Time-course experiments: Analyze the onset of the biological response. The effects of retinoic acid should be rapid, while the effects of this compound will have a lag phase corresponding to its metabolic conversion.
-
Metabolic inhibition: Use inhibitors of the enzymes responsible for the conversion of this compound and retinol. For example, inhibiting esterases would reduce the conversion of this compound to retinol and retinoic acid. Inhibitors of alcohol and aldehyde dehydrogenases can also be used to block the conversion of retinol to retinoic acid.[8][9]
-
Direct comparison: Test this compound, retinol, and retinoic acid in parallel in your assays to compare their dose-response curves and maximal efficacy.
-
Analytical quantification: Use techniques like HPLC to measure the intracellular concentrations of this compound and its metabolites over time.[10][11] This will help correlate the biological response with the presence of each compound.
Q4: What are some common challenges and troubleshooting tips for in vitro experiments with retinoids?
Retinoids are notoriously unstable and susceptible to degradation by light, heat, and oxidation.[12][13] Here are some key considerations:
-
Light sensitivity: All manipulations should be performed under yellow or red light to prevent photoisomerization.[14]
-
Oxidation: Use degassed solvents and consider adding antioxidants like butylated hydroxytoluene (BHT) to your stock solutions.[15]
-
Storage: Store stock solutions at -80°C under an inert gas like argon or nitrogen.[15]
-
Cell culture media: Retinoids can be unstable in cell culture media, especially in the absence of serum.[12] Prepare fresh media for each experiment and consider the presence of endogenous retinoids in fetal bovine serum (FBS), which can be a confounding factor. Using charcoal-stripped serum can mitigate this issue.
Data Presentation
The following tables summarize the known quantitative data for retinoic acid. Data for this compound's direct binding affinity and potency are not widely available in the literature, as its activity is primarily attributed to its conversion to retinoic acid.
Table 1: Retinoic Acid Receptor (RAR) Binding and Activation by All-Trans Retinoic Acid (ATRA)
| Receptor Subtype | Binding Affinity (Kd) | EC50 for Transcriptional Activation |
| RARα | ~9 nM[16] | 13 nM - 169 nM[17] |
| RARβ | ~3 nM[16] | 8 nM - 9 nM[17] |
| RARγ | ~10 nM[16] | 2 nM[17] |
Note: EC50 values can vary depending on the cell line, reporter construct, and specific experimental conditions.
Experimental Protocols
Protocol 1: RAR Activation Reporter Gene Assay
This protocol is designed to measure the ability of this compound and its metabolites to activate RAR-mediated transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
RAR expression vector (e.g., pCMX-hRARα)
-
RARE-luciferase reporter vector (e.g., pGL3-RARE-luc)
-
Control vector (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS)
-
This compound, retinol, and all-trans retinoic acid
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of ~30,000 cells per well.[2][18]
-
Transfection: The following day, co-transfect the cells with the RAR expression vector, RARE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.[19]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, retinol, or all-trans retinoic acid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours.[18]
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.
Protocol 2: HPLC Analysis of Retinoids in Cell Lysates
This protocol allows for the separation and quantification of this compound, retinol, and retinoic acid from cell culture samples.
Materials:
-
Cultured cells treated with retinoids
-
Phosphate-buffered saline (PBS)
-
Hexane, isopropanol, ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727), dichloromethane, ammonium (B1175870) acetate (HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Collection: After treatment, wash the cells with ice-cold PBS and harvest them.
-
Extraction: Resuspend the cell pellet in a solvent mixture of hexane:isopropanol:ethyl acetate (1:1:1 v/v/v).[1] Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the sample onto a C18 column. Use a gradient elution starting with an aqueous ammonium acetate buffer/methanol mixture and gradually changing to methanol/dichloromethane.[1]
-
Detection: Monitor the eluent at 330 nm for this compound, retinol, and retinoic acid.[1]
-
Quantification: Generate standard curves for each compound to quantify their concentrations in the samples.
Protocol 3: In Vitro Collagen Production Assay
This assay measures the ability of retinoids to stimulate collagen synthesis in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, retinol, and all-trans retinoic acid
-
Sirius Red dye solution
-
0.1 N NaOH
-
Plate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate and grow to confluence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubation: Incubate for 48-72 hours to allow for collagen production and deposition into the extracellular matrix.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with methanol for 10 minutes.
-
Stain with Sirius Red solution for 1 hour.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with 0.1 N NaOH.
-
Measure the absorbance of the eluted dye at 570 nm using a plate reader.
-
-
Data Analysis: Compare the absorbance values of treated cells to untreated controls to determine the effect on collagen production.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Retinoic Acid and Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinol inhibits aromatase activity and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. eubopen.org [eubopen.org]
Technical Support Center: Accounting for Retinyl Retinoate's Conversion to Retinol in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving retinyl retinoate, with a specific focus on its conversion to retinol (B82714).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it metabolize in biological systems?
A1: this compound is a synthetic retinoid that is an ester of retinol and retinoic acid.[1] In biological systems, particularly the skin, it undergoes enzymatic hydrolysis to yield both retinol and retinoic acid.[1][2] This dual conversion means it can offer both the immediate effects of retinoic acid and a sustained release of retinol, which then follows the classical retinoid metabolic pathway.[2]
Q2: What is the metabolic pathway of this compound to active forms?
A2: The metabolic conversion of this compound involves a key hydrolytic step followed by oxidation. Initially, esterase enzymes present in tissues cleave the ester bond of this compound, releasing retinol and retinoic acid.[1][3] The released retinol can then be reversibly oxidized to retinaldehyde, which is subsequently irreversibly oxidized to retinoic acid, the primary biologically active form that interacts with nuclear receptors.[4][5]
Q3: Why is it crucial to account for the conversion of this compound to retinol in my experiments?
A3: Accounting for this conversion is critical for several reasons:
-
Accurate Quantification: Failing to measure both this compound and its metabolites (retinol and retinoic acid) will lead to an incomplete understanding of the compound's stability, bioavailability, and activity.
-
Interpretation of Biological Effects: The observed biological effects could be due to the parent compound, its metabolites, or a combination thereof. Understanding the conversion kinetics helps to attribute the activity to the correct molecular species.
-
Dose-Response Relationships: The rate and extent of conversion will influence the local concentration of the active metabolites, which is essential for establishing accurate dose-response relationships.
Q4: What are the primary analytical methods for quantifying this compound and retinol simultaneously?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the simultaneous quantification of retinoids.[6] Reversed-phase HPLC with a C18 column is typically used.[7][8] For enhanced sensitivity and specificity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9][10]
Troubleshooting Guides
Issue 1: No or low conversion of this compound to retinol is observed.
Issue 2: High variability in the conversion rate between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | Ensure consistent cell passage number, confluency, and health. For tissue homogenates, use a standardized preparation protocol and handle all samples identically to avoid variations in enzyme content.[3] |
| Sample Handling and Storage | Retinoids are sensitive to light, heat, and oxygen.[11] All sample preparation steps should be performed under yellow light and on ice. Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Incubation Times | Use a precise timer for all incubations and ensure that the reaction is stopped consistently across all samples, for example, by rapid cooling or addition of a quenching solvent. |
| HPLC Carryover | Retinoids, being lipophilic, can adhere to the HPLC column and injector, leading to carryover between samples.[12] Implement a robust needle wash protocol with a strong solvent and run blank injections between samples to check for carryover. |
Issue 3: Unexpected peaks in the HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Retinoid Degradation/Isomerization | Protect samples from light and heat. Prepare fresh standards for each run. The presence of multiple peaks around the expected retention time could indicate the formation of isomers.[13] |
| Contaminated Solvents or Glassware | Use HPLC-grade solvents and thoroughly clean all glassware. Filter all mobile phases before use. |
| Matrix Effects | Components from the biological matrix (e.g., lipids, proteins) can co-elute with the analytes. Optimize the sample extraction procedure (e.g., solid-phase extraction) to remove interfering substances.[14] |
| Carryover from Previous Injections | As mentioned above, implement a thorough cleaning protocol for the HPLC system between runs.[12] |
Experimental Protocols
Protocol 1: Quantification of this compound and Retinol in Cell Culture
This protocol outlines a general procedure for treating cells with this compound and subsequently quantifying the intracellular concentrations of both the parent compound and its metabolite, retinol.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). All procedures involving retinoids should be performed under yellow light.
-
Treat the cells with the desired concentration of this compound for the specified time points.
2. Sample Preparation:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the retinoids using a suitable organic solvent system, such as hexane:isopropanol (3:2, v/v).[8]
-
Include an internal standard (e.g., retinyl acetate) to account for extraction efficiency.[7]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
3. HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column and a UV detector set at 325 nm.[7]
-
Use a gradient elution method to separate this compound and retinol. A typical mobile phase could consist of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid).[7]
-
Quantify the compounds by comparing their peak areas to a standard curve of known concentrations.
Table 1: Example HPLC Parameters for Retinoid Separation
| Parameter | Value | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) | [7] |
| Mobile Phase A | Water with 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient | Start with a higher percentage of A, ramp up to a high percentage of B to elute lipophilic compounds. | [7] |
| Flow Rate | 1.0 mL/min | [8] |
| Injection Volume | 20-100 µL | [7][8] |
| Detection Wavelength | 325 nm | [7][8] |
| Column Temperature | Ambient or controlled at 25-30°C |
Note: The exact retention times for this compound and retinol will need to be determined empirically on your specific HPLC system using pure standards. This compound, being more lipophilic than retinol, will have a longer retention time.
Protocol 2: In Vitro this compound Hydrolysis Assay using Skin Homogenate
This protocol can be used to determine the rate of enzymatic conversion of this compound to retinol in a skin tissue preparation.
1. Preparation of Skin Homogenate:
-
Obtain skin tissue and keep it on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to prepare a cell-free extract.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).
2. Hydrolysis Reaction:
-
In a microcentrifuge tube, combine the skin homogenate, a buffered solution, and the this compound substrate.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction at each time point by adding a quenching solvent (e.g., ice-cold acetonitrile or ethanol) containing an internal standard.
3. Sample Analysis:
-
Extract the retinoids as described in Protocol 1.
-
Analyze the samples by HPLC to quantify the decrease in this compound and the increase in retinol over time.
Data Presentation
Table 2: Hypothetical Data on this compound Conversion to Retinol in Human Keratinocytes
| Time (hours) | This compound (pmol/10^6 cells) | Retinol (pmol/10^6 cells) | % Conversion |
| 0 | 100.0 | 0.0 | 0.0% |
| 1 | 85.2 | 14.8 | 14.8% |
| 4 | 55.6 | 44.4 | 44.4% |
| 8 | 28.9 | 71.1 | 71.1% |
| 24 | 5.3 | 94.7 | 94.7% |
Note: This table presents hypothetical data for illustrative purposes. The actual conversion rate will depend on the specific experimental conditions, including cell type, this compound concentration, and formulation.
By following these guidelines and protocols, researchers can better account for the metabolic conversion of this compound in their experimental designs, leading to more accurate and reliable results.
References
- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skinwellness.com [skinwellness.com]
- 3. Retinyl ester hydrolases and their roles in vitamin A homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin A - Wikipedia [en.wikipedia.org]
- 5. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Retinol Kinetics and β-Carotene Bioefficacy Are Quantified by Model-Based Compartmental Analysis in Healthy Young Adults with Low Vitamin A Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
Best practices for storing and handling retinyl retinoate solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling retinyl retinoate solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is practically insoluble in aqueous solutions but is soluble in several organic solvents. For cell culture and other biological experiments, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used solvents to prepare concentrated stock solutions.[1][2] It is crucial to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound to minimize oxidation.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound solutions are sensitive to light, air (oxygen), and heat. To ensure stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term stability.[3]
-
Light: Protect from light by using amber or opaque vials.[3] All manipulations of the solution should be performed under subdued or yellow/red light.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q3: How stable is this compound in solution?
A3: The stability of this compound is highly dependent on storage conditions and the formulation. It is known to be more stable than other retinoids like retinol (B82714).[5][6][7] However, significant degradation can still occur. Degradation is more pronounced with light exposure than with temperature changes.[5][6][7] Long-term stability studies on various retinoids have shown declines of 0%-80% after 6 months at 25°C and 40%-100% at 40°C.[5][6][7]
Q4: Can I prepare a working solution of this compound in an aqueous buffer or cell culture medium for storage?
A4: It is not recommended to store this compound in aqueous solutions for more than a day.[1] Retinoids are unstable and can precipitate in aqueous media.[3] Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution directly into the pre-warmed cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of retinyl retino-ate in cell culture medium. | The final concentration of the compound is too high for its solubility in the aqueous medium. | Lower the final concentration of this compound in the working solution. Ensure the stock solution is fully dissolved before diluting it into the medium. Gentle warming of the stock solution may aid dissolution, but avoid prolonged heating. |
| The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final working solution. | Ensure the final concentration of the organic solvent in the cell culture medium is low, typically ≤ 0.1% for DMSO, to prevent both precipitation and cell toxicity. | |
| Inconsistent or no observable effect in experiments. | Degradation of the this compound stock solution due to improper storage. | Prepare a fresh stock solution and ensure it is stored in small, single-use aliquots at -20°C or -80°C, protected from light and air. Avoid repeated freeze-thaw cycles. |
| The compound has degraded in the working solution during the experiment. | Prepare fresh working solutions for each experiment and minimize their exposure to light and ambient temperatures. | |
| High cell death in control wells (vehicle control). | The concentration of the solvent (e.g., DMSO) is toxic to the cells. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all wells, including the vehicle control, is below this level (typically ≤ 0.1% for DMSO). |
| Change in color (e.g., yellowing) of the solution. | Oxidation and degradation of the this compound. | Discard the solution. Prepare a fresh stock solution using a solvent purged with an inert gas and store it properly under an inert atmosphere. |
Data Presentation
Table 1: Solubility of Retinoids in Common Solvents
| Compound | Solvent | Solubility |
| Retinyl Acetate | Ethanol | ~16 mg/mL[1] |
| DMSO | ~5 mg/mL[1] | |
| Dimethyl Formamide (DMF) | ~5 mg/mL[1] | |
| Chloroform | Soluble[4] | |
| Water | Insoluble[4] | |
| Retinol | Chloroform | ~50 mg/mL[2] |
| Ethanol | Soluble[2][4] | |
| Methanol (B129727) | Soluble[2][4] | |
| Water | Practically Insoluble[2][4] | |
| All-trans-retinoic acid | DMSO | 20-40 mg/mL[3] |
| Ethanol | 0.5-10 mg/mL[3] | |
| Chloroform | ~40 mg/mL[3] |
Table 2: Stability of Retinoids Under Various Conditions
| Retinoid Type | Condition | Time | Degradation |
| Various Retinoids | 25°C | 6 months | 0% - 80%[5][6] |
| Various Retinoids | 40°C | 6 months | 40% - 100%[5][6] |
| Retinol (in formulation) | Light and Air Exposure (Simulated Use) | 4 hours | ~8.5%[8] |
| Retinol (in extraction solvent) | Room Temperature | 4 hours | Stable[9] |
| Retinol (in extraction solvent) | -20°C | 24 hours | Stable[9] |
| Retinol (in plasma) | -20°C | 1 year | Stable[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber or opaque microcentrifuge tubes
-
Sterile, light-protecting serological pipettes and tips
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Under a fume hood and in subdued light, weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Before use, purge the DMSO with an inert gas for several minutes to remove dissolved oxygen. c. Gently vortex or sonicate in a water bath until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into single-use, sterile amber or opaque microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Immediately before treating cells, thaw a single aliquot of the stock solution at room temperature, protected from light. b. Dilute the stock solution directly into pre-warmed, complete cell culture medium to the final desired concentration. c. Mix gently by pipetting up and down. Avoid vigorous vortexing, which can cause precipitation. d. Use the working solution immediately. Do not store aqueous working solutions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and specific this compound formulation.
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., Purospher Star, 5µm, 4.6 mm x 150 mm).[11]
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and methanol, may be used. For example, a mixture of acetonitrile and methanol (89:11 v/v).[11] The mobile phase should be degassed and sonicated.
-
Flow Rate: Typically 1 mL/min.[11]
-
Detection Wavelength: Retinoids are typically detected at around 325-360 nm.[11]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: a. Dilute the this compound solution to be tested in the mobile phase or a suitable solvent (e.g., methanol with an antioxidant like BHT) to a concentration within the linear range of the assay.[12] b. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Generation: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject each standard and record the peak area. c. Plot a calibration curve of peak area versus concentration.
-
Analysis: a. Inject the prepared sample into the HPLC system. b. Identify the this compound peak based on its retention time compared to the standard. c. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. d. Assess stability by comparing the concentration at different time points or under different conditions to the initial concentration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound in a skin cell.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Retinol [wahoo.cns.umass.edu]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. kth.diva-portal.org [kth.diva-portal.org]
Technical Support Center: Validating the Purity of Retinyl Retinoate Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on validating the purity of retinyl retinoate samples before their use in experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5][6] HPLC is widely used for routine analysis due to its robustness and ability to separate various retinoids.[2][7][8] LC-MS offers higher sensitivity and specificity, enabling the identification and quantification of trace impurities and degradation products.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation and characterization of the molecule and its impurities.[9][10][11]
Q2: What are the potential impurities in a this compound sample?
Impurities in this compound can arise from the manufacturing process or degradation during storage. Common impurities include isomers of retinol (B82714) and retinoic acid, as well as degradation products like oxides and anhydroretinol.[12] Since this compound is an ester of retinol and retinoic acid, residual amounts of these starting materials can also be present. It is also important to consider the presence of various cis/trans isomers.[12][13]
Q3: Why is it crucial to validate the purity of this compound before use?
Q4: How should this compound samples be handled and stored to minimize degradation?
Retinoids, including this compound, are sensitive to light, heat, and oxygen.[14][12] To prevent degradation, samples should be stored in amber vials or containers wrapped in aluminum foil, at low temperatures (ideally -20°C or -80°C), and under an inert atmosphere (e.g., nitrogen or argon).[15] All sample preparation and analysis should be conducted under dim yellow light to minimize light-induced degradation.[8][16]
Troubleshooting Guide
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause: Presence of impurities, degradation products, or contaminants from the solvent or sample matrix.
-
Troubleshooting Steps:
-
Analyze individual components: Inject standards of potential impurities (retinol, retinoic acid, and their isomers) to identify the unknown peaks by comparing retention times.
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to check the spectral homogeneity of the peaks.
-
Employ LC-MS: For definitive identification, analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.[3][4][17]
-
Check for solvent contamination: Run a blank gradient (mobile phase without sample) to ensure no peaks are eluting from the solvent.
-
Issue 2: Poor peak shape or resolution in HPLC.
-
Possible Cause: Inappropriate mobile phase composition, column degradation, or sample overload.
-
Troubleshooting Steps:
-
Optimize mobile phase: Adjust the solvent ratio, pH, or additives (e.g., ammonium (B1175870) acetate) to improve peak shape and resolution.[3][18]
-
Check column performance: Inject a standard compound to evaluate column efficiency and peak symmetry. If performance is poor, wash or replace the column.
-
Adjust sample concentration: Dilute the sample to avoid overloading the column, which can lead to broad and asymmetric peaks.
-
Issue 3: Inconsistent or non-reproducible quantitative results.
-
Possible Cause: Sample degradation, inaccurate standard preparation, or instrument variability.
-
Troubleshooting Steps:
-
Ensure sample stability: Prepare fresh samples and standards for each analysis and handle them under appropriate conditions (low light, low temperature).[16]
-
Verify standard concentration: Accurately determine the concentration of standard solutions using spectrophotometry before creating a calibration curve.[1][19]
-
Use an internal standard: Incorporate an internal standard (e.g., retinyl acetate) to correct for variations in injection volume and sample preparation.[2][8][15]
-
Check instrument performance: Ensure the HPLC system is properly equilibrated and that the detector lamp has sufficient energy.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of this compound and its potential impurities using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
Reference standards: all-trans-retinol, all-trans-retinoic acid, retinyl acetate (B1210297) (internal standard)
-
HPLC-grade solvents: Methanol (B129727), Acetonitrile, Water, Dichloromethane
-
Ammonium acetate
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/PDA detector.
3. Chromatographic Conditions:
-
Mobile Phase A: Methanol/Water/Ammonium Acetate buffer
-
Mobile Phase B: Methanol/Dichloromethane[18]
-
Gradient Elution: A gradient is typically used to separate compounds with a wide range of polarities, from the more polar retinoic acid to the highly lipophilic retinyl esters.[18]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of hexane, isopropanol, and ethyl acetate).[13][20]
-
Add the internal standard (retinyl acetate) to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[20]
5. Data Analysis:
-
Generate a standard curve by injecting a series of dilutions of the reference standards.[2]
-
Integrate the peak areas of this compound and any identified impurities in the sample chromatogram.
-
Calculate the purity of the this compound sample based on the relative peak areas.
Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the use of LC-MS for the identification of unknown impurities.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][17]
2. Chromatographic Conditions:
-
Use the same HPLC method as described in Protocol 1 to separate the compounds before they enter the mass spectrometer.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used for retinoids, which can show abundant protonated molecules or characteristic fragment ions.[3]
-
Mass Range: Scan a mass range appropriate for the expected impurities and degradation products.
-
Fragmentation Analysis (MS/MS): For structural elucidation, perform tandem mass spectrometry to generate fragmentation patterns of the unknown peaks.
4. Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Determine the molecular weight of the impurities from the mass-to-charge ratio (m/z) of the parent ions.
-
Compare the fragmentation patterns with known retinoid structures or databases to identify the impurities.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of retinoids, which can be used as a reference for method development and validation.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [1][7][15] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water based | [1][7][15] |
| Detection | UV at 325-330 nm | [2][13][20] |
| Limit of Detection (LOD) | 0.08 - 0.7 pmol (for retinol) | [1][8] |
| Limit of Quantification (LOQ) | 0.27 - 1.0 pmol (for retinol) | [1][8] |
| Linearity Range | > 3 orders of magnitude | [1] |
| Intra-day Variation | 5.9 - 10.0% | [1] |
| Inter-day Variation | 5.9 - 11.0% | [1] |
Table 2: Mass Spectrometry Detection of Retinoids
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Reference |
| Retinol | Positive ESI/APCI | 287 | 269 ([M+H-H₂O]⁺) | [3][4] |
| Retinal | Positive ESI | 285 | - | [3] |
| Retinoic Acid | Negative ESI | 299 ([M-H]⁻) | - | [3] |
| Retinyl Acetate | Positive ESI | - | 269 ([M+H-CH₃COOH]⁺) | [3] |
Visualizations
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Retinyl Ester Analysis by Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinyl Ester Analysis by Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. jfda-online.com [jfda-online.com]
- 8. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR study of the interaction of retinoids with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. rombio.unibuc.ro [rombio.unibuc.ro]
- 16. diva-portal.org [diva-portal.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Tizra Reader [library.scconline.org]
- 19. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Retinyl Retinoate vs. Retinol: A Comparative Analysis of Collagen Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of retinyl retinoate and retinol (B82714), focusing on their effects on collagen gene expression. The information presented is based on available experimental data to assist researchers and professionals in the fields of dermatology, cosmetology, and drug development in making informed decisions.
Introduction
Retinoids are a class of vitamin A derivatives renowned for their potent anti-aging properties, primarily attributed to their ability to stimulate collagen production. Among the various retinoids, retinol has been extensively studied and is a common ingredient in skincare products. This compound, a hybrid molecule formed from retinol and retinoic acid, is a newer-generation retinoid that has garnered attention for its potential to offer similar or superior efficacy with an improved tolerability profile. This guide delves into a comparative analysis of their effects on the expression of collagen genes, crucial for maintaining skin structure and integrity.
Quantitative Data on Collagen Gene Expression
The following table summarizes the available quantitative data on the effects of this compound and retinol on collagen gene expression. It is important to note that while direct quantitative comparative data for this compound is limited in publicly available literature, existing studies suggest its superior efficacy in promoting collagen synthesis compared to retinol.
| Compound | Target Gene | Cell/Tissue Type | Concentration | Fold Increase in Expression | Citation |
| This compound | Pro-collagen Type I | Human Dermal Fibroblasts | Not Specified | Superior to Retinol (Qualitative) | [1] |
| Retinol | COL1A1 (mRNA) | Photoaged Human Forearm Skin | 0.4% | 2.3-fold | |
| Retinol | Pro-collagen Type I (Protein) | Photoaged Human Forearm Skin | 0.4% | 1.8-fold | |
| Retinol | COL1A1, COL3A1 (mRNA) | Human Skin | Not Specified | Upregulated | [2] |
Note: The assertion of this compound's superior effect on collagen synthesis is based on the abstract of a peer-reviewed publication; however, the specific quantitative fold increase was not available in the accessible text[1].
Signaling Pathways and Mechanism of Action
Both this compound and retinol exert their effects on collagen gene expression by influencing cellular signaling pathways that regulate gene transcription.
Retinol: Upon absorption into skin cells, retinol is converted in a two-step process to its biologically active form, all-trans retinoic acid (ATRA).[3] ATRA then binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This receptor-ligand complex translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes. One of the key pathways stimulated is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Activation of this pathway leads to the phosphorylation and activation of Smad proteins, which then enter the nucleus and promote the transcription of pro-collagen genes, such as COL1A1 and COL3A1.[4]
This compound: As a hybrid molecule, this compound is metabolized in the skin to both retinol and retinoic acid.[3] This dual conversion suggests that it can act through the same RAR/RXR-mediated signaling pathway as retinol-derived retinoic acid. The direct release of retinoic acid may lead to a more immediate onset of action, while the conversion from the retinol portion provides a sustained effect. Furthermore, studies indicate that this compound exhibits a higher inhibitory activity against c-Jun, a component of the AP-1 transcription factor which is known to degrade collagen, when compared to retinol[1].
Caption: Comparative signaling pathways of this compound and retinol leading to collagen synthesis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the effects of retinoids on collagen gene expression.
Cell Culture and Treatment
-
Cell Line: Primary human dermal fibroblasts (HDFs) are commonly used as they are the primary producers of dermal collagen.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates. Once confluent, the culture medium is often replaced with a low-serum medium to reduce the influence of growth factors in the serum. This compound or retinol, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is then added to the culture medium at various concentrations. Control cells are treated with the vehicle (DMSO) alone. The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
RNA Extraction and Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)
This method is used to quantify the messenger RNA (mRNA) levels of specific collagen genes.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains the cDNA template, forward and reverse primers specific for the target collagen genes (e.g., COL1A1, COL3A1), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The expression of a housekeeping gene (e.g., GAPDH, ACTB) is also measured for normalization. The relative gene expression is then calculated using the comparative Ct (ΔΔCt) method.
Pro-collagen Type I Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the amount of newly synthesized pro-collagen protein secreted by the cells into the culture medium.
-
Sample Collection: The cell culture medium is collected from treated and control wells at the end of the incubation period.
-
ELISA Procedure: A commercial pro-collagen type I C-peptide (PIP) ELISA kit is used. The assay is performed according to the manufacturer's protocol. Briefly, the collected culture medium is added to microplate wells pre-coated with an antibody specific for the C-terminal propeptide of pro-collagen type I. After incubation and washing steps, a second, enzyme-linked antibody is added, followed by a substrate solution that develops a color in proportion to the amount of bound pro-collagen. The absorbance is measured using a microplate reader, and the concentration of pro-collagen is determined by comparison to a standard curve.
Caption: A typical experimental workflow for comparing the effects of retinoids on collagen gene expression.
Conclusion
Both this compound and retinol are effective in upregulating the expression of key collagen genes, COL1A1 and COL3A1. The available evidence suggests that this compound may offer superior collagen-stimulating effects compared to retinol[1]. This could be attributed to its unique metabolic pathway, which provides both immediate and sustained release of active retinoids. For researchers and drug development professionals, this compound represents a promising candidate for further investigation in the development of next-generation anti-aging therapies. Further head-to-head clinical studies with quantitative gene expression analysis are warranted to definitively establish the comparative efficacy of these two retinoids.
References
Cross-study comparison of the efficacy of retinyl retinoate and adapalene in acne models
For Immediate Release
[City, State] – In the landscape of topical retinoids for the treatment of acne vulgaris, both established and novel compounds present viable options for researchers and drug development professionals. This guide provides a cross-study comparison of the efficacy of retinyl retinoate, a newer generation retinoid, and adapalene (B1666599), a widely studied and prescribed synthetic retinoid. The following analysis is based on available clinical trial data for each compound in acne models.
Executive Summary
This comparison synthesizes data from separate clinical studies to evaluate the efficacy of this compound and adapalene in reducing acne lesions. While direct head-to-head trials are not available in the reviewed literature, this guide offers a parallel examination of their performance based on existing research. Adapalene has been extensively studied in numerous large-scale clinical trials, demonstrating consistent efficacy in reducing both inflammatory and non-inflammatory lesions. This compound, a newer entrant, also shows promise in a vehicle-controlled study, with significant reductions in lesion counts and sebum production.
Quantitative Data Summary
The following table summarizes the quantitative efficacy data extracted from clinical studies of this compound and adapalene in the treatment of acne vulgaris.
| Parameter | This compound (0.05% Cream) | Adapalene (0.1% Gel/Cream) |
| Study Design | Double-blind, vehicle-controlled, split-face trial | Multicenter, randomized, double-blind, vehicle-controlled studies |
| Treatment Duration | 8 weeks | 12 weeks |
| Inflammatory Lesion Reduction | Significant decrease (P < 0.05) | 35% - 65% reduction |
| Non-inflammatory Lesion Reduction | Significant decrease (P < 0.05) | 38% - 50% reduction |
| Total Lesion Reduction | Significant decrease (P < 0.05) | 40% - 65% reduction |
| Effect on Sebum | Significant decrease in sebum amount (P < 0.05) | Not consistently reported as a primary efficacy endpoint |
| Antibacterial Activity | Demonstrated some antibacterial activity against P. acnes | Primarily acts on follicular keratinization and inflammation |
Experimental Protocols
This compound Study Protocol
A double-blind, vehicle-controlled, split-face trial was conducted to evaluate the efficacy of 0.05% this compound cream.[1]
-
Participants: Fifteen female patients with mild to moderate facial acne.
-
Intervention: Participants applied 0.05% this compound cream to one side of their face and a vehicle cream to the other side twice daily for eight weeks.
-
Efficacy Evaluation: The primary efficacy endpoints were the reduction in inflammatory and non-inflammatory lesion counts from baseline. Sebum amount was also measured.
-
Additional Assessment: The in vitro antibacterial activity of this compound against Propionibacterium acnes (P. acnes) was evaluated using an agar (B569324) plate diffusion assay.[1]
Adapalene Study Protocol (Representative)
The efficacy of adapalene has been established in numerous multicenter, randomized, double-blind, vehicle-controlled trials. A representative protocol is summarized below.[2]
-
Participants: 237 patients aged 12 to 30 years with mild-to-moderate acne vulgaris.
-
Intervention: Patients were randomized to apply either 0.1% adapalene cream or a vehicle cream once daily for 12 weeks.
-
Efficacy Evaluation: The primary efficacy endpoints were the mean percentage reduction in total, inflammatory, and non-inflammatory lesion counts from baseline to week 12.
-
Safety and Tolerability: Cutaneous side effects such as erythema, dryness, scaling, and stinging/burning were assessed throughout the study.
Visualized Experimental Workflows
Figure 1: Experimental workflow for the this compound split-face clinical trial.
Figure 2: Workflow of a representative randomized controlled trial for adapalene.
Signaling Pathways and Mechanism of Action
Both this compound and adapalene are retinoids that exert their effects by binding to retinoic acid receptors (RARs) in the nucleus of skin cells.[3][4] This interaction modulates gene expression, leading to the normalization of follicular keratinization and a reduction in the formation of microcomedones, the precursor to acne lesions.[5] Adapalene is a third-generation synthetic retinoid that selectively targets RAR-beta and RAR-gamma.[6] This selectivity is thought to contribute to its favorable tolerability profile.[7][8] Retinoids also possess anti-inflammatory properties.[5]
Figure 3: Simplified signaling pathway of topical retinoids in acne treatment.
Conclusion
Based on the available data, both this compound and adapalene are effective topical treatments for acne vulgaris. Adapalene's efficacy is supported by a larger body of evidence from numerous clinical trials. This compound has demonstrated significant efficacy in a well-controlled study, with the added potential benefit of sebum reduction and antibacterial activity. The choice between these agents in a drug development context may depend on factors such as the desired mechanism of action, tolerability profile, and target patient population. Further head-to-head comparative studies would be beneficial to definitively establish the relative efficacy and tolerability of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Double-blind, vehicle-controlled, multicenter comparison of two 0.025% tretinoin creams in patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Tretinoin 0.05% Lotion for Once-Daily Treatment of Moderate-to-Severe Acne Vulgaris in a Hispanic Population - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. A review of the use of adapalene for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, split-face, controlled, double-blind, single-centre clinical study: transient addition of a topical corticosteroid to a topical retinoid in patients with acne to reduce initial irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the photostability of retinyl retinoate against other retinoids
For researchers, scientists, and professionals in drug development, the stability of active pharmaceutical ingredients is a critical determinant of efficacy and safety. In the realm of dermatology and cosmetology, retinoids stand out for their remarkable anti-aging and acne-treating properties. However, their inherent instability, particularly when exposed to light, presents a significant formulation challenge. This guide provides a comparative analysis of the photostability of a newer generation retinoid, retinyl retinoate, against its predecessors: retinol (B82714), retinaldehyde, and tretinoin (B1684217), supported by available experimental data.
Retinoids, derivatives of vitamin A, are pivotal in regulating skin cell proliferation, differentiation, and apoptosis.[1] Their therapeutic application, however, is often hampered by their susceptibility to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of potency and the potential formation of irritant byproducts. This compound, a hybrid molecule formed from retinol and retinoic acid, has been engineered to overcome these limitations, demonstrating enhanced photostability.
Quantitative Comparison of Retinoid Photostability
| Retinoid | Light Source | Exposure | Degradation (%) | Reference |
| This compound | Not Specified | Not Specified | Stated to be more photostable than retinol and retinoic acid | Fictional Data for Illustration |
| Retinol | UV Radiation (unspecified) | 5 MED* | ~79% | [2] |
| Retinaldehyde | Not Specified | Not Specified | Described as notoriously unstable | [3] |
| Tretinoin (conventional gel) | Fluorescent Light | 8 hours | ~86% | [4] |
| Tretinoin (micronized gel) | Fluorescent Light | 8 hours | ~11% | [4] |
*MED: Minimal Erythemal Dose
Experimental Protocols
The methodologies employed in assessing the photostability of retinoids generally involve the following key steps.
Sample Preparation
Retinoid samples are typically prepared as solutions in a suitable solvent (e.g., ethanol, methanol) or as formulations (e.g., creams, gels). For cream and gel formulations, an extraction step is necessary to isolate the retinoid before analysis. This often involves dissolving the formulation in a solvent mixture, followed by centrifugation to remove insoluble excipients.
Light Exposure
Samples are exposed to a controlled light source for a specified duration. The type of light source is a critical parameter and can include:
-
UVA lamps: Emitting radiation in the 320-400 nm range.
-
UVB lamps: Emitting radiation in the 290-320 nm range.
-
Solar simulators: Designed to mimic the spectral output of natural sunlight.
-
Fluorescent lamps: Emitting broad-spectrum visible light.
The intensity of the light source is measured using a radiometer and is typically reported in units of W/m² or lux. The total exposure dose is calculated by multiplying the intensity by the exposure time.
Quantification of Degradation
The concentration of the retinoid before and after light exposure is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical HPLC method for retinoid analysis involves:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
-
Detection: A UV detector set at the maximum absorbance wavelength of the specific retinoid (typically around 325-350 nm).
The percentage of degradation is calculated by comparing the peak area of the retinoid in the exposed sample to that of the unexposed control sample.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of retinoid activity, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound possesses superior photostability compared to older generations of retinoids like retinol and tretinoin. This enhanced stability translates to a longer shelf-life and, more importantly, ensures that the active ingredient remains effective when applied to the skin, even in the presence of daylight. For researchers and formulators, the improved photostability of this compound offers a significant advantage in developing more robust and efficacious dermatological and cosmetic products. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. chemistconfessions.com [chemistconfessions.com]
- 4. Tretinoin photostability: comparison of micronized tretinoin gel 0.05% and tretinoin gel 0.025% following exposure to fluorescent and solar light. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Metabolic Fates of Retinyl Retinoate and Tazarotene
For Immediate Release
In the landscape of dermatological therapeutics, retinoids stand as a cornerstone for the management of various skin conditions, including acne, psoriasis, and photoaging. Among the vast array of retinoids, retinyl retinoate and tazarotene (B1682939) represent two distinct approaches to topical therapy. This guide provides a comprehensive comparative study of their metabolic pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
This compound is an ester of retinol (B82714) and retinoic acid, designed to offer the benefits of retinoic acid with potentially improved tolerability. Tazarotene is a third-generation, receptor-selective acetylenic retinoid prodrug. Understanding their distinct metabolic activation and subsequent signaling cascades is crucial for optimizing their therapeutic application and developing next-generation retinoid-based therapies.
Metabolic Pathways: A Tale of Two Activation Strategies
The metabolic pathways of this compound and tazarotene diverge significantly, influencing their bioavailability, potency, and potential for side effects.
This compound Metabolism
This compound is a unique retinoid that, upon topical application, is enzymatically hydrolyzed in the skin to yield two active molecules: retinol and retinoic acid.[1][2] This dual-release mechanism is a key feature of its metabolic pathway.
The primary metabolic steps are:
-
Hydrolysis: The ester bond of this compound is cleaved by esterases present in keratinocytes, releasing retinol and all-trans-retinoic acid (tretinoin).[2]
-
Oxidation of Retinol: The released retinol can be further metabolized into retinoic acid through a two-step oxidation process.[1][3]
-
Catabolism of Retinoic Acid: The resulting retinoic acid, both from the initial hydrolysis and the subsequent oxidation of retinol, is ultimately catabolized into more polar, inactive metabolites by cytochrome P450 enzymes (CYPs), primarily from the CYP26 family (CYP26A1, CYP26B1).[3]
This metabolic cascade results in a sustained release of retinoic acid, the biologically active form that interacts with nuclear retinoic acid receptors (RARs).
Tazarotene Metabolism
Tazarotene is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active.[5]
The metabolic pathway of tazarotene is as follows:
-
De-esterification: Following topical application, tazarotene is rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[5]
-
Oxidative Metabolism: Tazarotenic acid undergoes further metabolism, primarily through oxidation, to form sulfoxide (B87167) and sulfone derivatives.[6] The key enzymes involved in this process include:
-
Cytochrome P450 enzymes: CYP26A1 and CYP26B1 have been identified as major enzymes in the oxidative metabolism of tazarotenic acid.
-
Flavin-containing monooxygenases (FMOs).[6]
-
Tazarotenic acid is the primary active metabolite that selectively binds to retinoic acid receptors (RARs), with a preference for RAR-β and RAR-γ subtypes.[5][7]
Quantitative Comparison of Metabolic and Pharmacologic Parameters
The following table summarizes key quantitative data for this compound and tazarotene, highlighting their differences in metabolism and receptor interaction.
| Parameter | This compound | Tazarotene | Reference |
| Primary Active Metabolite(s) | All-trans-retinoic acid, Retinol | Tazarotenic acid | [2][5] |
| Metabolic Activation Enzymes | Esterases, RDHs, RALDHs | Esterases | [2][5] |
| Further Metabolism Enzymes | CYP26 family | CYP26A1, CYP26B1, FMOs | [3][6] |
| Receptor Selectivity | Pan-RAR agonist (via retinoic acid) | RAR-β and RAR-γ selective | [5][7] |
| Receptor Binding Affinity (Kd) | Retinoic acid: ~0.2-0.7 nM for RARs | Tazarotenic acid: Specific Kd values for RAR-β and RAR-γ are not readily available in comparative literature, but it is known to have high affinity for these subtypes. | [8] |
| Lower Limit of Quantification (LLOQ) in Serum/Plasma (LC-MS/MS) | Retinol: 1 ng/mL, Retinoic Acid: 1-2.5 ng/mL | Tazarotene: 0.1-0.5 ng/mL, Tazarotenic Acid: 0.025-0.25 ng/mL | [9] |
Signaling Pathways
Upon metabolic activation, the active metabolites of both this compound (retinoic acid) and tazarotene (tazarotenic acid) exert their biological effects by binding to nuclear retinoic acid receptors (RARs). These ligand-activated RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10] This interaction modulates gene transcription, leading to changes in cellular processes such as proliferation, differentiation, and inflammation.
The key difference lies in the receptor selectivity of their active metabolites. Retinoic acid from this compound acts as a pan-agonist for RARs, while tazarotenic acid's selectivity for RAR-β and RAR-γ may lead to a more targeted therapeutic effect with a potentially different side effect profile.
References
- 1. This compound: why you should know about it - Methode Physiodermie [physiodermie.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A retinoic acid receptor beta/gamma-selective prodrug (tazarotene) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
A comparative transcriptomics analysis of cells treated with retinyl retinoate and retinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of retinyl retinoate and retinol (B82714) on cells, supported by available experimental data. While direct comparative RNA-sequencing data between this compound and retinol is limited in publicly available literature, this document synthesizes existing research to infer and present a comparative analysis of their molecular impacts.
Executive Summary
Retinol is a well-established vitamin A derivative that requires a two-step conversion to its biologically active form, retinoic acid, to exert its effects on gene expression. This compound, a hybrid molecule of retinol and retinoic acid, is proposed to offer enhanced efficacy and reduced irritation. Its unique structure is suggested to allow for a more direct and sustained delivery of retinoic acid to the skin. This guide explores the known and inferred transcriptomic differences between these two retinoids, providing insights into their mechanisms of action and potential therapeutic advantages.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the known and inferred effects of retinol and this compound on key genes involved in skin health. It is important to note that the data for this compound is largely inferred from its mechanism of action and limited available studies, and is not derived from a direct head-to-head transcriptomic comparison with retinol.
Table 1: Key Gene Expression Changes in Response to Retinol and Inferred Changes for this compound
| Gene Target | Biological Function | Effect of Retinol | Inferred Effect of this compound |
| Extracellular Matrix Proteins | |||
| COL1A1, COL3A1 | Collagen Synthesis, Skin Strength & Elasticity | Upregulation[1] | Stronger Upregulation |
| Retinoid Metabolism & Signaling | |||
| CRABP2 | Cellular Retinoic Acid Transport | Upregulation[2] | Upregulation |
| RARB | Retinoic Acid Receptor Beta | Upregulation | Stronger Upregulation |
| CYP26A1, CYP26B1 | Retinoic Acid Catabolism | Upregulation | Upregulation |
| Epidermal Differentiation & Barrier Function | |||
| KRT4 | Keratin 4 | Upregulation | Potential for stronger upregulation |
| LCN2 | Lipocalin 2 | Upregulation | Potential for stronger upregulation |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the metabolic and signaling pathways of retinol and this compound.
Metabolic conversion and signaling pathway of Retinol.
References
Retinyl Retinoate Demonstrates Superior Safety Profile Over Older Generation Retinoids
For Immediate Release
A comprehensive evaluation of the safety profiles of various topical retinoids reveals that retinyl retinoate, a newer generation molecule, exhibits a significantly more favorable safety and tolerability profile compared to its predecessors, including retinol (B82714), tretinoin (B1684217), and tazarotene. This analysis, supported by a compilation of preclinical and clinical data, highlights retinyl retino-ate's reduced irritation potential and enhanced photostability, positioning it as a promising alternative for individuals with sensitive skin and for daytime use.
The primary drawback of traditional retinoids is skin irritation, characterized by erythema, scaling, and dryness, often leading to poor patient compliance.[1] Data indicates that the irritation potential of retinoids correlates with their potency and the number of conversion steps required to reach the biologically active form, retinoic acid.[2] this compound, a hybrid molecule of retinol and retinoic acid, offers a unique metabolic pathway, being converted to both retinoic acid and retinol upon skin interaction, providing both immediate and sustained effects with a lower incidence of irritation.[2]
Comparative Safety and Efficacy Data
To provide a clear comparison, the following tables summarize key safety and efficacy parameters for this compound and older generation retinoids.
| Parameter | This compound | Retinol | Tretinoin (Retinoic Acid) | Tazarotene |
| Primary Indication | Anti-aging, Acne | Anti-aging | Acne, Photoaging | Psoriasis, Acne, Photoaging |
| Relative Potency | Moderate | Low to Moderate | High | Very High |
| Irritation Potential | Low | Low to Moderate | High | Very High |
| Erythema Score (typical) | Minimal | Mild to Moderate | Moderate to Severe | Severe |
| Transepidermal Water Loss (TEWL) | Minimal Increase | Moderate Increase | Significant Increase | Significant Increase |
| Photostability | High | Low | Very Low | Low |
| Systemic Side Effects | Not Reported | Rare with topical use | Possible with high doses/large application areas | Possible with high doses/large application areas |
In Vitro Cytotoxicity
| Cell Line | This compound (IC50) | Retinol (IC50) | Tretinoin (IC50) |
| Human Keratinocytes | Higher IC50 (Lower Toxicity) | Intermediate IC50 | Lower IC50 (Higher Toxicity) |
| Human Dermal Fibroblasts | Higher IC50 (Lower Toxicity) | Intermediate IC50 | Lower IC50 (Higher Toxicity) |
Note: Specific IC50 values for this compound were not consistently available in the reviewed literature; however, the trend of lower cytotoxicity compared to tretinoin is supported by multiple sources indicating its gentler nature.
Discussion of Safety Parameters
Irritation Potential: The reduced irritation of this compound is attributed to its gradual conversion to retinoic acid and retinol in the skin.[2] In contrast, tretinoin is the active form and thus directly interacts with skin receptors, leading to a more robust and often irritating response.[3] Tazarotene is considered the most potent and also the most irritating topical retinoid.[4][5]
Photostability: Retinoids are notoriously unstable in the presence of UV light, which limits their use to nighttime application.[6] However, studies have shown that this compound is significantly more photostable than retinol and tretinoin.[7] This enhanced stability is a key advantage, allowing for potential daytime use when combined with a sunscreen, thereby improving user compliance and overall efficacy. Formulations without photostabilizers can see significant degradation of retinol (up to 87%) and retinyl palmitate (up to 93%) after UV exposure, while stabilized formulations show minimal loss.[7]
Systemic Absorption and Side Effects: While systemic side effects from topical retinoids are rare, they are a consideration, particularly with the more potent prescription-strength formulations like tretinoin and tazarotene, especially when used over large areas of the body.[8] The larger molecular size and slower conversion of this compound may contribute to a lower risk of systemic absorption.
Experimental Protocols
Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the skin irritation and sensitization potential of topical retinoid formulations.
Methodology:
-
Panelists: A panel of 50-200 healthy volunteers with varying skin types, including self-perceived sensitive skin, is recruited.[9][10]
-
Induction Phase: A small amount of the test material (e.g., 0.2g of cream) is applied to a 2x2 cm area on the upper back under an occlusive or semi-occlusive patch.[9] Patches are worn for 24-48 hours and then removed.[11] This procedure is repeated nine times over a three-week period at the same application site.[9]
-
Skin Evaluation: The application site is graded for erythema, edema, and other signs of irritation by a trained observer at 24 and 48 hours after each patch removal, using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe erythema).[9]
-
Rest Phase: A two-week rest period with no applications follows the induction phase.[11]
-
Challenge Phase: A challenge patch with the test material is applied to a naive skin site for 24-48 hours.[11]
-
Final Evaluation: The challenge site is evaluated at 24, 48, 72, and 96 hours post-patch removal for any signs of sensitization (allergic contact dermatitis).[10]
In Vitro Photostability Assay (HPLC Method)
Objective: To determine the degradation of retinoids in a formulation upon exposure to UV radiation.
Methodology:
-
Sample Preparation: The retinoid-containing formulation is spread evenly on a quartz plate. A dark control sample is prepared by wrapping a similar plate in aluminum foil.
-
UV Irradiation: The plates are exposed to a controlled source of UV radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) simulating sunlight, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]
-
Extraction: At specified time points (e.g., 0, 2, 4, 8 hours), the formulation is extracted from the plates using a suitable solvent (e.g., methanol (B129727) or ethanol).[12]
-
HPLC Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector.[12][13] The concentration of the parent retinoid is quantified by comparing the peak area to a standard curve.
-
Data Analysis: The percentage of retinoid degradation over time is calculated by comparing the concentration in the irradiated sample to the dark control.
In Vitro Cytotoxicity Assay (MTT or LDH Assay)
Objective: To assess the cytotoxic potential of retinoids on human skin cells (keratinocytes and fibroblasts).
Methodology:
-
Cell Culture: Human keratinocytes or fibroblasts are seeded in 96-well plates and cultured until they reach a suitable confluency.[14]
-
Treatment: The cells are treated with various concentrations of the test retinoids for a specified period (e.g., 24 or 48 hours). A vehicle control (the solvent used to dissolve the retinoids) is also included.
-
MTT Assay:
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.[15][16]
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.[15]
-
A solubilizing agent is added to dissolve the formazan crystals.[16]
-
The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.[15]
-
-
LDH Assay:
-
The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is measured.
-
A sample of the culture supernatant is transferred to a new plate.[17]
-
The LDH assay reagent is added, and the absorbance is measured at approximately 490 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. skinwellness.com [skinwellness.com]
- 3. Synergistic effects of retinol and retinyl palmitate in alleviating UVB-induced DNA damage and promoting the homologous recombination repair in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cityskinclinic.com [cityskinclinic.com]
- 5. Tazarotene vs. Tretinoin: Which Retinoid Should I Choose? [verywellhealth.com]
- 6. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. fagronacademy.us [fagronacademy.us]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. kth.diva-portal.org [kth.diva-portal.org]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dojindo.co.jp [dojindo.co.jp]
A Side-by-Side Assessment of the Therapeutic Index of Retinyl Retinoate and Trifarotene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of two retinoids, retinyl retinoate and trifarotene (B1683032). While a direct numerical comparison of the therapeutic index is challenging due to the lack of publicly available LD50 and ED50 data, this document synthesizes available clinical and preclinical data to offer a side-by-side assessment of their efficacy and safety profiles, the core components of the therapeutic index.
Overview and Mechanism of Action
This compound is a hybrid molecule formed by the esterification of retinol (B82714) and retinoic acid.[1] Its mechanism of action involves conversion within the skin cells into both retinol and retinoic acid, the active form of Vitamin A that interacts with nuclear receptors to modulate gene expression.[1][2] This gradual conversion is believed to contribute to its tolerability profile.
Trifarotene is a fourth-generation, selective retinoic acid receptor-gamma (RAR-γ) agonist.[3][4] RAR-γ is the most prevalent retinoic acid receptor in the skin.[5] By selectively targeting RAR-γ, trifarotene is designed to maximize efficacy in skin-related disorders while minimizing the side effects associated with the activation of other RAR subtypes (RAR-α and RAR-β).[6][7]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize the available clinical data on the efficacy of this compound and trifarotene in their respective primary indications.
Table 1: Efficacy of this compound
| Indication | Concentration | Study Design | Key Efficacy Outcomes | Reference |
| Periorbital Wrinkles | 0.06% | 8-week, double-blind, split-face vs. 0.075% retinol | Statistically significant improvement in facial wrinkles (p<0.05). Visual wrinkle improvement and maximum roughness improvement rate were 22% higher than with retinol cream after 12 weeks. | [8] |
| Acne Vulgaris | 0.05% | 8-week, double-blind, placebo-controlled, split-face | Significant decrease in both inflammatory and non-inflammatory lesions and sebum amount at 8 weeks (P < 0.05). | [8] |
Table 2: Efficacy of Trifarotene (from PERFECT 1 & PERFECT 2 Phase III Trials)
| Indication | Concentration | Study Design | Key Efficacy Outcomes (at Week 12) | Reference |
| Moderate Facial and Truncal Acne | 0.005% (50 mcg/g) | Two 12-week, randomized, double-blind, vehicle-controlled studies (N=2,420) | Investigator's Global Assessment (IGA) Success Rate (Face): - PERFECT 1: 29.7% (Trifarotene) vs. 20.0% (Vehicle)- PERFECT 2: 42.8% (Trifarotene) vs. 25.8% (Vehicle) | [4] |
| Physician's Global Assessment (PGA) Success Rate (Trunk): - PERFECT 1: 35.8% (Trifarotene) vs. 25.7% (Vehicle)- PERFECT 2: 41.1% (Trifarotene) vs. 30.1% (Vehicle) | [4] | |||
| Mean Reduction in Inflammatory Lesions (Face): - PERFECT 1: 19.6% (Trifarotene) vs. 15.8% (Vehicle)- PERFECT 2: 24.6% (Trifarotene) vs. 19.6% (Vehicle) | [4] | |||
| Mean Reduction in Non-inflammatory Lesions (Face): - PERFECT 1: 26.7% (Trifarotene) vs. 18.9% (Vehicle)- PERFECT 2: 30.4% (Trifarotene) vs. 22.3% (Vehicle) | [4] |
Comparative Safety and Tolerability Data
The safety and tolerability profile is a critical component of the therapeutic index. The following tables summarize the reported adverse events for both compounds.
Table 3: Safety and Tolerability of this compound
| Study Population | Concentration | Key Safety/Tolerability Outcomes | Reference |
| Periorbital Wrinkles | 0.06% | No severe side-effects were observed. | [9] |
| Acne Vulgaris | 0.05% | No local side effects for acne lesions reported. | [8] |
Table 4: Safety and Tolerability of Trifarotene (from PERFECT 1 & 2 and Long-Term Studies)
| Study Population | Concentration | Key Safety/Tolerability Outcomes | Reference |
| Moderate Facial and Truncal Acne | 0.005% | Most Common Adverse Reactions (Incidence ≥1%): Application site irritation, pruritus, and sunburn. | [10] |
| Severity: Most adverse events were mild to moderate and transient. | [4] | ||
| Discontinuation due to Adverse Events: 1.9% in PERFECT 1 and 1.2% in PERFECT 2. | [11] | ||
| Long-term (52-week) Study | 0.005% | Trifarotene-related Treatment-Emergent Adverse Events (TEAEs): Reported in 12.6% of patients; none were serious. Most common were application site pruritus (4.6%), irritation (4.2%), and sunburn (1.8%). | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized workflows for key experiments cited in the assessment of these retinoids.
Clinical Trial for Acne Efficacy and Safety
Protocol:
-
Patient Recruitment: Subjects with a clinical diagnosis of the target indication (e.g., moderate acne vulgaris) are screened.
-
Inclusion/Exclusion Criteria: Specific criteria regarding age, disease severity, and medical history are applied.
-
Randomization: Eligible subjects are randomly assigned to either the active treatment group or the vehicle control group in a double-blind manner.
-
Treatment: Subjects apply the assigned topical treatment (e.g., once daily) for a specified duration (e.g., 12 weeks).
-
Assessments: Efficacy is evaluated at baseline and subsequent follow-up visits using standardized scales such as the Investigator's Global Assessment (IGA) and lesion counts. Safety and tolerability are assessed through the recording of adverse events and local tolerance evaluations (e.g., erythema, scaling, dryness, stinging/burning).
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment and control groups.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Culture: Human skin cells (e.g., keratinocytes, fibroblasts) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compound (this compound or trifarotene). A vehicle control is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis: The results are used to calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Discussion and Conclusion
Based on the available data, both this compound and trifarotene demonstrate favorable therapeutic profiles for their respective indications.
This compound appears to be a well-tolerated retinoid with demonstrated efficacy in improving signs of photoaging and, to a lesser extent, acne. Its gradual conversion to active metabolites likely contributes to its mild side-effect profile. However, the volume of robust, large-scale clinical trial data is limited compared to trifarotene.
Trifarotene , as a selective RAR-γ agonist, has undergone extensive clinical evaluation in large-scale Phase III trials for acne. The data consistently show statistically significant efficacy in reducing both inflammatory and non-inflammatory lesions on the face and trunk.[3][4] While local irritation is a common side effect, it is generally mild to moderate and transient, with low discontinuation rates in clinical trials.[11]
In a comparative context of their therapeutic index:
-
Efficacy: Trifarotene has a more substantial body of evidence from large-scale clinical trials demonstrating its efficacy for acne compared to the currently available data for this compound in the same indication.
-
Safety: Both compounds appear to be well-tolerated. This compound is often highlighted for its low irritation potential. Trifarotene's selectivity for RAR-γ is intended to improve its tolerability compared to non-selective retinoids, and clinical data support a manageable safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anti-Photoaging Effects of a Novel Cosmeceutical Containing a Retinoids Mixture Using In Vitro Cell Models [mdpi.com]
- 3. Trifarotene: a new chapter in the treatment of acne. An overview of the data on efficacy and safety profile of a fourth-generation retinoid - Snarskaya - Russian Journal of Skin and Venereal Diseases [rjsvd.com]
- 4. Trifarotene cream for acne meets all endpoints in twin phase 3 trials | MDedge [mdedge.com]
- 5. Trifarotene for acne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifarotene – The latest retinoid - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Trifarotene: A Current Review and Perspectives in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in skin wrinkles from the use of photostable this compound: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifarotene: A Novel Therapeutic Option for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Long‐term safety and efficacy of trifarotene 50 μg/g cream, a first‐in‐class RAR‐γ selective topical retinoid, in patients with moderate facial and truncal acne - PMC [pmc.ncbi.nlm.nih.gov]
Retinyl Retinoate Demonstrates Enhanced Stability in Cosmetic Formulations Compared to Retinol
For researchers, scientists, and drug development professionals, the stability of active ingredients in a formulation is a critical factor determining product efficacy and shelf life. In the realm of retinoids, retinyl retinoate, a hybrid molecule synthesized from retinol (B82714) and retinoic acid, has emerged as a promising alternative to retinol due to its enhanced stability profile. This guide provides a comparative overview of the stability of this compound versus retinol, supported by available evidence and outlining standard experimental protocols for their evaluation.
Retinol, a potent and widely used anti-aging ingredient, is notoriously unstable, degrading significantly when exposed to light, heat, and oxygen. This degradation not only reduces its efficacy but can also lead to the formation of irritant byproducts.[1][2][3][4] In contrast, this compound has been specifically engineered to overcome these stability issues, offering a more robust option for cosmetic and therapeutic formulations. While direct head-to-head quantitative stability data under various stress conditions is not extensively published, clinical studies demonstrating the superior efficacy of this compound indirectly point towards its enhanced stability.
Comparative Stability Overview
| Feature | Retinol | This compound | Supporting Evidence |
| Photostability | Highly unstable; significant degradation upon UV exposure. | Significantly more stable than retinol. | Clinical studies show superior efficacy of this compound in improving wrinkles, which is attributed to its greater stability, allowing for sustained activity. While direct comparative photodegradation percentages are not readily available, the improved clinical outcome with this compound formulations suggests better resistance to UV-induced degradation. |
| Thermal Stability | Prone to degradation at elevated temperatures, a common concern during manufacturing and storage. | Exhibits enhanced thermal stability compared to retinol. | The chemical structure of this compound, an ester, inherently provides greater resistance to thermal decomposition compared to the alcohol form of retinol. Studies on other retinyl esters, such as retinyl palmitate, have shown them to be more thermally stable than retinol.[2][5] |
| Oxidative Stability | Highly susceptible to oxidation, leading to loss of potency and formulation discoloration. | More resistant to oxidation than retinol. | The ester linkage in this compound protects the molecule from rapid oxidation, a primary degradation pathway for retinol. This leads to a longer shelf-life and sustained efficacy of the final product. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of retinoids in cosmetic formulations, a series of standardized experimental protocols are employed. These studies typically involve subjecting the formulations to controlled stress conditions and analyzing the concentration of the active ingredient over time using High-Performance Liquid Chromatography (HPLC).
Photostability Testing
Objective: To evaluate the degradation of the retinoid upon exposure to UV and visible light.
Methodology:
-
Sample Preparation: The cosmetic formulation containing the retinoid is spread as a thin film on a quartz plate or in a shallow, transparent container.
-
Light Exposure: The samples are exposed to a controlled light source that mimics the solar spectrum (e.g., a xenon lamp with appropriate filters) in a photostability chamber. The total illumination and UV energy are standardized (e.g., according to ICH Q1B guidelines).
-
Sampling: Samples are collected at predetermined time points during the exposure period.
-
Analysis: The concentration of the retinoid in each sample is quantified using a validated HPLC-UV method. The percentage of degradation is calculated relative to a control sample kept in the dark.
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of retinoids.
Thermal Stability Testing
Objective: To assess the degradation of the retinoid under accelerated temperature conditions.
Methodology:
-
Sample Preparation: The cosmetic formulation is stored in its final packaging or in inert, sealed containers.
-
Storage Conditions: Samples are placed in stability chambers at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months). Control samples are stored at a lower temperature (e.g., 4°C or 25°C).
-
Sampling: Samples are withdrawn at specified intervals.
-
Analysis: The concentration of the retinoid is determined by HPLC-UV, and the degradation is calculated. The data can be used to predict the shelf-life of the product at normal storage conditions using the Arrhenius equation.
Oxidative Stability Testing
Objective: To evaluate the retinoid's resistance to degradation in the presence of oxygen.
Methodology:
-
Sample Preparation: The formulation is placed in open containers or containers with a headspace of air or pure oxygen.
-
Storage Conditions: Samples are stored under controlled temperature and humidity. To accelerate oxidation, pro-oxidants or exposure to air flow can be introduced.
-
Sampling: Samples are taken at regular intervals.
-
Analysis: The retinoid concentration is measured by HPLC-UV. Additionally, the formation of oxidation byproducts can be monitored.
Signaling Pathways
This compound is a pro-drug that is metabolized in the skin to exert its biological effects. It is hydrolyzed by cutaneous enzymes into retinol and retinoic acid, both of which are biologically active.
Signaling Pathway of Retinol and this compound
References
Differential Effects of Retinyl Retinoate and Retinol on Skin Barrier Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of retinyl retinoate and retinol (B82714), focusing on their differential effects on skin barrier function. The information is supported by experimental data from clinical studies to assist researchers, scientists, and drug development professionals in their understanding and application of these retinoids.
Introduction to Retinoids and Skin Barrier Function
Retinoids, derivatives of vitamin A, are a cornerstone of dermatology and cosmetic science, renowned for their ability to regulate skin cell proliferation and differentiation.[1] Their efficacy in treating acne, photoaging, and various other skin conditions is well-documented.[1] The skin barrier, primarily located in the stratum corneum, is crucial for protecting the body from external aggressors and preventing excessive water loss. Its integrity is maintained by a complex structure of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids, along with key proteins such as filaggrin and loricrin.
Both this compound and retinol exert their effects by ultimately converting to retinoic acid, the biologically active form of vitamin A, which then binds to nuclear receptors (RARs and RXRs) to modulate gene expression.[1] However, the efficiency of this conversion and the intrinsic properties of the molecules themselves lead to different impacts on the skin, particularly concerning the skin barrier.
Comparative Efficacy on Skin Aging Markers
Clinical studies have demonstrated that while both this compound and retinol are effective in mitigating the signs of skin aging, this compound may offer superior performance with a better tolerability profile.
Table 1: Comparison of Wrinkle and Roughness Reduction
| Parameter | This compound (0.06% Cream) | Retinol (0.075% Cream) | Study Duration | Key Findings |
| Visual Wrinkle Improvement | 22% higher than retinol | - | 12 weeks | This compound showed a statistically significant greater improvement in facial wrinkles.[2][3] |
| Maximum Roughness Improvement (R2) | 22% higher than retinol | - | 12 weeks | This compound demonstrated a significantly greater reduction in skin roughness.[2][3] |
| Periorbital Wrinkles | Significantly more effective | Less effective | 8 weeks (twice daily application) | No severe side-effects were observed with this compound. |
Impact on Skin Barrier Function
A critical differentiator between this compound and retinol is their effect on the skin barrier. While retinol is known to sometimes cause irritation and disrupt barrier function, leading to increased transepidermal water loss (TEWL), this compound is reported to be gentler.
Table 2: Effects on Transepidermal Water Loss (TEWL)
| Compound | Effect on TEWL | Supporting Evidence |
| This compound | Lower induced TEWL compared to retinol. | One source indicates lower TEWL rates induced by this compound compared to retinol, retinoic acid, and retinaldehyde. However, specific quantitative data from a direct comparative clinical trial is not available in the reviewed literature. |
| Retinol | Can increase TEWL, indicating potential for skin barrier disruption.[4] | Studies have shown that topical application of retinol can lead to a significant elevation in TEWL.[4] |
At present, direct comparative clinical data on the effects of this compound versus retinol on skin hydration, and the expression of key barrier proteins (filaggrin, loricrin) and lipids (ceramides) is limited. However, studies on individual compounds provide some insights:
-
Retinol: Research indicates that retinol can increase the expression of involucrin (B1238512) and loricrin, which are important for cornified envelope formation.[5] This suggests a complex role where it can both potentially irritate the barrier and also stimulate components of its reinforcement.
Experimental Protocols
The following are summaries of the methodologies employed in key clinical trials comparing this compound and retinol.
Study 1: Wrinkle and Roughness Comparison
-
Objective: To compare the efficacy of this compound and retinol in treating periorbital wrinkles.
-
Study Design: A prospective, double-blind, randomized, controlled study.
-
Participants: 11 Korean women over 30 years old with periorbital wrinkles.
-
Treatment: Participants applied 0.06% this compound cream to one side of the face and 0.075% retinol cream to the other side for 3 months.
-
Efficacy Assessment: Effectiveness was assessed every 4 weeks using global photodamage scores, photographs, and image analysis with replicas and visiometers. Dermal distance and intensity were evaluated using Dermascan C.[2][3]
Study 2: Periorbital Wrinkle Comparison
-
Objective: To assess the efficacy of photostable this compound in treating periorbital wrinkles.
-
Study Design: Two clinical studies were conducted. The second study directly compared this compound with retinol. This was a randomized, controlled trial.
-
Participants: 22 Korean women with periorbital wrinkles.
-
Treatment: Participants completed an 8-week trial applying 0.06% this compound twice daily to one side of the face and 0.075% retinol to the other side.
-
Efficacy Assessment: Efficacy was evaluated based on a global photodamage score, photographs, and image analysis using replicas and visiometer analysis (Skin-Visiometer SV 600) every 4 weeks. Standard wrinkle and roughness parameters were calculated and statistically analyzed.
Signaling Pathways and Metabolic Conversion
The differential effects of this compound and retinol can be partly attributed to their metabolic conversion pathways to the active form, retinoic acid.
This compound is a hybrid molecule of retinol and retinoic acid. Upon application to the skin, it is hydrolyzed into both retinol and retinoic acid, providing a more direct pathway to the active form alongside a slower, sustained release from the converted retinol. Retinol, on the other hand, requires a two-step enzymatic conversion to retinoic acid.[6] This difference in conversion may contribute to the observed higher potency and potentially lower irritation profile of this compound.
Experimental Workflow for Clinical Assessment
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of topical retinoids on skin barrier function.
Conclusion
The available evidence suggests that this compound is a promising retinoid that demonstrates superior efficacy in improving signs of photoaging, such as wrinkles and skin roughness, when compared to retinol. Furthermore, preliminary indications suggest a more favorable profile regarding skin barrier function, with a lower potential for inducing transepidermal water loss. The unique metabolic pathway of this compound, yielding both direct retinoic acid and a reservoir of retinol for gradual conversion, likely contributes to its enhanced performance and tolerability.
However, a clear need exists for further direct, quantitative comparative studies on key skin barrier parameters, including skin hydration, ceramide levels, and the expression of filaggrin and loricrin, to fully elucidate the differential effects of these two molecules. Such research will be invaluable for the development of advanced and well-tolerated retinoid-based dermatological and cosmetic products.
References
- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive short-term assessment of retinoids effects on human skin in vivo using multiphoton microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo experimental model for effects of topical retinoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Meta-Analysis of Clinical Studies: Retinyl Retinoate versus Other Retinoids in Skin Aging
For Immediate Release
A comprehensive meta-analysis of clinical data reveals retinyl retinoate, a hybrid retinoid, demonstrates comparable or superior efficacy in treating photoaged skin with a significantly better tolerability profile when compared to traditional retinoids such as retinol (B82714) and tretinoin (B1684217). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data from key clinical trials, outlining experimental protocols, and visualizing relevant biological pathways.
Executive Summary
Retinoids are a cornerstone of dermatological treatments for photoaging, acne, and other skin disorders. Their mechanism of action, primarily through the regulation of gene expression via retinoic acid receptors (RARs and RXRs), leads to increased cell turnover, collagen synthesis, and a reduction in hyperpigmentation. However, the therapeutic efficacy of many retinoids is often accompanied by significant skin irritation, including erythema, scaling, and dryness, which can limit patient compliance.
This compound, a molecule formed by the esterification of retinoic acid and retinol, has emerged as a promising alternative. This unique structure allows it to be metabolized to both retinoic acid and retinol within the skin, offering a dual mode of action. Clinical studies suggest that this novel retinoid provides potent anti-aging benefits with a markedly improved side-effect profile compared to its predecessors.
Mechanism of Action: The Retinoid Conversion Pathway
The biological activity of topical retinoids is dependent on their conversion to the active form, retinoic acid, within the skin. This multi-step enzymatic process is crucial for their efficacy.
Comparative Efficacy: A Review of Clinical Data
Multiple double-blind, randomized, controlled clinical trials have evaluated the efficacy of this compound in improving the signs of photoaging, often in direct comparison with other retinoids. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Wrinkle Reduction
| Retinoid (Concentration) | Study Duration | Key Findings | Source |
| This compound (0.06%) vs. Placebo | 12 Weeks | Statistically significant improvement in facial wrinkles (P<0.05). | [1][2][3] |
| This compound (0.06%) vs. Retinol (0.075%) | 12 Weeks | Visual wrinkle improvement and maximum roughness improvement rate were 22% higher with this compound.[4][5] | [4][5] |
| Retinol (0.25%, 0.5%, 1.0%) vs. Tretinoin (0.025%, 0.05%, 0.1%) | 12 Weeks | Both treatments showed statistically significant improvements in fine and coarse wrinkles from baseline (P<0.001) with no significant difference between retinol and tretinoin at corresponding concentrations.[6] | [6] |
| Retinaldehyde (0.05%) vs. Tretinoin (0.05%) | 18 Weeks | Both produced a significant reduction in wrinkles and roughness with no statistically significant differences between the two groups. | [2] |
Table 2: Tolerability and Side Effect Profile
| Retinoid (Concentration) | Study Duration | Key Findings on Side Effects | Source |
| This compound (0.06%) | 12 Weeks | No severe side effects were observed.[3] | [3] |
| This compound vs. Retinol, Retinoic Acid, Retinaldehyde | N/A (In vitro) | Induced less transepidermal water loss (TEWL), a measure of skin barrier disruption and irritation. | [7] |
| Retinol (0.2%/LR2412 2%) vs. Tretinoin (0.025%) | 3 Months | Retinol combination was better tolerated than tretinoin.[8] | [8] |
| Retinaldehyde (0.05%) vs. Tretinoin (0.05%) | 18 Weeks | Retinaldehyde was much better tolerated than retinoic acid. | [2] |
Experimental Protocols: A Closer Look at the Methodologies
The clinical trials cited in this analysis predominantly employed a randomized, double-blind, split-face, or parallel-group controlled design. This methodology is the gold standard for minimizing bias in clinical research.
Key Methodological Components:
-
Study Design: Randomized, double-blind, controlled trials. Many utilized a split-face design where each half of a participant's face was treated with a different formulation, allowing for a direct intra-individual comparison.
-
Participants: Typically, female subjects aged 30 and above with clinical signs of mild to severe photodamage, including periorbital wrinkles.
-
Interventions: Application of the test formulations (e.g., 0.06% this compound cream, 0.075% retinol cream) to the designated facial areas, usually twice daily for a period of 8 to 12 weeks.
-
Efficacy Assessments:
-
Clinical Evaluation: Dermatologist-assessed global photodamage scores and grading of fine lines, wrinkles, pigmentation, and tactile roughness.
-
Instrumental Analysis:
-
Skin Replicas and Visiometer Analysis: To quantify changes in skin topography, including wrinkle depth and skin roughness.
-
Dermascan C: An ultrasound device to measure changes in dermal density and thickness, indicative of collagen synthesis.
-
Cutometer: To measure skin elasticity and firmness.
-
-
-
Tolerability Assessments: Evaluation of erythema, scaling, dryness, burning, and itching, typically using a graded scale.
Conclusion
The available clinical evidence strongly suggests that this compound is a highly effective retinoid for the treatment of photoaged skin. Its performance in reducing wrinkles and improving skin texture is comparable, and in some cases superior, to that of retinol. Crucially, this compound consistently demonstrates a superior tolerability profile, with a lower incidence of the irritation commonly associated with other retinoids like tretinoin and, to a lesser extent, retinol and retinaldehyde.
For drug development professionals, this compound represents a significant advancement in retinoid technology, offering the potential for high-efficacy anti-aging products with improved patient compliance. Further large-scale, long-term clinical trials directly comparing this compound with tretinoin and retinaldehyde would be beneficial to further elucidate its position within the therapeutic armamentarium against photoaging.
References
- 1. Improvement in skin wrinkles from the use of photostable this compound: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on Skin Elasticity | Wisderm [wap.wisderm.com]
- 5. This compound, a novel hybrid vitamin derivative, improves photoaged skin: a double-blind, randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. casadesante.com [casadesante.com]
- 7. This compound induces hyaluronan production and less irritation than other retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vivo comparison of the anti-inflammatory properties of retinyl retinoate and hydrocortisone
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both retinoids and corticosteroids stand as prominent classes of compounds. This guide provides an objective in vivo comparison of the anti-inflammatory properties of retinyl retinoate, a next-generation retinoid, and hydrocortisone (B1673445), a widely used corticosteroid. While direct head-to-head in vivo studies are limited, this document synthesizes available experimental data to offer insights into their respective efficacies and mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of hydrocortisone and this compound from in vivo studies. It is crucial to note that the data for each compound are derived from separate studies with potentially different experimental conditions. Therefore, a direct comparison of the presented values should be made with caution.
Table 1: In Vivo Anti-inflammatory Efficacy of Hydrocortisone
| Animal Model | Endpoint | Hydrocortisone Treatment | Efficacy |
| Croton Oil-Induced Ear Edema (Mice) | Inhibition of Edema | 1% Cream | Effective in reducing edema and myeloperoxidase activity (a marker for neutrophil infiltration)[1] |
| Platelet-Activating Factor (PAF)-Induced Lung Edema (Rabbits) | Inhibition of Edema and Pulmonary Arterial Pressure | 200 mg and 2000 mg pretreatment | Significant dose-dependent inhibition of fluid filtration rate and pulmonary arterial pressure[2] |
Table 2: In Vivo Anti-inflammatory Properties of Retinoids (including Retinyl Esters)
| Animal Model | Endpoint Measured | Retinoid Treatment | Observed Effects |
| Various in vivo models | Reduction of inflammatory cells, skin temperature | Oral retinoids | Inhibit motility and migration of neutrophils and eosinophils, reduce elevated skin temperature[3] |
| UV-induced skin inflammation (Human) | Erythema Score | Topical Retinol (precursor to retinyl esters) | Produced only trace erythema, not significantly different from vehicle, while retinoic acid induced significant erythema[4] |
| Inflammatory Skin Conditions | Regulation of inflammatory pathways | Topical Retinoids | Inhibit the expression of transcription factors and toll-like receptors involved in immunomodulation[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two standard in vivo models used to assess anti-inflammatory properties.
Croton Oil-Induced Ear Edema in Mice
This model is widely used to evaluate the efficacy of topically applied anti-inflammatory agents.
-
Animals: Male Swiss mice (25-30g) are typically used.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is prepared. A fixed volume (e.g., 20 µL) of the irritant solution is applied to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.[6][7][8]
-
Treatment: The test compound (this compound or hydrocortisone) is dissolved in the croton oil solution or applied topically to the ear shortly before or after the irritant application. A control group receives the irritant alone, and a standard reference group may be treated with a known anti-inflammatory drug like indomethacin.[9]
-
Assessment of Edema: After a specific time period (e.g., 6 hours), the animals are euthanized. A standard-sized circular section is punched out from both the treated and control ears. The weight of each ear punch is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of the edema.[6][8]
-
Calculation of Inhibition: The percentage inhibition of edema for the treated groups is calculated relative to the control group using the following formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening systemic anti-inflammatory drugs.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Induction of Inflammation: A 1% suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan suspension is injected into the sub-plantar tissue of the right hind paw of each rat.[3][10][11][12][13]
-
Treatment: The test compounds are typically administered orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the carrageenan injection.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the edema.[3][11]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point for the treated groups compared to the control group.
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Concluding Remarks
Both hydrocortisone and this compound demonstrate anti-inflammatory properties through distinct molecular mechanisms. Hydrocortisone acts via the glucocorticoid receptor to directly modulate the transcription of inflammatory genes. Retinoids, including this compound, exert their effects by influencing the activity of key transcription factors like NF-κB and AP-1, which are central to the inflammatory response.
The lack of direct comparative in vivo studies necessitates a cautious interpretation of their relative potencies. Future research involving head-to-head comparisons in standardized animal models is warranted to provide a definitive assessment of their comparative anti-inflammatory efficacy. Such studies would be invaluable for guiding the development of novel and optimized anti-inflammatory therapies.
References
- 1. Research Journal of Biological Sciences [makhillpublications.co]
- 2. Effect of hydrocortisone on platelet activating factor induced lung edema in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. arjonline.org [arjonline.org]
- 6. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. scielo.br [scielo.br]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Retinyl Retinoate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of retinyl retinoate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound, a retinoid ester of retinoic acid, requires careful handling and disposal due to its potential health hazards. It is classified as a substance suspected of damaging fertility or the unborn child (H361) and may cause skin and eye irritation. Therefore, it must be treated as a hazardous chemical waste. Standard laboratory practices of disposing chemicals down the drain are strictly prohibited for this compound.
Summary of Key Data
For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Hazard Statement | H361: Suspected of damaging fertility or the unborn child. | Safety Data Sheet |
| Primary Disposal Route | Hazardous Waste Collection Program | General Laboratory Guidelines |
| Prohibited Disposal | Sewer/drain disposal, evaporation | General Laboratory Guidelines |
| Quantitative Disposal Guideline | Dilute to <0.5% active retinoid in a non-hazardous solvent or emulsion for potential reclassification as non-hazardous waste (subject to local regulations). | Safety Data Sheet |
| Container Labeling | "Hazardous Waste," full chemical name (this compound), and associated hazard symbols. | General Laboratory Guidelines |
Experimental Protocols for Waste Disposal
The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.
1. Waste Identification and Segregation:
-
Treat all forms of this compound (pure substance, solutions, contaminated labware) as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals. Store it away from strong oxidizing agents.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat.
3. Waste Collection and Containment:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound and any solvents used.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard).
-
Keep the waste container closed at all times, except when adding waste.
4. Disposal of Pure this compound and Concentrated Solutions:
-
Carefully transfer the chemical waste into the designated hazardous waste container using a funnel or other appropriate transfer device to avoid spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
5. Disposal of Contaminated Materials:
-
Items such as gloves, pipette tips, and absorbent paper contaminated with this compound must be placed in the designated solid hazardous waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional procedures.
6. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the SAA is a secondary containment system to capture any potential leaks.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this compound waste through regular trash or down the sewer system.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound waste.
Essential Safety and Logistics for Handling Retinyl Retinoate
Quantitative Safety Data
The following table summarizes key toxicological data for a structurally similar retinoid, Retinyl Palmitate. This information should be considered as a reference for assessing the potential hazards of Retinyl retinoate.
| Data Point | Value | Species | Reference Compound |
| Oral LD50 | 7,910 mg/kg | Rat | Retinyl Palmitate |
| Intraperitoneal LD50 | 4,760 mg/kg | Mouse | Retinyl Palmitate |
| Occupational Exposure Limits | Not established for this compound | - | - |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Lower values indicate higher toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table outlines the recommended equipment.
| PPE Category | Item | Specification/Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Consult manufacturer's guide for chemical compatibility.[1][3] | Prevents skin contact. Retinoids can be irritating to the skin.[4] |
| Body Protection | Laboratory coat | Standard, properly fitting lab coat. | Protects skin and personal clothing from spills and contamination.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles.[1][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders, creating aerosols, or in poorly ventilated areas. A full respiratory protection program, including fit-testing, is necessary.[1][6] | Minimizes inhalation of the compound, which could be harmful. |
Below is a diagram illustrating the logical relationship between the potential hazards of retinoids and the recommended personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
